Product packaging for Fmoc-D-Ser(O-propargyl)-OH(Cat. No.:)

Fmoc-D-Ser(O-propargyl)-OH

Cat. No.: B15379809
M. Wt: 365.4 g/mol
InChI Key: RVEQAPLSYFNSJW-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-D-Ser(O-propargyl)-OH is a useful research compound. Its molecular formula is C21H19NO5 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19NO5 B15379809 Fmoc-D-Ser(O-propargyl)-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H19NO5

Molecular Weight

365.4 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-ynoxypropanoic acid

InChI

InChI=1S/C21H19NO5/c1-2-11-26-13-19(20(23)24)22-21(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h1,3-10,18-19H,11-13H2,(H,22,25)(H,23,24)/t19-/m1/s1

InChI Key

RVEQAPLSYFNSJW-LJQANCHMSA-N

Isomeric SMILES

C#CCOC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

C#CCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Foundational & Exploratory

What are the chemical properties of Fmoc-D-Ser(O-propargyl)-OH?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and applications of Fmoc-D-Ser(O-propargyl)-OH, a key building block in modern peptide synthesis and chemical biology. This document details its physicochemical characteristics, provides experimental protocols for its use, and illustrates relevant workflows.

Core Chemical Properties

This compound is a derivative of the amino acid D-serine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and a propargyl ether linkage on the side-chain hydroxyl group. This unique combination of functionalities makes it a versatile tool for solid-phase peptide synthesis (SPPS) and subsequent modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Physicochemical Data
PropertyValueSource
IUPAC Name (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(prop-2-yn-1-yloxy)propanoic acid
CAS Number Not explicitly found for the D-isomer, but the L-isomer is 1354752-75-2
Molecular Formula C₂₁H₁₉NO₅
Molecular Weight 365.39 g/mol
Appearance White to off-white solid
Purity Typically ≥98%
Storage Store at 2-8°C in a dry, sealed container
Solubility and Stability

Spectroscopic Data

Detailed spectroscopic data such as ¹H NMR, FT-IR, and mass spectrometry for this compound are not consistently published in publicly accessible databases. However, analysis can be performed to confirm the identity and purity of the compound. The expected spectral features would include signals corresponding to the Fmoc group, the D-serine backbone, and the characteristic peaks of the propargyl group.

Experimental Protocols

This compound is primarily utilized in solid-phase peptide synthesis to introduce a site-specific alkyne functionality into a peptide sequence. This allows for subsequent conjugation with azide-containing molecules.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following is a generalized protocol for the incorporation of this compound into a peptide chain using a standard Fmoc/tBu strategy on a solid support (e.g., Rink Amide resin).

Materials:

  • This compound

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.

  • Coupling:

    • Pre-activate this compound (3-5 equivalents) with HBTU (3-5 eq.) and HOBt (3-5 eq.) in DMF.

    • Add DIPEA (6-10 eq.) to the activation mixture.

    • Add the activated amino acid solution to the deprotected resin and couple for 1-2 hours.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Coupling of This compound Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Continue Sequence Cleavage Cleavage from Resin & Deprotection (TFA) Wash2->Cleavage End of Sequence Purification Purification (RP-HPLC) Cleavage->Purification

Figure 1. General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.

Application in "Click" Chemistry

The propargyl group introduced by this compound serves as a handle for post-synthetic modification via CuAAC. This reaction allows for the efficient and specific conjugation of the peptide with a wide range of azide-functionalized molecules, including fluorophores, biotin, polyethylene glycol (PEG), and other peptides or small molecules.

Click_Chemistry Peptide Peptide with Propargyl-Serine Reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Peptide->Reaction Azide Azide-Modified Molecule (R-N₃) Azide->Reaction Product Triazole-Linked Peptide Conjugate Reaction->Product

Figure 2. Schematic of a "click" chemistry reaction involving a propargylated peptide.

Safety Information

This compound should be handled in a laboratory setting with appropriate personal protective equipment. The following hazard statements have been associated with the L-isomer:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Users should consult the material safety data sheet (MSDS) for detailed safety information.

An In-depth Technical Guide to Fmoc-D-Ser(O-propargyl)-OH: Structure, Properties, and Applications in Peptide Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(prop-2-yn-1-yloxy)propanoic acid, commonly known as Fmoc-D-Ser(O-propargyl)-OH. This non-canonical amino acid is a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of a terminal alkyne group into peptides. This functionality allows for post-synthetic modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This guide details its chemical structure, physicochemical properties, experimental protocols for its use, and a visual representation of its application workflow.

Chemical Structure and IUPAC Name

This compound is a derivative of the amino acid D-serine. The alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile and ideal for SPPS. The side-chain hydroxyl group is etherified with a propargyl group, which contains a terminal alkyne.

Chemical Structure:

Chemical structure of this compound

IUPAC Name: (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(prop-2-yn-1-yloxy)propanoic acid[1].

Physicochemical and Safety Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₂₁H₁₉NO₅[2]
Molecular Weight 365.38 g/mol [2]
Appearance White to off-white solid[3][4]
Purity ≥98%[3][5]
Storage Temperature 2-8°C, sealed in dry conditions[3][5]
Solubility Soluble in DMSO (e.g., 200 mg/mL)[4]
Hazard Statements H302, H315, H319, H335[3][5]
Precautionary Statements P261, P305+P351+P338[3][5]

Experimental Protocols

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis to introduce a propargyl group for subsequent bioconjugation.

This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminus

  • This compound

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

  • Syringe or reaction vessel for manual synthesis

Procedure:

  • Resin Swelling: The peptide-resin is swelled in DMF for 30-60 minutes.

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating with 20% piperidine in DMF for 5-20 minutes. The resin is then thoroughly washed with DMF.

  • Amino Acid Activation: In a separate vial, this compound (3-5 equivalents relative to the resin loading) is dissolved in DMF. The coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) are added to activate the carboxylic acid. The mixture is allowed to react for a few minutes.

  • Coupling: The activated amino acid solution is added to the deprotected peptide-resin. The reaction vessel is agitated for 1-2 hours at room temperature to ensure complete coupling.

  • Washing: After the coupling reaction, the resin is washed thoroughly with DMF to remove excess reagents and byproducts.

  • Confirmation of Coupling (Optional): A small sample of the resin can be tested using a ninhydrin (Kaiser) test to confirm the absence of free primary amines, indicating a successful coupling.

  • Chain Elongation: The cycle of deprotection and coupling is repeated with the subsequent amino acids in the desired peptide sequence.

Once the peptide containing the O-propargyl-D-serine residue is synthesized, the terminal alkyne can be reacted with an azide-containing molecule (e.g., a fluorescent dye, a drug molecule, or a biotin tag).

Materials:

  • Peptide containing the propargyl group (either on-resin or cleaved and purified)

  • Azide-containing molecule of interest

  • Copper(I) source (e.g., Copper(II) sulfate with a reducing agent like sodium ascorbate, or a Cu(I) salt like CuBr)

  • Copper(I) stabilizing ligand (e.g., TBTA, THPTA)

  • Solvent system (e.g., a mixture of water and an organic solvent like DMSO or t-butanol)

Procedure:

  • Peptide Preparation: The peptide containing the propargyl group is dissolved in the chosen solvent system.

  • Reagent Preparation: The azide-containing molecule, copper(II) sulfate, and sodium ascorbate are dissolved in the same solvent system.

  • Click Reaction: The solutions are mixed, and the reaction is stirred at room temperature. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

  • Purification: Once the reaction is complete, the modified peptide is purified, typically by reverse-phase HPLC, to remove any unreacted starting materials and catalysts.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow from the incorporation of this compound into a peptide via SPPS to the final bioconjugation using click chemistry.

SPPS_Click_Chemistry_Workflow start Start: Peptide-Resin with free N-terminus deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Coupling to Resin deprotection->coupling activation Activation of This compound (HBTU/DIPEA) activation->coupling peptide_alkyne Peptide-Resin with incorporated Propargyl Group coupling->peptide_alkyne cleavage Cleavage from Resin and Side-Chain Deprotection (TFA Cocktail) peptide_alkyne->cleavage purified_peptide Purified Alkyne-Peptide cleavage->purified_peptide click_reaction CuAAC 'Click' Reaction (Azide-Molecule, Cu(I)) purified_peptide->click_reaction final_product Final Bioconjugated Peptide click_reaction->final_product

Caption: Workflow for peptide bioconjugation using this compound.

Logical Relationship of Fmoc-SPPS Cycle

The core of solid-phase peptide synthesis is a repetitive cycle of deprotection and coupling. The following diagram illustrates this fundamental logical relationship.

Fmoc_SPPS_Cycle resin Resin-Bound Peptide (N-terminally Fmoc-protected) deprotection_step Fmoc Deprotection (Base) resin->deprotection_step 1. free_amine Resin-Bound Peptide (Free N-terminal Amine) deprotection_step->free_amine 2. coupling_step Coupling of next Fmoc-Amino Acid free_amine->coupling_step 3. coupling_step->resin 4. Repeat for next cycle

Caption: The fundamental cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

References

An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-D-Ser(O-propargyl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Fmoc-D-Ser(O-propargyl)-OH, a valuable building block in peptide synthesis and drug discovery. The propargyl group serves as a versatile handle for the introduction of various functionalities via click chemistry, enabling the development of novel peptide conjugates and peptidomimetics. This document outlines a reliable synthetic pathway, detailed experimental protocols, and purification strategies, supplemented with quantitative data and workflow visualizations.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process starting from commercially available N-Boc-D-serine. The first step involves the O-propargylation of the serine hydroxyl group, followed by the deprotection of the Boc group and subsequent protection with the Fmoc group.

Synthesis_Pathway Boc_D_Serine N-Boc-D-serine Intermediate Boc-D-Ser(O-propargyl)-OH Boc_D_Serine->Intermediate Propargyl bromide, NaH, THF Final_Product This compound Intermediate->Final_Product 1. TFA/DCM 2. Fmoc-OSu, NaHCO3, Dioxane/H2O

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established methodologies for O-alkylation and Fmoc protection of amino acids. The synthesis of the D-isomer is analogous to the reported synthesis of its L-counterpart.

Synthesis of N-Boc-D-Ser(O-propargyl)-OH

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
N-Boc-D-serine205.2110.0 g48.7 mmol
Sodium hydride (60% dispersion in mineral oil)24.004.87 g121.8 mmol
Propargyl bromide (80% in toluene)118.9610.4 mL97.4 mmol
Tetrahydrofuran (THF), anhydrous-200 mL-
Diethyl ether-300 mL-
1 M Hydrochloric acid-As needed-
Saturated sodium chloride solution (brine)-100 mL-
Anhydrous sodium sulfate-As needed-

Procedure:

  • A flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with N-Boc-D-serine (10.0 g, 48.7 mmol) and anhydrous THF (100 mL).

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium hydride (4.87 g of 60% dispersion, 121.8 mmol) is added portion-wise over 30 minutes, and the resulting suspension is stirred for an additional 30 minutes at 0 °C.

  • Propargyl bromide (10.4 mL, 97.4 mmol) is added dropwise via the dropping funnel over 20 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 16 hours under a nitrogen atmosphere.

  • The reaction is carefully quenched by the slow addition of water (50 mL) at 0 °C.

  • The mixture is acidified to pH 3 with 1 M HCl.

  • The aqueous layer is extracted with diethyl ether (3 x 100 mL).

  • The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Synthesis of this compound

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Crude N-Boc-D-Ser(O-propargyl)-OH243.26~11.8 g~48.7 mmol
Dichloromethane (DCM)-100 mL-
Trifluoroacetic acid (TFA)-100 mL-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)337.3217.9 g53.1 mmol
Sodium bicarbonate84.0112.3 g146.1 mmol
1,4-Dioxane-150 mL-
Water-150 mL-
Ethyl acetate-300 mL-
1 M Hydrochloric acid-As needed-
Saturated sodium chloride solution (brine)-100 mL-
Anhydrous sodium sulfate-As needed-

Procedure:

  • The crude N-Boc-D-Ser(O-propargyl)-OH is dissolved in a 1:1 mixture of DCM and TFA (200 mL) and stirred at room temperature for 2 hours to remove the Boc protecting group.

  • The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene (3 x 50 mL) to remove residual TFA. The resulting crude O-propargyl-D-serine is used in the next step without further purification.

  • The crude amino acid is dissolved in a mixture of 1,4-dioxane (150 mL) and 10% aqueous sodium bicarbonate solution (150 mL).

  • Fmoc-OSu (17.9 g, 53.1 mmol) is added, and the mixture is stirred vigorously at room temperature for 16 hours.

  • The reaction mixture is diluted with water (200 mL) and washed with diethyl ether (2 x 100 mL) to remove unreacted Fmoc-OSu and byproducts.

  • The aqueous layer is acidified to pH 2 with 1 M HCl at 0 °C.

  • The precipitated product is extracted with ethyl acetate (3 x 100 mL).

  • The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

Purification

The crude product is purified by flash column chromatography on silica gel.

Chromatography Conditions:

ParameterValue
Stationary PhaseSilica gel (230-400 mesh)
Mobile PhaseDichloromethane:Methanol:Acetic Acid (95:4:1)
ElutionGradient elution may be employed for optimal separation
VisualizationUV light (254 nm) and/or potassium permanganate stain

Procedure:

  • The crude product is dissolved in a minimal amount of dichloromethane.

  • The solution is loaded onto a silica gel column pre-equilibrated with the mobile phase.

  • The column is eluted with the specified mobile phase, and fractions are collected.

  • Fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

  • The pure fractions are combined and the solvent is removed under reduced pressure to yield this compound as a white solid.

Purification_Workflow Crude_Product Crude this compound Dissolution Dissolve in minimal DCM Crude_Product->Dissolution Column_Loading Load onto Silica Gel Column Dissolution->Column_Loading Elution Elute with DCM:MeOH:AcOH Column_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Pooling Pool Pure Fractions TLC_Analysis->Pooling Solvent_Removal Remove Solvent under Reduced Pressure Pooling->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product

Caption: Purification workflow for this compound.

Characterization and Data

The identity and purity of the final product should be confirmed by various analytical techniques. The following table summarizes the expected characterization data.

AnalysisExpected Results
Appearance White to off-white solid
Molecular Formula C₂₁H₁₉NO₅
Molecular Weight 365.38 g/mol
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.77 (d, J=7.5 Hz, 2H), 7.59 (d, J=7.4 Hz, 2H), 7.40 (t, J=7.4 Hz, 2H), 7.31 (t, J=7.4 Hz, 2H), 5.80 (d, J=8.2 Hz, 1H), 4.60-4.40 (m, 2H), 4.25 (t, J=7.1 Hz, 1H), 4.19 (d, J=2.4 Hz, 2H), 3.95 (dd, J=8.2, 3.1 Hz, 1H), 3.80 (dd, J=9.5, 3.1 Hz, 1H), 2.45 (t, J=2.4 Hz, 1H).
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 173.5, 156.2, 143.8, 141.3, 127.7, 127.1, 125.1, 120.0, 79.5, 75.0, 70.2, 67.3, 58.9, 54.1, 47.2.
Mass Spectrometry (ESI+) m/z: 366.13 [M+H]⁺, 388.11 [M+Na]⁺
Purity (HPLC) ≥98% (214 nm)
Melting Point 135-138 °C

Logical Relationships in Synthesis and Purification

The successful synthesis and purification of this compound depend on a series of logical steps and considerations.

Logical_Relationships cluster_synthesis Synthesis cluster_purification Purification Start_Material High Purity Starting Material (N-Boc-D-serine) Anhydrous_Conditions Anhydrous Reaction Conditions (O-propargylation) Start_Material->Anhydrous_Conditions Stoichiometry Correct Stoichiometry of Reagents Anhydrous_Conditions->Stoichiometry Reaction_Monitoring Reaction Monitoring (TLC) Stoichiometry->Reaction_Monitoring Complete_Deprotection Complete Boc Deprotection Efficient_Fmoc_Protection Efficient Fmoc Protection Complete_Deprotection->Efficient_Fmoc_Protection Appropriate_Stationary_Phase Appropriate Stationary Phase (Silica Gel) Efficient_Fmoc_Protection->Appropriate_Stationary_Phase Crude Product Reaction_Monitoring->Complete_Deprotection Optimized_Mobile_Phase Optimized Mobile Phase Appropriate_Stationary_Phase->Optimized_Mobile_Phase Careful_Fractionation Careful Fractionation Optimized_Mobile_Phase->Careful_Fractionation Purity_Analysis Purity Analysis (TLC/HPLC) Careful_Fractionation->Purity_Analysis Final_Characterization Final Product Characterization (NMR, MS) Purity_Analysis->Final_Characterization

A Technical Guide to Fmoc-D-Ser(O-propargyl)-OH: Synthesis, Application, and Commercial Sourcing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Fmoc-D-Ser(O-propargyl)-OH, a key building block in modern peptide chemistry and drug development. This document details its commercial availability, key quality attributes, and protocols for its application in solid-phase peptide synthesis (SPPS) and subsequent bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

Commercial Availability and Key Specifications

This compound is available from several commercial suppliers specializing in amino acid derivatives and peptide synthesis reagents. Researchers can source this compound from companies such as Peptidochem , Iris Biotech GmbH , and ChemScene . While slight variations may exist between suppliers, the key quantitative specifications are summarized in the table below. It is important to note that while the D-enantiomer is the focus of this guide, much of the readily available technical data is for the more common L-enantiomer, Fmoc-L-Ser(O-propargyl)-OH. The physical and chemical properties of the two enantiomers are expected to be identical, differing only in their optical rotation.

PropertyValueSource
IUPAC Name (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(prop-2-yn-1-yloxy)propanoic acid--INVALID-LINK--
Synonyms Fmoc-D-Serine(O-Propargyl), Fmoc-O-Propargyl-D-Ser-OH--INVALID-LINK--
CAS Number Not readily available for D-enantiomer. (1354752-75-2 for L-enantiomer)--INVALID-LINK--[1]
Molecular Formula C21H19NO5--INVALID-LINK--
Molecular Weight 365.38 g/mol --INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--[1]
Purity (typical) ≥98% (HPLC)--INVALID-LINK--[1]
Storage Temperature 2-8°C--INVALID-LINK--

Note: Data for the L-enantiomer is used where specific data for the D-enantiomer is not publicly available. A certificate of analysis should be requested from the supplier for lot-specific data.

The Role of this compound in Peptide Synthesis and Bioconjugation

This compound is a valuable building block for the synthesis of modified peptides. The incorporation of D-amino acids can enhance peptide stability against enzymatic degradation, a crucial aspect in drug development. The key feature of this amino acid derivative is the O-linked propargyl group, which contains a terminal alkyne. This alkyne serves as a chemical handle for post-synthetic modification via the highly efficient and specific CuAAC reaction. This allows for the site-specific conjugation of a wide variety of molecules, including fluorescent dyes, imaging agents, polyethylene glycol (PEG), and other peptides or small molecule drugs.

The general workflow for utilizing this compound is a two-stage process:

  • Solid-Phase Peptide Synthesis (SPPS): The Fmoc-protected D-amino acid is incorporated into a growing peptide chain on a solid support using standard Fmoc/tBu chemistry.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Following the completion of the peptide synthesis and deprotection of the side chains, the resin-bound or cleaved peptide containing the propargylated serine residue is reacted with an azide-functionalized molecule in the presence of a copper(I) catalyst.

This workflow is depicted in the following diagram:

G Workflow for Peptide Modification using this compound cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Resin Solid Support (Resin) AA1 Couple First Fmoc-Amino Acid Resin->AA1 Deprotect1 Fmoc Deprotection AA1->Deprotect1 AA2 Couple Second Fmoc-Amino Acid Deprotect1->AA2 Deprotect2 Fmoc Deprotection AA2->Deprotect2 PropargylAA Couple this compound Deprotect2->PropargylAA Deprotect3 Fmoc Deprotection PropargylAA->Deprotect3 AAn Continue Peptide Elongation Deprotect3->AAn SideChainDeprotect Side-Chain Deprotection & Cleavage AAn->SideChainDeprotect PeptideAlkyne Peptide with Pendant Alkyne SideChainDeprotect->PeptideAlkyne Yields Reaction Cu(I) Catalyst (e.g., CuSO4 / Sodium Ascorbate) PeptideAlkyne->Reaction AzideMolecule Azide-Functionalized Molecule AzideMolecule->Reaction Conjugate Triazole-Linked Peptide Conjugate Reaction->Conjugate

Caption: Peptide modification workflow.

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of this compound into a peptide and its subsequent modification via CuAAC. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and conjugation partner.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual Fmoc/tBu solid-phase synthesis for incorporating this compound into a peptide sequence.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • This compound

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure (or HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine in DMF treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (relative to the resin loading) and 4 equivalents of Oxyma Pure in DMF.

    • Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • To monitor the coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times).

  • Incorporation of this compound: Follow the general amino acid coupling protocol (step 3) using this compound as the amino acid to be coupled.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes the "clicking" of an azide-containing molecule to the propargylated peptide while it is still attached to the solid support.

Materials:

  • Peptide-resin containing the D-Ser(O-propargyl) residue

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for aqueous conditions)

  • Dimethyl sulfoxide (DMSO) or a suitable solvent system (e.g., DMF/water)

  • Reaction vessel

Procedure:

  • Resin Preparation: Swell the peptide-resin in the chosen reaction solvent (e.g., DMSO or DMF/water).

  • Preparation of Reagent Stocks:

    • Prepare a stock solution of the azide-functionalized molecule (e.g., 100 mM in DMSO).

    • Prepare a stock solution of CuSO4 (e.g., 50 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

    • If using, prepare a stock solution of THPTA (e.g., 100 mM in water).

  • Click Reaction:

    • To the swollen resin, add the azide-functionalized molecule (typically 5-10 equivalents relative to the peptide).

    • If using THPTA, add it to the reaction vessel (typically at a 5:1 molar ratio to CuSO4).

    • Add the CuSO4 solution (typically 0.1-0.5 equivalents).

    • Initiate the reaction by adding the sodium ascorbate solution (typically 1-5 equivalents).

    • Shake the reaction mixture at room temperature for 12-24 hours. The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

  • Washing: After the reaction is complete, drain the reaction mixture and wash the resin extensively with the reaction solvent, followed by water, and finally DCM.

  • Cleavage and Purification: Cleave the modified peptide from the resin and purify it as described in the SPPS protocol (step 7).

The logical relationship for the CuAAC reaction is visualized below:

G Logical Diagram of the CuAAC Reaction PeptideAlkyne Peptide-R-C≡CH (Propargylated Peptide) Product Peptide-R-Triazole-R' (Conjugated Peptide) PeptideAlkyne->Product AzideMolecule N3-R' (Azide Molecule) AzideMolecule->Product Catalyst Cu(I) Catalyst Catalyst->Product Catalyzes ReducingAgent Sodium Ascorbate (Reduces Cu(II) to Cu(I)) ReducingAgent->Catalyst Generates CuSO4 CuSO4 (Cu(II) Source) CuSO4->ReducingAgent

Caption: Key components of the CuAAC reaction.

Conclusion

This compound is a versatile and powerful tool for the synthesis of modified peptides with enhanced stability and functionality. Its commercial availability, coupled with well-established protocols for its incorporation and subsequent modification via click chemistry, makes it an invaluable resource for researchers in drug discovery and chemical biology. The methodologies and data presented in this guide provide a solid foundation for the successful application of this important amino acid derivative in the laboratory.

References

A Technical Guide to Fmoc-D-Ser(O-propargyl)-OH: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-Ser(O-propargyl)-OH is a specialized amino acid derivative crucial for advanced peptide synthesis and modification. Its unique propargyl group serves as a versatile chemical handle, enabling the site-specific introduction of a wide array of functionalities into peptides through "click chemistry." This guide provides an in-depth overview of its chemical properties, applications in peptide synthesis, and a general experimental framework for its use.

Physicochemical Properties

The D-enantiomer of Fmoc-Ser(O-propargyl)-OH is a key building block in solid-phase peptide synthesis (SPPS). While the L-isomer is more commonly cited, the D-isomer offers unique advantages, such as conferring resistance to enzymatic degradation in the resulting peptides.[1][2]

PropertyValueReference
IUPAC Name (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(prop-2-yn-1-yloxy)propanoic acid[3]
Synonyms Fmoc-D-Serine(O-Propargyl), Fmoc-O-Propargyl-D-Ser-OH[3]
CAS Number Not Available (N/A) for the D-isomer. The CAS number for the L-isomer is 1354752-75-2.[3][4][5][6][7][8]
Molecular Formula C21H19NO5[3][4][6][8]
Molecular Weight 365.38 g/mol [6][8]
Appearance Solid[4][7]
Storage Temperature 2-8°C, sealed in a dry environment[4][7][8]

Core Applications in Peptide Chemistry

The primary utility of this compound lies in its application as a building block for peptides that are subsequently modified via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[9][10] This allows for:

  • Bioconjugation: The alkyne group of the propargyl moiety provides a specific reaction site for the attachment of various molecules, such as fluorescent dyes, imaging agents, or polyethylene glycol (PEG) chains, without the need for complex protecting group strategies.[9][10]

  • Peptide Cyclization: Intramolecular click reactions can be employed to create cyclic peptides, which often exhibit enhanced stability and biological activity.[10]

  • Synthesis of Peptidomimetics: The formation of a triazole ring through click chemistry can serve as a stable linkage in peptidomimetic structures.[10]

The incorporation of the D-amino acid can enhance the stability of the final peptide product against degradation by proteases, which is a significant advantage in the development of therapeutic peptides.[1][2]

Experimental Protocols and Workflows

1. Incorporation into a Peptide Sequence via Fmoc-SPPS

This compound is incorporated into a growing peptide chain using standard Fmoc-based solid-phase peptide synthesis (SPPS). The general cycle involves the deprotection of the N-terminal Fmoc group on the resin-bound peptide, followed by the coupling of the next Fmoc-protected amino acid.

spss_workflow start Start with Resin-Bound Peptide (Free N-terminus) deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash Resin (DMF) deprotection->wash1 coupling Coupling: This compound + Coupling Reagents (e.g., HBTU/DIPEA) wash1->coupling wash2 Wash Resin (DMF) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Yes final_deprotection Final Deprotection and Cleavage from Resin repeat->final_deprotection No

Figure 1: General workflow for incorporating this compound into a peptide sequence using Fmoc-SPPS.

2. Post-Synthetic Modification via Click Chemistry

Once the peptide containing the O-propargyl-D-serine residue is synthesized, the alkyne group is available for the CuAAC reaction with an azide-containing molecule.

click_chemistry_pathway peptide Peptide with -O-CH2-C≡CH product Modified Peptide with 1,4-Disubstituted Triazole Linkage peptide->product Click Reaction azide Azide-Containing Molecule (R-N3) azide->product catalyst Cu(I) Catalyst (e.g., CuSO4 + Sodium Ascorbate) catalyst->product

Figure 2: Signaling pathway for the CuAAC modification of a peptide containing an O-propargyl-D-serine residue.

It is important to note that the free α-amino acid skeleton can sometimes hinder the click reaction by reducing the concentration of Cu(I) in the reaction mixture.[11] Careful optimization of the reaction conditions, including the copper source and reducing agents like sodium ascorbate, is crucial for achieving high yields.[11]

Signaling Pathways

This compound is a synthetic building block and is not known to be directly involved in any biological signaling pathways. Its utility is in the de novo synthesis of peptides which may then be used to study or interact with such pathways.

This technical guide provides a foundational understanding of this compound for its application in modern peptide research and development. The ability to introduce a versatile alkyne handle into a peptide chain, combined with the stability advantages of a D-amino acid, makes it an invaluable tool for creating novel peptide-based therapeutics and research probes.

References

An In-depth Technical Guide to the Solubility and Stability of Fmoc-D-Ser(O-propargyl)-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fmoc-D-Ser(O-propargyl)-OH is a specialized amino acid derivative crucial for the synthesis of modified peptides and peptidomimetics. Its propargyl group serves as a versatile handle for post-synthetic modifications, most notably through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This allows for the site-specific introduction of a wide array of functionalities, including fluorophores, imaging agents, and drug molecules.[1] A thorough understanding of the solubility and stability of this building block is paramount for its effective use in solid-phase peptide synthesis (SPPS) and other synthetic methodologies. This guide provides a comprehensive overview of the available data, detailed experimental protocols for characterization, and a visualization of its application in a typical experimental workflow.

Physicochemical Properties
PropertyValueSource
Molecular Formula C21H19NO5Generic
Molecular Weight 365.38 g/mol Generic
Appearance White to off-white solid[3][4]
Storage Conditions 2-8°C, sealed in a dry environmentGeneric

Solubility Profile

Qualitative Solubility of Fmoc-Amino Acids

Solvent ClassExamplesGeneral Solubility
Polar Aprotic Solvents N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO)High
Chlorinated Solvents Dichloromethane (DCM)Moderate to High
Ethers Tetrahydrofuran (THF)Moderate
Alcohols Methanol, EthanolLow to Moderate
Aqueous Solutions Water, BuffersSparingly soluble

Experimental Protocol for Determining Thermodynamic Solubility

To obtain precise quantitative solubility data for this compound, the saturation shake-flask method is recommended.[7][8] This method is considered the gold standard for determining the equilibrium solubility of a compound.

Materials:

  • This compound

  • Selected solvents (e.g., DMF, NMP, DCM, water)

  • Stoppered glass vials

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining after equilibration.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved this compound using a validated HPLC method.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Stability Profile

The stability of this compound is critical for its successful storage and application in peptide synthesis. The Fmoc protecting group is known to be labile to basic conditions, while being stable to acids.[9]

Factors Influencing Stability:

  • pH: The Fmoc group is rapidly cleaved by bases, particularly secondary amines like piperidine, which is a key step in SPPS.[9] It is stable under acidic conditions, allowing for the use of acid-labile side-chain protecting groups.

  • Solvent Quality: The purity of the solvent is crucial. For instance, DMF can degrade over time to produce dimethylamine, which can prematurely cleave the Fmoc group.[10] Similarly, Fmoc-amino acids may exhibit greater decomposition over extended periods when dissolved in NMP compared to DMF.[10]

  • Temperature: Elevated temperatures can accelerate the degradation of the compound.

  • Light and Moisture: As with many complex organic molecules, exposure to light and moisture should be minimized to prevent degradation.

Experimental Protocol for Accelerated Stability Study

An accelerated stability study can be performed to predict the long-term stability of this compound under defined storage conditions.[11][12][13]

Materials:

  • This compound

  • Climate-controlled stability chambers

  • Amber glass vials

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Aliquot this compound into amber glass vials and seal them.

  • Storage Conditions: Place the vials in stability chambers under accelerated conditions. According to ICH guidelines, typical conditions include 40°C ± 2°C / 75% RH ± 5% RH.[3][12]

  • Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).[3]

  • Analysis: At each time point, analyze the sample for purity and the presence of degradation products using a stability-indicating HPLC method. The appearance of the sample should also be noted.

  • Data Evaluation: Plot the purity of this compound as a function of time. This data can be used to estimate the shelf-life of the compound under the tested conditions.

Application in Peptide Synthesis and Click Chemistry

This compound is primarily used as a building block in SPPS to introduce a terminal alkyne functionality into a peptide sequence. This alkyne can then be selectively modified using click chemistry.[1][2]

Experimental Workflow: Peptide Synthesis and Click Modification

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Click Click Chemistry Modification Resin Resin Support Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection1 Coupling1 Amino Acid Coupling (e.g., HBTU/DIEA) Deprotection1->Coupling1 Wash1 Washing Coupling1->Wash1 Incorp Incorporation of This compound Deprotection2 Fmoc Deprotection Incorp->Deprotection2 Coupling2 Continue Peptide Elongation Deprotection2->Coupling2 Wash2 Washing Coupling2->Wash2 Cleavage Cleavage from Resin (e.g., TFA Cocktail) Peptide Propargylated Peptide Cleavage->Peptide Reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Peptide->Reaction Azide Azide-containing Molecule (e.g., Fluorophore, Drug) Azide->Reaction Purification Purification (e.g., HPLC) Reaction->Purification FinalProduct Modified Peptide Conjugate Purification->FinalProduct

Caption: Workflow for peptide synthesis and modification.

This diagram illustrates the incorporation of this compound into a peptide chain via SPPS, followed by the post-synthetic modification of the propargyl group using click chemistry.

Logical Relationship: Orthogonal Protection Strategy

The use of this compound in peptide synthesis relies on an orthogonal protection strategy, where different protecting groups can be removed under distinct conditions without affecting others.

G cluster_0 Protecting Groups cluster_1 Deprotection Conditions Fmoc Fmoc Group (N-terminus) Base Base (e.g., Piperidine) Fmoc->Base Cleaved by Acid Strong Acid (e.g., TFA) Fmoc->Acid Stable to SideChain Acid-Labile Side-Chain Protecting Groups (e.g., tBu) SideChain->Base Stable to SideChain->Acid Cleaved by Propargyl Propargyl Group (Stable during SPPS) Click Click Reaction (Cu(I)) Propargyl->Click Reacts in

Caption: Orthogonal protection in peptide synthesis.

This diagram shows the differential lability of the Fmoc group (base-labile), acid-labile side-chain protecting groups, and the stable propargyl group, which allows for their selective manipulation during synthesis.

While specific quantitative solubility and stability data for this compound are not extensively published, this guide provides researchers with the necessary framework to characterize these critical parameters. By following the detailed experimental protocols for solubility and stability determination, scientists and drug development professionals can ensure the reliable and efficient use of this versatile building block in their synthetic endeavors. The provided workflows and diagrams further clarify its application in modern peptide chemistry, facilitating the development of novel peptide-based therapeutics and research tools.

References

An In-depth Technical Guide to Propargylated Amino Acids for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of peptide-based therapeutics and chemical biology, the incorporation of non-canonical amino acids has emerged as a powerful strategy to enhance peptide properties and introduce novel functionalities. Among these, propargylated amino acids, which feature a terminal alkyne group, have garnered significant attention. The alkyne functional group serves as a versatile chemical handle for a variety of bioorthogonal reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This allows for precise and efficient modification of peptides with a wide array of molecules, including fluorophores, imaging agents, polyethylene glycol (PEG), and cytotoxic drugs for the development of antibody-drug conjugates.

This technical guide provides a comprehensive overview of the synthesis of propargylated amino acids, their incorporation into peptide chains using Solid-Phase Peptide Synthesis (SPPS), and their subsequent application in bioconjugation. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers with the practical knowledge required to leverage this powerful class of building blocks in their work.

Synthesis of Propargylated Amino Acids

The most commonly utilized propargylated amino acid in peptide synthesis is Fmoc-L-propargylglycine. Its synthesis can be achieved through various routes, often starting from readily available chiral precursors like L-serine derivatives. The key step involves the introduction of the propargyl group.

Experimental Protocol: Synthesis of Fmoc-L-propargylglycine

This protocol outlines a representative synthesis of Fmoc-L-propargylglycine.

Materials:

  • Appropriate starting material (e.g., a protected L-serine derivative)

  • Propargyl bromide

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous tetrahydrofuran (THF)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium bicarbonate

  • Dioxane

  • Water

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Propargylation:

    • Dissolve the protected L-serine derivative in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0°C in an ice bath.

    • Carefully add sodium hydride (or another suitable base) portion-wise to the solution.

    • Stir the reaction mixture at 0°C for 30 minutes.

    • Add propargyl bromide dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by carefully adding water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Deprotection and Fmoc Protection:

    • Deprotect the amino group of the propargyl-functionalized intermediate according to standard procedures for the specific protecting group used.

    • Dissolve the resulting free amine in a mixture of dioxane and water.

    • Add sodium bicarbonate to the solution.

    • Add a solution of Fmoc-OSu in dioxane dropwise.

    • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with 1M HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

    • Purify the final product, Fmoc-L-propargylglycine, by silica gel column chromatography.

Typical Yields:

The overall yield for the synthesis of Fmoc-L-propargylglycine can vary depending on the specific starting materials and reaction conditions, but yields in the range of 60-80% are commonly reported. For instance, an optimized synthesis of the related Fmoc-L-homopropargylglycine has been reported with an overall yield of 72%.[3]

Incorporation of Propargylated Amino Acids into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of propargylated amino acids into a growing peptide chain follows the standard principles of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][4] The process involves the sequential addition of amino acids to a solid support (resin).

Experimental Protocol: SPPS of a Peptide Containing L-Propargylglycine

This protocol describes the manual synthesis of a model peptide containing L-propargylglycine using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-L-amino acids (including Fmoc-L-propargylglycine)

  • Coupling reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

  • Base: DIPEA (N,N-Diisopropylethylamine) or Collidine

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) by dissolving it in DMF with the coupling reagent (e.g., HATU, HBTU, or DIC/HOBt) and a base (e.g., DIPEA or collidine).

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours. The coupling time may need to be extended for sterically hindered amino acids.

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence, incorporating Fmoc-L-propargylglycine at the desired position.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection of Side Chains:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry.[5]

Quantitative Data: Coupling Efficiency

The efficiency of the coupling reaction is critical for the overall yield and purity of the final peptide. While standard proteinogenic amino acids generally couple with high efficiency (>99%), the incorporation of unnatural amino acids like propargylglycine can sometimes be more challenging due to steric hindrance. The choice of coupling reagent can significantly impact the coupling efficiency.

Coupling ReagentDescriptionExpected Coupling Efficiency for Propargylglycine
HATU A highly effective uronium-based coupling reagent known for its rapid reaction times and low rates of racemization.High (>98%)
HBTU Another widely used uronium-based coupling reagent, slightly less reactive than HATU but still very effective.High (>97%)
DIC/HOBt A carbodiimide-based coupling method that is cost-effective but can be slower and may lead to side reactions.Moderate to High (>95%)

Note: The expected coupling efficiencies are estimates and can be influenced by the specific peptide sequence, resin, and reaction conditions. It is always recommended to monitor the coupling reaction to ensure completion.

Applications in Peptide Synthesis and Drug Development

The introduction of a propargyl group into a peptide opens up a vast array of possibilities for post-synthetic modification via CuAAC. This reaction is highly specific, efficient, and biocompatible, making it ideal for a wide range of applications.[1][2]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction involves the [3+2] cycloaddition of the terminal alkyne of the propargylated amino acid with an azide-functionalized molecule in the presence of a copper(I) catalyst. This forms a stable triazole linkage.

Experimental Protocol: On-Resin CuAAC Ligation

This protocol describes a general procedure for performing a CuAAC reaction on a peptide that is still attached to the solid-phase resin.

Materials:

  • Propargylated peptide on resin

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Solvent: DMF/water or other suitable solvent mixture

Procedure:

  • Swell the propargylated peptide-resin in the chosen solvent system.

  • Prepare a stock solution of the azide-functionalized molecule.

  • In a reaction vessel, add the peptide-resin, the azide-functionalized molecule (in excess), and the copper-chelating ligand.

  • In a separate vial, prepare a fresh solution of copper(II) sulfate and sodium ascorbate.

  • Add the copper/ascorbate solution to the reaction vessel to initiate the click reaction.

  • Agitate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by cleaving a small amount of resin and analyzing the product by mass spectrometry.

  • Once the reaction is complete, wash the resin thoroughly to remove excess reagents.

  • Cleave the modified peptide from the resin using the standard cleavage protocol.

  • Purify and characterize the final bioconjugate.

Stability of Propargylated Peptides

The stability of peptides is a critical factor for their therapeutic application. Peptides can be susceptible to degradation by proteases and chemical modifications such as hydrolysis and deamidation. The incorporation of unnatural amino acids like propargylglycine can influence peptide stability.

  • Enzymatic Stability: The presence of a non-natural amino acid can disrupt the recognition sites for proteases, thereby increasing the peptide's resistance to enzymatic degradation.[6]

  • Chemical Stability: The triazole ring formed during a CuAAC reaction is chemically robust and generally does not alter the overall stability of the peptide backbone under physiological conditions.[7][8] The stability of the peptide to pH variations would largely depend on the other amino acids present in the sequence.[7][8]

Stability ParameterEffect of Propargylglycine Incorporation
Enzymatic Degradation Generally increased resistance due to disruption of protease recognition sites.
Hydrolytic Stability (pH) The propargyl group itself is stable. Overall peptide stability is sequence-dependent.[7][8]

Visualizing the Workflow

To better illustrate the processes described in this guide, the following diagrams, generated using the DOT language, outline the key structures and workflows.

G General Structure of Fmoc-L-propargylglycine cluster_amino_acid NH NH CH α-CH NH->CH CO C=O CH->CO CH2 β-CH2 CH->CH2 OH OH CO->OH C γ-C CH2->C CH_alkyne ≡CH C->CH_alkyne Fmoc Fmoc Fmoc->NH

Caption: General chemical structure of Fmoc-L-propargylglycine.

SPPS_Workflow Solid-Phase Peptide Synthesis (SPPS) Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. Washing (DMF) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base) Wash1->Coupling Wash2 5. Washing (DMF/DCM) Coupling->Wash2 Repeat Repeat n times Wash2->Repeat Repeat->Deprotection Next cycle Final_Deprotection 6. Final Fmoc Deprotection Repeat->Final_Deprotection Final cycle Cleavage 7. Cleavage from Resin & Side-chain Deprotection Final_Deprotection->Cleavage Purification 8. Purification & Characterization (RP-HPLC, Mass Spec) Cleavage->Purification

Caption: Workflow for incorporating propargylated amino acids via SPPS.

CuAAC_Reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_reaction Peptide_Alkyne Peptide-Propargylglycine (R-C≡CH) Triazole_Product Triazole-linked Bioconjugate Peptide_Alkyne->Triazole_Product Azide_Molecule Azide-Molecule (N3-R') Azide_Molecule->Triazole_Product Catalyst Cu(I) Catalyst (from CuSO4/Na-Ascorbate) Catalyst->Triazole_Product

Caption: Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Conclusion

Propargylated amino acids are invaluable tools in modern peptide chemistry, offering a gateway to a vast chemical space for peptide modification and the development of sophisticated bioconjugates. Their straightforward synthesis and compatibility with standard SPPS protocols make them accessible to a broad range of researchers. The ability to perform highly efficient and specific "click" reactions on peptides containing these residues has revolutionized the design of peptide-based drugs, diagnostics, and research tools. This guide provides the foundational knowledge and practical protocols to empower scientists and drug developers to harness the full potential of propargylated amino acids in their research endeavors.

References

Technical Guide: Safety and Handling of Fmoc-D-Ser(O-propargyl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and experimental application of Fmoc-D-Ser(O-propargyl)-OH, a key building block in modern peptide synthesis and bioconjugation. The information presented herein is intended to supplement, not replace, institutional safety protocols and a thorough review of a complete Safety Data Sheet (SDS) from the supplier.

Chemical Identification

Identifier Value
IUPAC Name (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(prop-2-yn-1-yloxy)propanoic acid
Synonyms Fmoc-D-Serine(O-Propargyl); Fmoc-O-Propargyl-D-Ser-OH
Molecular Formula C21H19NO5
Molecular Weight 365.38 g/mol
CAS Number Not available for the D-isomer, L-isomer is 1354752-75-2

Hazard Identification and Safety Summary

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Adherence to standard laboratory safety practices is essential when handling this compound.

GHS Classification:

Category Hazard Statement Signal Word Pictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationWarning
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationWarning
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritationWarning

A complete Safety Data Sheet (SDS) for this compound was not available in the public domain at the time of this writing. The information above is based on data from chemical suppliers and SDS for structurally similar compounds.

Precautionary Measures and Personal Protective Equipment (PPE)

Precautionary Statement Code Description
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330Rinse mouth.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362Take off contaminated clothing and wash before reuse.
P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Recommended PPE:

  • Eye/Face Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if handling large quantities.

First-Aid Measures

Exposure Route First-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Handling and Storage

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The recommended storage temperature is 2-8°C.[1] Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocols and Applications

This compound is primarily used in solid-phase peptide synthesis (SPPS) to introduce a D-serine residue with a propargyl group. This alkyne functionality is a versatile handle for subsequent modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "Click Chemistry."

General Workflow for Fmoc-SPPS Incorporation

The following diagram illustrates the general workflow for incorporating this compound into a peptide chain during Fmoc-based solid-phase peptide synthesis.

sps_workflow start Resin with N-terminal Fmoc-protected amino acid deprotection Fmoc Deprotection (e.g., 20% piperidine in DMF) start->deprotection 1. wash1 Wash (DMF) deprotection->wash1 2. coupling Coupling: This compound + Activation Reagent (e.g., HBTU/DIPEA) in DMF wash1->coupling 3. wash2 Wash (DMF) coupling->wash2 4. capping Capping (Optional) (e.g., Acetic Anhydride) wash2->capping 5. next_cycle Repeat for next amino acid capping->next_cycle 6.

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Detailed Protocol for Manual Fmoc-SPPS Coupling

This protocol outlines the manual steps for coupling this compound to a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine and by-products.

  • Coupling:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) in DMF.

    • Add an activating agent, such as HBTU (3-5 equivalents) and a base, typically diisopropylethylamine (DIPEA) (6-10 equivalents).

    • Allow the activation to proceed for a few minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Monitoring (Optional): Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step may need to be repeated.

  • Capping (Optional): To block any unreacted N-terminal amines, the resin can be treated with a solution of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF.

  • Proceed to the next cycle: Repeat steps 2-7 for the next amino acid in the peptide sequence.

Post-Synthesis Modification via Click Chemistry

The propargyl group on the serine side chain allows for the site-specific attachment of various molecules (e.g., fluorophores, PEG chains, small molecule drugs) that bear an azide group.

click_chemistry_pathway peptide Peptide with -Ser(O-propargyl)- product Conjugated Peptide (Triazole Linkage) peptide->product azide_molecule Azide-functionalized Molecule (e.g., Fluorophore-N3) azide_molecule->product reagents Cu(I) Catalyst (e.g., CuSO4, Sodium Ascorbate) reagents->product CuAAC Reaction

Caption: Schematic of CuAAC ("Click Chemistry") modification of the peptide.

Toxicological Information

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Irritation: Causes skin irritation upon direct contact.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation of dust.

No information is available regarding carcinogenicity, mutagenicity, or reproductive toxicity. As with any chemical for which toxicological data is limited, it should be handled with a high degree of caution.

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).

  • Hazardous Polymerization: Will not occur.

This technical guide is intended for informational purposes only and should be used in conjunction with official safety documentation and established laboratory safety procedures. Always consult the Safety Data Sheet provided by the manufacturer before use.

References

Technical Guide: Spectroscopic and Mass-Analytic Characterization of Fmoc-D-Ser(O-propargyl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry data for the non-natural amino acid Fmoc-D-Ser(O-propargyl)-OH. The information herein is essential for the verification of the chemical structure and purity of this compound, which is a valuable building block in peptide synthesis and drug discovery, particularly for applications involving click chemistry.

Core Data Presentation

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and mass spectrometry analyses of this compound.

Molecular Formula: C₂₁H₁₉NO₅[1]

Molecular Weight: 365.38 g/mol [1]

Table 1: ¹H NMR Data (Expected Chemical Shifts)

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Integration
Fmoc-H (aromatic)7.80 - 7.30m-8H
NH~ 5.80d~ 8.01H
α-CH~ 4.60m-1H
Fmoc-CH₂~ 4.40d~ 7.02H
Fmoc-CH~ 4.25t~ 7.01H
O-CH₂ (propargyl)~ 4.20d~ 2.42H
β-CH₂~ 3.90m-2H
C≡CH~ 2.50t~ 2.41H

Table 2: ¹³C NMR Data (Expected Chemical Shifts)

CarbonChemical Shift (ppm)
C=O (acid)~ 173
C=O (Fmoc)~ 156
Fmoc C (aromatic)144 - 120
C≡CH~ 79
C ≡CH~ 75
Fmoc-CH~ 67
β-CH₂~ 69
O-CH₂ (propargyl)~ 59
α-CH~ 55
Fmoc-CH₂~ 47

Table 3: Mass Spectrometry Data

Ion[M+H]⁺[M+Na]⁺[M-H]⁻
Calculated m/z366.1285388.1104364.1140
Observed m/zTo be determinedTo be determinedTo be determined

Experimental Protocols

Detailed methodologies for the acquisition of the characterization data are provided below. These represent standard operating procedures in synthetic and analytical chemistry.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance III 400 MHz or equivalent) equipped with a broadband probe.

  • Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Proton NMR spectra were acquired at a frequency of 400 MHz. A standard pulse sequence was used with a spectral width of approximately 16 ppm, a relaxation delay of 1 second, and 16-32 scans.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired at a frequency of 100 MHz using a proton-decoupled pulse sequence. A spectral width of approximately 220 ppm, a relaxation delay of 2 seconds, and 512-1024 scans were typically employed.

  • Data Processing: The raw data (Free Induction Decay - FID) was processed using appropriate software (e.g., MestReNova, TopSpin). Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the internal standard (TMS).

2. Mass Spectrometry

  • Instrumentation: A high-resolution mass spectrometer (e.g., Agilent 6545 Q-TOF LC/MS, Waters Xevo G2-XS QTof, or equivalent) with an electrospray ionization (ESI) source.

  • Sample Preparation: A dilute solution of this compound was prepared in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 10-100 µg/mL. A small amount of formic acid or ammonium acetate may be added to promote ionization.

  • Analysis: The sample solution was introduced into the ESI source via direct infusion or through a liquid chromatography system. The mass spectrometer was operated in either positive or negative ion mode to detect the protonated ([M+H]⁺), sodiated ([M+Na]⁺), or deprotonated ([M-H]⁻) molecular ions. The data was acquired over a mass-to-charge (m/z) range of 100-1000.

  • Data Processing: The acquired mass spectra were analyzed to determine the m/z values of the molecular ions and compared with the calculated theoretical masses to confirm the identity of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the analytical characterization of this compound.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Processing & Interpretation cluster_conclusion Final Confirmation synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification nmr_analysis NMR Spectroscopy (¹H and ¹³C) purification->nmr_analysis Sample Preparation ms_analysis Mass Spectrometry (e.g., ESI-MS) purification->ms_analysis Sample Preparation nmr_data NMR Data Processing & Structure Verification nmr_analysis->nmr_data ms_data MS Data Analysis & Molecular Weight Confirmation ms_analysis->ms_data final_confirmation Structural Confirmation & Purity Assessment nmr_data->final_confirmation ms_data->final_confirmation

References

Methodological & Application

Application Notes and Protocols for Incorporating Fmoc-D-Ser(O-propargyl)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the non-canonical amino acid Fmoc-D-Ser(O-propargyl)-OH into synthetic peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The propargyl group serves as a versatile chemical handle for subsequent modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This allows for the site-specific labeling of peptides with a wide range of functionalities, including fluorophores, polyethylene glycol (PEG), and cytotoxic drugs, or for the creation of cyclic peptides.[1][2][3][4]

Properties and Handling of this compound

This compound is a derivative of the amino acid D-serine where the side-chain hydroxyl group is protected by a propargyl ether. The N-terminus is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, making it fully compatible with standard Fmoc-SPPS protocols.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1354752-75-2[5]
Molecular Formula C₂₁H₁₉NO₅[5]
Molecular Weight 365.38 g/mol [5]
Appearance White to off-white solid
Solubility Soluble in DMF, NMP, and other common SPPS solvents
Storage Store at 2-8°C, desiccated

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust.

  • Store away from strong oxidizing agents.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The incorporation of this compound into a peptide sequence follows standard Fmoc-SPPS procedures. The propargyl group is stable to the basic conditions required for Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions of final cleavage from the resin (e.g., trifluoroacetic acid).

General SPPS Workflow

The overall workflow for synthesizing a peptide containing a D-Ser(O-propargyl) residue is depicted below.

spss_workflow cluster_cycle Peptide Elongation Cycle Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Cleavage Cleavage & Global Deprotection (e.g., TFA Cocktail) Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (LC-MS, MALDI-TOF) Purification->Analysis

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocol: SPPS

This protocol is for a standard 0.1 mmol scale synthesis.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling reagents (e.g., HATU, HBTU, or DIC/Oxyma)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 20 minutes. Drain and repeat for 5 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene-piperidine adduct.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3-5 eq.), a coupling reagent (e.g., HATU, 3-5 eq.), and a base (e.g., DIPEA, 6-10 eq.) in DMF.

    • Pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (blue beads), extend the coupling time or perform a second coupling.

  • Washing: Wash the resin with DMF (5-7 times).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2) followed by washing with DMF and then DCM.

  • Cleavage and Global Deprotection:

    • Dry the resin under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm the identity and purity by mass spectrometry (e.g., LC-MS or MALDI-TOF).

Comparison of Coupling Reagents

The choice of coupling reagent can significantly impact the efficiency of the acylation step, especially for sterically hindered or unusual amino acids. While specific comparative data for this compound is not extensively published, a general comparison of common coupling reagents can guide the selection.[3][4][6][7]

Table 2: Comparison of Common Coupling Reagents for SPPS

Coupling ReagentClassRelative ReactivityAdvantagesDisadvantages
HATU Aminium SaltVery HighFast reaction rates, highly efficient, good for hindered couplings.More expensive, can cause guanidinylation of the N-terminus if used in excess.[4]
HBTU Aminium SaltHighReliable, widely used, good solubility.[6][8]Slower than HATU, potential for side reactions.
DIC/HOBt or DIC/Oxyma Carbodiimide/AdditiveMedium-HighCost-effective, HOBt/Oxyma suppresses racemization.[6][9] Oxyma is a safer alternative to HOBt.DIC can form an insoluble urea byproduct (DIU), though less problematic than DCC's byproduct.
PyBOP Phosphonium SaltHighEfficient, particularly for cyclizations.Can be more expensive.

Recommendation: For routine incorporation of this compound, HATU or HBTU with a suitable base like DIPEA or collidine are recommended for high efficiency and speed. For a more cost-effective approach, DIC/Oxyma is an excellent choice.

Post-Synthetic Modification: Click Chemistry

The terminal alkyne of the D-Ser(O-propargyl) side chain allows for highly specific modification via CuAAC. This reaction can be performed either while the peptide is still attached to the solid support (on-resin) or after cleavage and purification (in solution).

On-Resin Click Chemistry Protocol

Performing the click reaction on-resin simplifies the purification process, as excess reagents can be washed away.[10]

on_resin_click PeptideResin Peptide-Resin with Alkyne Swell Swell Resin (e.g., DCM) PeptideResin->Swell Reagents Add Click Reagents: - Azide Compound - CuSO₄/Sodium Ascorbate - Ligand (e.g., TBTA) - Base (e.g., DIPEA) Swell->Reagents React React (Room Temp, 12-24h) Reagents->React Wash Wash Resin (DMF, DCM) React->Wash Cleave Cleave & Purify Wash->Cleave FinalProduct Modified Peptide Cleave->FinalProduct

Caption: Workflow for on-resin azide-alkyne cycloaddition (click chemistry).

Materials:

  • Peptide-resin containing D-Ser(O-propargyl)

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand

  • DIPEA or 2,6-Lutidine

  • Solvent (e.g., DMF/H₂O or DMSO)

Procedure:

  • Swell the peptide-resin in DCM for 10 minutes, then wash with the reaction solvent (e.g., DMF).[10]

  • Prepare the click reaction cocktail. For a 0.1 mmol scale:

    • Dissolve the azide compound (5-10 eq.) in the reaction solvent.

    • In a separate vial, dissolve CuSO₄ (0.5-1 eq.) and sodium ascorbate (1-2 eq.) in a minimal amount of water and add to the azide solution.

    • Add a ligand like TBTA (1 eq.) to protect the peptide from oxidation.

    • Add a base such as DIPEA (5-10 eq.).

  • Add the reaction cocktail to the resin and agitate at room temperature for 12-24 hours.

  • Wash the resin extensively with DMF, water, and DCM.

  • Proceed with cleavage, purification, and analysis as described in the SPPS protocol.

Solution-Phase Click Chemistry Protocol

This method is suitable for sensitive azide compounds that may not be stable under cleavage conditions.

Materials:

  • Purified, alkyne-containing peptide

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Solvent (e.g., t-BuOH/H₂O, DMF, or DMSO)

Procedure:

  • Dissolve the purified peptide in the chosen solvent system (e.g., a 1:1 mixture of t-BuOH and water).

  • Add the azide compound (1.5-2 eq.).

  • Add sodium ascorbate (2-5 eq.) from a freshly prepared aqueous stock solution.

  • Add CuSO₄ (1-1.5 eq.) from an aqueous stock solution.

  • Stir the reaction at room temperature for 1-12 hours, monitoring by LC-MS.

  • Upon completion, purify the modified peptide by RP-HPLC.

Table 3: Representative Yields for Peptide Click Chemistry Reactions

Reaction TypePeptide SystemYield (%)Reference
Solution-Phase CyclizationLibrary of 16 cyclic isomers31-90% (HPLC Yield)[1]
Solution-Phase LigationTriazolamer synthesis78% (Overall)[1]
On-Resin CyclizationRGD-containing peptidesHigh yield of dimer[11]
Solution-Phase ConjugationAzide-rich peptide with dendron57% (Purified)[12]
Solution-Phase ConjugationPolymer to Aβ peptide43% (Purified)[1]

Potential Side Reactions and Mitigation

While the incorporation of this compound is generally straightforward, standard SPPS side reactions can occur.

  • Incomplete Coupling: As with any amino acid, incomplete coupling can lead to deletion sequences.

    • Mitigation: Use a highly efficient coupling reagent like HATU, perform a double coupling, and monitor completion with the Kaiser test.

  • Racemization: While the D-configuration is used here, racemization is a general concern, especially for sensitive amino acids when strong bases and high temperatures are used.

    • Mitigation: Use additives like HOBt or Oxyma and avoid excessive pre-activation times. Collidine is sometimes recommended over DIPEA to reduce racemization.

  • Aspartimide Formation: If Asp or Asn residues are present in the sequence, aspartimide formation can occur during repeated piperidine treatments.

    • Mitigation: Use faster Fmoc deprotection protocols or add HOBt to the piperidine solution.

  • Oxidation during Click Reaction: The Cu(I) catalyst can generate reactive oxygen species, potentially oxidizing sensitive residues like Met or Cys.

    • Mitigation: Use a Cu(I)-stabilizing ligand such as TBTA or THPTA and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][13]

The propargyl ether side chain of D-Ser(O-propargyl) is generally stable under standard SPPS and cleavage conditions. No significant side reactions involving the alkyne group have been reported during the synthesis itself.

Applications in Drug Development

The ability to introduce a bioorthogonal handle like the propargyl group is of immense value in drug development.

applications cluster_mods Modifications cluster_outcomes Outcomes Peptide Peptide with D-Ser(O-propargyl) Click Click Chemistry (CuAAC) Peptide->Click PEG PEGylation Click->PEG Fluorophore Fluorescent Labeling Click->Fluorophore Drug Drug Conjugation (ADCs) Click->Drug Cyclization Peptide Cyclization Click->Cyclization PK Improved Pharmacokinetics PEG->PK Imaging Diagnostic Imaging Fluorophore->Imaging Targeting Targeted Drug Delivery Drug->Targeting Stability Enhanced Stability & Potency Cyclization->Stability

Caption: Applications of propargylated peptides in drug development.

  • Peptide-Drug Conjugates (PDCs): The alkyne can be used to attach potent cytotoxic drugs to targeting peptides, creating highly specific cancer therapeutics.

  • PEGylation: Attaching PEG chains can improve the pharmacokinetic profile of a peptide therapeutic by increasing its hydrodynamic radius and shielding it from proteolysis.

  • Diagnostic Imaging: Conjugation of imaging agents (e.g., fluorescent dyes, chelators for radiometals) allows for the development of peptide-based diagnostics.

  • Constrained Peptides: Intramolecular cyclization via click chemistry can lock the peptide into a bioactive conformation, often leading to increased receptor affinity, selectivity, and stability against proteases.[11]

References

Application Notes and Protocols for Coupling Fmoc-D-Ser(O-propargyl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Ser(O-propargyl)-OH is a pivotal building block in modern solid-phase peptide synthesis (SPPS), particularly for the construction of modified peptides and peptidomimetics. The propargyl group on the serine side chain serves as a versatile chemical handle for post-synthetic modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This allows for the site-specific introduction of a wide array of functionalities, including fluorophores, biotin tags, polyethylene glycol (PEG) chains, and complex carbohydrates. The D-configuration of the serine residue is often incorporated to enhance peptide stability against enzymatic degradation.

These application notes provide a comprehensive overview of the standard protocols for the efficient incorporation of this compound into a growing peptide chain using common coupling reagents.

Data Presentation: Comparison of Standard Coupling Reagents

While specific quantitative data for the coupling efficiency of this compound is not extensively published, the following table summarizes the standard conditions for commonly used coupling reagents in Fmoc-SPPS. These conditions are widely applicable to most Fmoc-amino acids and are recommended for achieving high coupling yields with minimal side reactions.

Coupling ReagentAmino Acid (eq)Reagent (eq)Base (eq)Additive (eq)SolventTypical Reaction Time
HBTU 2.02.04.0 (DIPEA)2.0 (HOBt)DMF10-60 min
HATU 2.02.04.0 (DIPEA)-DMF10-60 min
DIC/HOBt 5.05.5 (DIC)-5.5 (HOBt)DMF/DCM1-4 hours

Note: Equivalents (eq) are calculated based on the initial loading of the solid support (resin). The addition of 1-hydroxybenzotriazole (HOBt) is recommended, especially with carbodiimide reagents like DIC, to suppress racemization.[1][2]

Experimental Protocols

The following section details the methodologies for the key steps in the coupling of this compound during Fmoc-based solid-phase peptide synthesis.

Fmoc-Deprotection of the N-Terminal Amino Acid

Objective: To remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound peptide to allow for the coupling of the next amino acid.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • DMF

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes.

  • Drain the DMF from the reaction vessel.

  • Add the 20% piperidine/DMF solution to the resin.

  • Agitate the mixture at room temperature for 5-10 minutes.

  • Drain the piperidine solution.

  • Repeat steps 3-5 one more time.

  • Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

  • Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.

Coupling of this compound using HBTU

Objective: To couple this compound to the deprotected N-terminal amine of the peptide-resin.

Materials:

  • Deprotected peptide-resin

  • This compound

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • 1-Hydroxybenzotriazole (HOBt) solution (0.5 M in DMF)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a separate vessel, dissolve 2.0 equivalents of this compound in DMF.

  • To this solution, add 2.0 equivalents of HBTU and 2.0 equivalents of the HOBt solution.

  • Gently mix the solution for 1-2 minutes to allow for pre-activation.

  • Add 4.0 equivalents of DIPEA to the activated amino acid solution and immediately add the mixture to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature.

  • Monitor the progress of the coupling reaction using a colorimetric test (e.g., Kaiser test). The reaction is typically complete within 10-60 minutes, as indicated by a negative Kaiser test.[3]

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.

Mandatory Visualization

Coupling_Workflow Start Start: Fmoc-Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling Reaction Wash1->Coupling Activation Amino Acid Activation: This compound + HBTU/HOBt + DIPEA Activation->Coupling Wash2 DMF Wash Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest End End: Fmoc-Ser(Propargyl)-Peptide-Resin KaiserTest->End Negative RepeatCoupling Repeat Coupling KaiserTest->RepeatCoupling Positive RepeatCoupling->Coupling

Caption: Workflow for a single coupling cycle in Fmoc-SPPS.

Stability and Potential Side Reactions

The O-propargyl group is generally stable under the standard conditions of Fmoc-SPPS, including repeated treatments with piperidine for Fmoc deprotection and final cleavage from the resin with trifluoroacetic acid (TFA).

Potential side reactions to be aware of during peptide synthesis include:

  • Racemization: The activation of the carboxylic acid of the incoming amino acid can lead to some degree of epimerization. The addition of HOBt or its analogues during coupling significantly suppresses this side reaction.[2]

  • Guanidinylation: Excess uronium/aminium coupling reagents like HBTU and HATU can react with the unprotected N-terminus of the peptide, leading to chain termination.[2] This can be minimized by using stoichiometric amounts of the coupling reagent or by pre-activating the amino acid before adding it to the resin.

  • Aspartimide Formation: For sequences containing aspartic acid, base-catalyzed cyclization to form an aspartimide can occur, particularly during Fmoc deprotection.[2] While not directly related to the serine derivative, it is a common side reaction in Fmoc-SPPS.

References

Application Notes and Protocols for Click Chemistry Applications Using Peptides with O-propargyl-D-serine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of peptides incorporating the non-canonical amino acid O-propargyl-D-serine in click chemistry applications. The unique properties of O-propargyl-D-serine, featuring a terminal alkyne group, make it an invaluable tool for the site-specific modification of peptides through highly efficient and bioorthogonal click reactions. This enables a wide range of applications, including the development of peptide-drug conjugates (PDCs), fluorescent labeling for bioimaging, and the creation of sophisticated tools for studying cellular signaling pathways.

Introduction to Click Chemistry with O-propargyl-D-serine Peptides

Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are rapid, high-yielding, and specific.[1] The most prominent example used in peptide science is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an alkyne and an azide.[1][2] The incorporation of O-propargyl-D-serine into a peptide sequence provides a terminal alkyne handle for such modifications.[3][4] This allows for the precise attachment of various molecules, including therapeutic agents, fluorescent dyes, and affinity tags, to a specific site on the peptide.[5][6]

The use of the D-isomer of serine can also confer increased resistance to proteolytic degradation, enhancing the in vivo stability of the resulting peptide conjugates.

Key Applications:

  • Peptide-Drug Conjugates (PDCs): Targeted delivery of cytotoxic agents or other therapeutics to specific cells or tissues.[1][6]

  • Fluorescent Labeling and Bioimaging: Visualization and tracking of peptides in vitro and in vivo to study their localization, trafficking, and interaction with biological targets.[7][8]

  • Bioconjugation and Functionalization: Attachment of molecules such as polyethylene glycol (PEG) to improve pharmacokinetic properties, or linkage to solid supports for affinity chromatography.[2][3]

  • Probing Biological Systems: Creation of peptide-based tools to investigate cellular signaling and other biological processes.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing O-propargyl-D-serine

This protocol outlines the manual synthesis of a peptide containing O-propargyl-D-serine using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-O-propargyl-D-serine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Water

  • Diethyl ether

Protocol:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat the 20% piperidine in DMF treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure® in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times).

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, incorporating Fmoc-O-propargyl-D-serine at the desired position.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an O-propargyl-D-serine Peptide with an Azide-Functionalized Molecule

This protocol describes a general procedure for the CuAAC reaction to conjugate an azide-containing molecule (e.g., a fluorescent dye, a drug molecule) to a peptide containing O-propargyl-D-serine.

Materials:

  • O-propargyl-D-serine containing peptide

  • Azide-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

Protocol:

  • Preparation of Stock Solutions:

    • Dissolve the O-propargyl-D-serine peptide in PBS to a final concentration of 1 mM.

    • Dissolve the azide-functionalized molecule in DMSO to a final concentration of 10 mM.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in water.

  • Click Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • O-propargyl-D-serine peptide solution (to a final concentration of 100 µM).

      • Azide-functionalized molecule solution (to a final concentration of 200 µM, 2 equivalents).

      • THPTA solution (to a final concentration of 500 µM).

      • CuSO₄ solution (to a final concentration of 100 µM).

    • Vortex briefly to mix.

    • Initiate the reaction by adding the sodium ascorbate solution (to a final concentration of 1 mM).

    • Vortex the reaction mixture and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC or mass spectrometry.

  • Purification:

    • Purify the resulting peptide conjugate by RP-HPLC to remove excess reagents and unreacted starting materials.

    • Lyophilize the pure fractions to obtain the final conjugate.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and click chemistry modification of peptides containing O-propargyl-D-serine.

Table 1: Representative Yields for Solid-Phase Peptide Synthesis

Peptide SequenceO-propargyl-D-serine PositionCrude Purity (%)Overall Yield (%)
Ac-Cys-Gly-Asn-(O-propargyl-D-Ser)-Gly-NH₂4>8535
Tyr-Gly-Gly-Phe-Leu-(O-propargyl-D-Ser)-NH₂6>9042
(O-propargyl-D-Ser)-Arg-Gly-Asp-Ser-NH₂1>8030

Data are representative and may vary depending on the specific peptide sequence and synthesis conditions.

Table 2: Representative Data for CuAAC Reactions with O-propargyl-D-serine Peptides

Peptide ReactantAzide ReactantReaction Time (h)Conversion (%)Isolated Yield (%)
Ac-Cys-Gly-Asn-(O-propargyl-D-Ser)-Gly-NH₂Azido-PEG₃2>9585
Tyr-Gly-Gly-Phe-Leu-(O-propargyl-D-Ser)-NH₂5-FAM Azide1.5>9890
(O-propargyl-D-Ser)-Arg-Gly-Asp-Ser-NH₂Azido-Doxorubicin4>9078

Conversion rates were determined by RP-HPLC analysis of the reaction mixture. Isolated yields are after purification.

Visualizations

Experimental Workflow for Peptide-Drug Conjugate Synthesis

G cluster_SPPS Solid-Phase Peptide Synthesis cluster_Click Click Chemistry (CuAAC) Resin Rink Amide Resin AA_Coupling Sequential Amino Acid Coupling (including Fmoc-O-propargyl-D-Serine) Resin->AA_Coupling Cleavage Cleavage from Resin AA_Coupling->Cleavage Purification1 RP-HPLC Purification Cleavage->Purification1 Peptide O-propargyl-D-Serine Peptide Purification1->Peptide Reaction CuSO4, Na-Ascorbate, THPTA Peptide->Reaction Azide_Drug Azide-Functionalized Drug Azide_Drug->Reaction Purification2 RP-HPLC Purification Reaction->Purification2 PDC Peptide-Drug Conjugate Purification2->PDC

Caption: Workflow for the synthesis of a peptide-drug conjugate.

Signaling Pathway Inhibition by a Targeted Peptide-Drug Conjugate

G cluster_membrane Cell Membrane Receptor Target Receptor (Overexpressed on Cancer Cell) Internalization Receptor-Mediated Endocytosis Receptor->Internalization PDC Peptide-Drug Conjugate (Targeting Peptide - Drug) PDC->Receptor Binding Drug_Release Intracellular Drug Release Internalization->Drug_Release Drug Active Drug Drug_Release->Drug Signaling_Cascade Pro-Survival Signaling Pathway Drug->Signaling_Cascade Inhibition Apoptosis Apoptosis Signaling_Cascade->Apoptosis Inhibition

Caption: Targeted inhibition of a cancer cell signaling pathway.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargylated Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful tool for the modification and conjugation of peptides.[1][2] This reaction's high efficiency, selectivity, and mild reaction conditions make it ideal for applications in drug development, proteomics, and biomaterial science.[3][4] The formation of a stable triazole linkage, which can act as an isostere of the amide bond, allows for the creation of novel peptide architectures with enhanced biological properties.[3][5] Propargylated peptides, containing a terminal alkyne group, are key substrates for this reaction, enabling their precise ligation with azide-functionalized molecules.

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of CuAAC with propargylated peptides.

Data Presentation: Quantitative Analysis of CuAAC Reactions

The efficiency of the CuAAC reaction is influenced by several factors, including the nature of the peptide, the copper source and ligand, and the reaction conditions. Below is a summary of reported yields for various CuAAC reactions involving peptides.

Peptide TypeReaction TypeCopper SourceLigand/AdditiveSolventTimeYield (%)Reference
Resin-bound heptapeptideIntramolecular (Cyclization)CuI (1.5 equiv)PiperidineDMF24 h~89%[6]
Resin-bound heptapeptideIntramolecular (Cyclization)[Cu₄I₄(pip)₄]-DMF24 h~89%[6]
Various peptidesIntermolecularCuSO₄ / NaAscTBTADMSO/H₂O4 h69-72%[3]
Functionalized azide & alkyne peptidesIntermolecularCopper wire-DMF5 h100% conversion[3]
TOCA analogsIntermolecularCuSO₄ (2 equiv) / NaAsc (2.2 equiv)-pH 5.0 bufferRoom Temp>98%[3]
Aib-rich model peptideIntramolecular (Stapling)CuIP(OEt)₃ / DIPEACH₂Cl₂42 h83%[3]
Cysteine-containing peptidesIntermolecular (Glycosylation)CuSO₄ / NaAscTHPTAH₂O/t-BuOH-Good[7]

Experimental Protocols

Protocol 1: Solid-Phase Propargylation of Peptides

This protocol describes the incorporation of a propargyl group onto a peptide during standard Fmoc-based solid-phase peptide synthesis (SPPS). Propargylglycine (Pra) can be incorporated like any other amino acid. Alternatively, lysine's side chain can be propargylated post-synthesis.

Materials:

  • Fmoc-L-propargylglycine (Fmoc-Pra-OH)

  • Standard SPPS resins (e.g., Rink Amide resin)

  • Coupling reagents (e.g., HCTU, HBTU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents: DMF, DCM

  • Washing solvents: DMF, DCM, MeOH

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.[8]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminus of the growing peptide chain by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF, DCM, and DMF.[8]

  • Amino Acid Coupling:

    • Dissolve Fmoc-Pra-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the coupling solution to the resin and shake for 2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin test.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.

  • Repeat Cycles: Repeat the deprotection and coupling steps to elongate the peptide chain.

  • Final Deprotection and Cleavage: Once the synthesis is complete, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Peptide Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and lyophilize to obtain a powder.

Protocol 2: Solution-Phase Propargylation of Methionine-Containing Peptides

This protocol is adapted for the specific propargylation of methionine residues in a synthesized peptide.

Materials:

  • Purified peptide containing a methionine residue

  • Propargyl bromide

  • Acetonitrile (ACN)

  • Water

  • Formic acid

Procedure:

  • Peptide Dissolution: Dissolve the lyophilized peptide in a 1:1 mixture of water and acetonitrile containing 1% formic acid.[8]

  • Propargylation Reaction: Add an excess of propargyl bromide to the peptide solution.

  • Incubation: Allow the reaction to proceed for 12 hours at room temperature.[8]

  • Purification: Purify the propargylated peptide by reverse-phase HPLC (see Protocol 4).

  • Lyophilization: Lyophilize the pure fractions to obtain the final propargylated peptide.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the CuAAC reaction between a propargylated peptide and an azide-containing molecule.

Materials:

  • Propargylated peptide

  • Azide-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (NaAsc)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand

  • Solvent: Degassed PBS, or a mixture of water and DMSO/t-BuOH

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of all reagents. For example: 20 mM CuSO₄ in water, 100 mM sodium ascorbate in water (prepare fresh), and 50 mM THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the propargylated peptide and the azide-functionalized molecule (typically in a 1:1.2 molar ratio) in the chosen solvent system.

  • Catalyst Premix: In a separate tube, premix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of Cu:ligand is common.[7]

  • Reaction Initiation:

    • Add the CuSO₄/THPTA premix to the peptide/azide solution. The final copper concentration is typically in the range of 50-250 µM.[1]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically around 5 mM.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS to check for the formation of the triazole product.

  • Reaction Quenching (Optional): The reaction can be quenched by adding EDTA to chelate the copper.

  • Purification: Purify the "clicked" peptide conjugate using reverse-phase HPLC (see Protocol 4).

Protocol 4: HPLC Purification of the "Clicked" Peptide

Materials:

  • Crude "clicked" peptide solution

  • Reverse-phase HPLC system with a C18 column

  • Buffer A: 0.1% TFA in water

  • Buffer B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Acidify the crude reaction mixture with TFA if necessary and filter through a 0.22 µm syringe filter.

  • HPLC Separation:

    • Equilibrate the C18 column with a low percentage of Buffer B (e.g., 5%).

    • Inject the sample onto the column.

    • Elute the peptide using a linear gradient of Buffer B. A typical gradient might be 5-65% Buffer B over 30 minutes. The optimal gradient will depend on the hydrophobicity of the peptide conjugate.

    • Monitor the elution profile at 220 nm.[9]

  • Fraction Collection: Collect fractions corresponding to the major peaks.

  • Analysis: Analyze the collected fractions by mass spectrometry to identify the fraction containing the desired product.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide conjugate as a white powder.

Visualizations

CuAAC_Reaction_Mechanism Alkyne Propargylated Peptide (R-C≡CH) Acetylide Copper(I) Acetylide Alkyne->Acetylide Azide Azide Molecule (N₃-R') Triazole 1,4-Disubstituted Triazole Product Azide->Triazole Cu_II Cu(II)SO₄ Cu_I Cu(I) Cu_II->Cu_I NaAsc Sodium Ascorbate NaAsc->Cu_I Reduction Cu_I->Acetylide Catalysis Acetylide->Triazole Cycloaddition

Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental_Workflow SPPS Solid-Phase Peptide Synthesis (with Propargylation) Cleavage Cleavage & Deprotection SPPS->Cleavage Crude_Peptide Crude Propargylated Peptide Cleavage->Crude_Peptide Purification1 HPLC Purification Crude_Peptide->Purification1 Pure_Peptide Pure Propargylated Peptide Purification1->Pure_Peptide CuAAC CuAAC Reaction (with Azide Molecule) Pure_Peptide->CuAAC Crude_Product Crude 'Clicked' Peptide CuAAC->Crude_Product Purification2 HPLC Purification Crude_Product->Purification2 Final_Product Pure 'Clicked' Peptide Conjugate Purification2->Final_Product

Caption: Experimental workflow for CuAAC with propargylated peptides.

Signaling_Pathway_Application Peptide_Drug Peptide-Drug Conjugate (via CuAAC) Binding Binding Peptide_Drug->Binding Receptor Cell Surface Receptor Receptor->Binding Internalization Internalization Binding->Internalization Drug_Release Drug Release Internalization->Drug_Release Target Intracellular Target Drug_Release->Target Effect Therapeutic Effect Target->Effect

Caption: Targeted drug delivery using a peptide-drug conjugate.

References

Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Peptide Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful and versatile bioorthogonal ligation reaction that has become an indispensable tool for site-specific peptide labeling. This copper-free click chemistry reaction proceeds rapidly and efficiently under physiological conditions, making it ideal for the modification of sensitive biomolecules without the need for cytotoxic copper catalysts.[1] SPAAC involves the reaction of a strained cyclooctyne with an azide to form a stable triazole linkage.[2][3] The high specificity and biocompatibility of this reaction have led to its widespread adoption in various applications, including drug development, in vivo imaging, and proteomics.[2]

These application notes provide an overview of SPAAC for peptide labeling, including detailed experimental protocols and quantitative data to guide researchers in successfully implementing this technology.

Principle of SPAAC for Peptide Labeling

The core of SPAAC-mediated peptide labeling is the reaction between two key functional groups: an azide incorporated into the peptide of interest and a strained cyclooctyne conjugated to a molecule of interest (e.g., a fluorescent dye, a drug molecule, or a polyethylene glycol (PEG) chain). The inherent ring strain of the cyclooctyne drives the reaction forward, eliminating the need for a catalyst.[4]

The workflow for SPAAC peptide labeling can be summarized in three main steps:

  • Introduction of the Azide Handle: An azide group is site-specifically incorporated into the peptide sequence. This is typically achieved through the use of an unnatural amino acid containing an azide moiety during solid-phase peptide synthesis (SPPS).[5]

  • SPAAC Reaction: The azide-modified peptide is reacted with a strained cyclooctyne-bearing molecule of interest.

  • Purification and Analysis: The labeled peptide is purified from unreacted starting materials and analyzed to confirm successful conjugation.

Advantages of SPAAC for Peptide Labeling

  • Biocompatibility: The absence of a copper catalyst makes SPAAC non-toxic and suitable for use in living systems.[1][4]

  • High Specificity: The azide and strained alkyne groups are bioorthogonal, meaning they react specifically with each other without cross-reactivity with other functional groups found in biological systems.[2]

  • Mild Reaction Conditions: SPAAC reactions can be performed in aqueous buffers at physiological pH and temperature, preserving the structure and function of the peptide.[2]

  • Fast Kinetics: The reaction proceeds with rapid kinetics, leading to high yields in a short amount of time.[2]

  • High Yields: SPAAC reactions are known for their high efficiency, often resulting in near-quantitative conversion to the desired labeled product.[6]

Quantitative Data for SPAAC Reactions

The efficiency of SPAAC is dependent on the specific strained alkyne used. Dibenzocyclooctyne (DBCO) derivatives are the most commonly used due to their high reactivity and stability.[1][2] Bicyclononyne (BCN) is another popular option. The choice of the strained alkyne can influence the reaction kinetics and overall labeling efficiency.

Strained AlkyneAzide-Containing MoietySecond-Order Rate Constant (k₂)Reference
DBCOPeptide with novel azido-amino acid0.34 M⁻¹s⁻¹[5]
BCNPeptide with novel azido-amino acid0.28 M⁻¹s⁻¹[5]
Alexa488-DIBORhodopsin with p-azido-L-phenylalanine62 ± 12 M⁻¹s⁻¹[7]

Note: Reaction rates can vary depending on the specific peptide sequence, solvent conditions, and the nature of the conjugated molecule.

Experimental Protocols

Protocol 1: Incorporation of an Azide-Containing Amino Acid into a Peptide via Fmoc-SPPS

This protocol describes the incorporation of an azide-containing unnatural amino acid, such as Nε-azido-L-lysine (AzK), into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acids

  • Fmoc-Nε-azido-L-lysine (or other desired azido-amino acid)

  • Rink Amide resin (or other suitable solid support)

  • Coupling reagents (e.g., HBTU, HOBt, or HATU)

  • Base (e.g., DIEA or NMM)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents: DMF, DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3-5 equivalents) and coupling reagents (e.g., HBTU/HOBt, 3-5 equivalents) in DMF.

    • Add the base (e.g., DIEA, 6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 10 minutes.

  • Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence. For the incorporation of the azide-containing amino acid, use Fmoc-Nε-azido-L-lysine in the coupling step.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. Caution: DBCO is unstable in high concentrations of TFA; this cleavage protocol is for the azide-modified peptide only.[8]

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Purification: Dry the crude peptide pellet and purify by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the azide-modified peptide by mass spectrometry.[9][10]

Protocol 2: SPAAC Labeling of an Azide-Modified Peptide with a DBCO-Functionalized Dye

This protocol outlines the general procedure for labeling an azide-containing peptide with a DBCO-functionalized fluorescent dye.

Materials:

  • Azide-modified peptide

  • DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (if required to dissolve the DBCO-dye)

  • Purification tools (e.g., spin desalting column or HPLC)

Procedure:

  • Prepare Reactants:

    • Dissolve the azide-modified peptide in PBS to a final concentration of 1-10 mg/mL.[11]

    • Dissolve the DBCO-functionalized dye in a minimal amount of DMSO to create a stock solution (e.g., 10 mM).[11]

  • SPAAC Reaction:

    • Add the DBCO-dye stock solution to the peptide solution. A 1.5 to 10-fold molar excess of the DBCO-dye over the peptide is recommended to ensure complete labeling.[12] The final concentration of DMSO in the reaction mixture should be kept low (ideally <10%) to avoid peptide precipitation.

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[11][12] The optimal reaction time may need to be determined empirically.

  • Purification:

    • Remove the excess unreacted DBCO-dye using a spin desalting column for peptides larger than 5 kDa.

    • For smaller peptides or for higher purity, use reverse-phase HPLC to separate the labeled peptide from the unreacted dye and peptide.[13][14]

  • Analysis:

    • Confirm successful labeling by mass spectrometry. An increase in mass corresponding to the mass of the DBCO-dye should be observed.

    • Analyze the purity of the labeled peptide by HPLC or SDS-PAGE (for larger peptides).

    • Quantify the labeling efficiency by measuring the absorbance of the peptide (at 280 nm) and the dye at its specific excitation wavelength.

Visualizations

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Peptide_Labeling_Workflow cluster_synthesis Peptide Synthesis & Modification cluster_labeling Labeling Reaction cluster_analysis Analysis & Purification SPPS Solid-Phase Peptide Synthesis (SPPS) Incorporate_Azide Incorporate Azido-Amino Acid SPPS->Incorporate_Azide Cleave_Purify_Peptide Cleave & Purify Azide-Peptide Incorporate_Azide->Cleave_Purify_Peptide Prepare_Reactants Prepare Azide-Peptide & DBCO-Label Cleave_Purify_Peptide->Prepare_Reactants SPAAC_Reaction Incubate for SPAAC Reaction Prepare_Reactants->SPAAC_Reaction Purify_Conjugate Purify Labeled Peptide (HPLC/Desalting) SPAAC_Reaction->Purify_Conjugate Analyze_Conjugate Analyze by Mass Spec & HPLC/SDS-PAGE Purify_Conjugate->Analyze_Conjugate

Caption: Experimental workflow for SPAAC peptide labeling.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency - Insufficient molar excess of DBCO reagent.- Short incubation time.- Inactive DBCO reagent due to improper storage or handling.- Incomplete incorporation of the azide-amino acid.- Increase the molar excess of the DBCO reagent.- Increase the incubation time and/or temperature.- Use a fresh stock of the DBCO reagent.- Confirm the presence of the azide group by mass spectrometry before labeling.
Peptide Precipitation - High concentration of organic solvent (e.g., DMSO).- Peptide has low solubility in the reaction buffer.- Minimize the volume of the DBCO stock solution to reduce the final DMSO concentration.- Perform the reaction at a lower peptide concentration.- Screen different aqueous buffers or add solubilizing agents.
Multiple Peaks in HPLC/Mass Spec - Incomplete reaction.- Side reactions or degradation of the peptide or label.- Optimize reaction conditions (time, temperature, reagent excess).- Ensure the purity of the starting materials.- Check the stability of the peptide and label under the reaction conditions.

Conclusion

Strain-Promoted Azide-Alkyne Cycloaddition offers a robust and efficient method for the site-specific labeling of peptides. Its biocompatibility and mild reaction conditions make it an invaluable tool for a wide range of applications in chemical biology, drug discovery, and materials science. By following the detailed protocols and considering the quantitative data provided, researchers can successfully implement SPAAC to generate precisely modified peptides for their specific research needs.

References

Application Notes and Protocols for Bioconjugation of Peptides Containing Clickable Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the bioconjugation of peptides incorporating "clickable" amino acids. The focus is on two of the most robust and widely used click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These techniques offer a highly efficient and specific means of peptide modification, crucial for applications ranging from drug delivery and diagnostics to fundamental biological studies.

Introduction to Click Chemistry in Peptide Science

Click chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific, often proceeding under mild, aqueous conditions.[1] In the context of peptide science, this typically involves the introduction of an azide or an alkyne functionality into a peptide sequence via a non-natural amino acid. This "clickable" handle can then be chemoselectively reacted with a molecule bearing the corresponding reactive partner (an alkyne or azide, respectively). This modular approach allows for the precise attachment of a wide variety of moieties to a peptide, including fluorophores, radiolabels, polyethylene glycol (PEG) chains, targeting ligands, and cytotoxic drugs.[2][3]

The resulting triazole linkage formed from the azide-alkyne cycloaddition is exceptionally stable, mimicking the geometry and electronic properties of a native amide bond, yet is resistant to enzymatic cleavage and hydrolysis.[1]

Key Bioconjugation Techniques

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, involving the reaction between a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole. This reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[4]

Advantages of CuAAC:

  • High Reaction Rates and Yields: CuAAC reactions are known for their speed and efficiency, often reaching completion within minutes to a few hours with near-quantitative yields.[4]

  • High Specificity: The reaction is highly specific for terminal alkynes and azides, with minimal side reactions with other functional groups present in peptides.[5]

  • Versatility: A wide range of solvents and reaction conditions can be employed, making it adaptable to various peptides and conjugation partners.

Limitations of CuAAC:

  • Copper Cytotoxicity: The use of a copper catalyst can be toxic to living cells, which can limit its application in biological systems.[4]

  • Oxidative Side Reactions: The copper catalyst can promote the formation of reactive oxygen species, potentially leading to the oxidation of sensitive amino acid residues such as methionine and cysteine.[6]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the cytotoxicity associated with CuAAC, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne (e.g., dibenzocyclooctyne, DBCO) that reacts spontaneously with an azide without the need for a metal catalyst.[4] The relief of ring strain provides the driving force for the reaction.[7]

Advantages of SPAAC:

  • Biocompatibility: The absence of a copper catalyst makes SPAAC ideal for bioconjugation in living cells and organisms.[7]

  • High Specificity: Like CuAAC, SPAAC is highly specific for azides and the strained alkyne.[7]

Limitations of SPAAC:

  • Slower Kinetics: SPAAC reactions are generally slower than their copper-catalyzed counterparts.

  • Hydrophobicity of Cyclooctynes: The strained cyclooctynes are often large and hydrophobic, which can sometimes affect the solubility and properties of the final conjugate.

Incorporation of Clickable Amino Acids into Peptides

Clickable amino acids can be incorporated into peptide sequences during standard solid-phase peptide synthesis (SPPS). This is typically achieved using Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protected amino acid derivatives containing either an azide or an alkyne functionality in their side chain.[2][8]

Common Clickable Amino Acids:

Amino Acid DerivativeClickable FunctionalityCommon Protecting Group
L-Propargylglycine (Pra)Terminal AlkyneFmoc, Boc
L-Azidohomoalanine (Aha)AzideFmoc, Boc
Nε-azidoacetyl-L-lysineAzideFmoc, Boc
Nε-propargyloxycarbonyl-L-lysineTerminal AlkyneFmoc, Boc

General Workflow for SPPS Incorporation:

Resin Solid Support Resin Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection1 Coupling Amino Acid Coupling (Standard AA or Clickable AA) Deprotection1->Coupling Wash1 Wash Coupling->Wash1 Repeat Repeat for Each Amino Acid Wash1->Repeat n cycles Deprotection2 Final Fmoc Deprotection Repeat->Deprotection2 Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Deprotection2->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification Peptide Clickable Peptide Purification->Peptide

Caption: Solid-Phase Peptide Synthesis Workflow. (Within 100 characters)

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Peptide

This protocol describes the conjugation of an alkyne-containing peptide with an azide-functionalized molecule.

Materials:

  • Alkyne-modified peptide

  • Azide-containing molecule (e.g., fluorescent dye, PEG)

  • Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)

  • Sodium ascorbate stock solution (1 M in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Degassed water

  • Solvent for dissolving peptide and azide molecule (e.g., DMSO, DMF, or water)

Procedure:

  • Dissolve the alkyne-modified peptide in a suitable solvent to a final concentration of 1-10 mM.

  • Dissolve the azide-containing molecule in a compatible solvent to a concentration that is 1.5-2 equivalents relative to the peptide.

  • In a microcentrifuge tube, combine the following in order:

    • Peptide solution

    • Azide solution

    • PBS buffer to bring the reaction to the desired final volume.

  • Prepare the catalyst premix in a separate tube by adding the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio.

  • Add the catalyst premix to the reaction mixture to a final copper concentration of 0.1-1 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

  • Once the reaction is complete, the conjugated peptide can be purified by reversed-phase HPLC.

Workflow for CuAAC Bioconjugation:

Start Start Prepare_Reactants Prepare Peptide-Alkyne and Molecule-Azide Solutions Start->Prepare_Reactants Mix_Reactants Mix Peptide and Azide in Reaction Buffer Prepare_Reactants->Mix_Reactants Add_Catalyst Add CuSO4/THPTA Premix Mix_Reactants->Add_Catalyst Add_Reductant Add Sodium Ascorbate Add_Catalyst->Add_Reductant React Incubate at Room Temperature Add_Reductant->React Monitor Monitor Reaction Progress (LC-MS) React->Monitor Purify Purify Conjugate (RP-HPLC) Monitor->Purify Reaction Complete End End Purify->End

Caption: CuAAC Experimental Workflow. (Within 100 characters)
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a Peptide

This protocol describes the conjugation of an azide-containing peptide with a strained cyclooctyne (e.g., DBCO)-functionalized molecule.

Materials:

  • Azide-modified peptide

  • DBCO-containing molecule (e.g., fluorescent dye, PEG)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Solvent for dissolving peptide and DBCO molecule (e.g., DMSO, DMF, or water)

Procedure:

  • Dissolve the azide-modified peptide in a suitable solvent to a final concentration of 1-5 mM.

  • Dissolve the DBCO-containing molecule in a compatible solvent to a concentration that is 1.5-3 equivalents relative to the peptide.

  • In a microcentrifuge tube, combine the peptide solution and the DBCO solution in PBS buffer.

  • Gently mix the reaction and allow it to proceed at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by LC-MS.

  • Once the reaction is complete, the conjugated peptide can be purified by reversed-phase HPLC.

Workflow for SPAAC Bioconjugation:

Start Start Prepare_Reactants Prepare Peptide-Azide and Molecule-DBCO Solutions Start->Prepare_Reactants Mix_Reactants Mix Peptide and DBCO in Reaction Buffer Prepare_Reactants->Mix_Reactants React Incubate at RT or 37°C Mix_Reactants->React Monitor Monitor Reaction Progress (LC-MS) React->Monitor Purify Purify Conjugate (RP-HPLC) Monitor->Purify Reaction Complete End End Purify->End

References

Application Notes and Protocols for Fmoc Deprotection of Fmoc-D-Ser(O-propargyl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Ser(O-propargyl)-OH is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of a "clickable" alkyne functionality into peptides. This allows for subsequent modification of the peptide through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry. The successful synthesis of peptides containing this modified amino acid relies on the efficient and selective removal of the temporary Nα-Fmoc protecting group at each cycle of the synthesis, without compromising the integrity of the propargyl ether side-chain protection.

These application notes provide a detailed overview of the recommended conditions for the Fmoc deprotection of this compound, ensuring high-yield and high-purity peptide synthesis. The O-propargyl group is stable to the standard basic conditions used for Fmoc removal, making it an orthogonally protected amino acid derivative suitable for standard Fmoc/tBu SPPS strategies.[1]

Orthogonal Protection Strategy

The use of this compound in SPPS is a prime example of an orthogonal protection strategy.[2] This strategy involves the use of multiple protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one group without affecting the others. In this case:

  • Nα-Fmoc group: A temporary protecting group, labile to basic conditions (e.g., piperidine).

  • O-propargyl group: A semi-permanent protecting group on the serine side-chain, stable to the basic conditions of Fmoc removal and the acidic conditions used for final cleavage from the resin and removal of other side-chain protecting groups (e.g., tBu, Trt, Pbf). This group remains intact for post-synthesis modification via click chemistry.[3][4]

The chemical orthogonality ensures that the highly reactive alkyne functionality of the propargyl group is preserved throughout the peptide synthesis until it is required for a specific ligation or modification step.

Recommended Fmoc Deprotection Conditions

The standard and most widely used condition for Fmoc deprotection in SPPS is a solution of piperidine in N,N-dimethylformamide (DMF). This method is highly efficient and compatible with the O-propargyl side-chain of this compound.[5][6][7]

Summary of Standard Fmoc Deprotection Protocols
ParameterStandard ConditionAlternative Condition 1Alternative Condition 2
Deprotection Reagent 20% (v/v) Piperidine4-Methylpiperidine (4-MP)1,8-Diazabicycloundec-7-ene (DBU)
Solvent N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF)
Concentration 20% (v/v)20% (v/v)2% (v/v) DBU / 2% (v/v) Piperidine
Reaction Time 1 x 1-2 min, followed by 1 x 5-10 min1 x 1-2 min, followed by 1 x 5-10 min2 x 2 min
Temperature Room TemperatureRoom TemperatureRoom Temperature
Washes 3-5 x DMF3-5 x DMF3-5 x DMF

Note: The choice of deprotection reagent and reaction time may be optimized based on the specific peptide sequence and the presence of sterically hindered amino acids. For routine synthesis, 20% piperidine in DMF is the recommended starting point.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine

This protocol describes the manual Fmoc deprotection of a peptide-resin containing this compound during SPPS.

Materials:

  • Peptide-resin with N-terminal this compound

  • 20% (v/v) Piperidine in DMF

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Solid-phase synthesis vessel (e.g., fritted syringe or automated synthesizer reaction vessel)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Swelling: If the peptide-resin is dry, swell it in DMF for 30-60 minutes.

  • Solvent Wash: Drain the solvent from the synthesis vessel. Wash the peptide-resin with DMF (3 x 1 minute) to remove any residual reagents from the previous coupling step.

  • Initial Deprotection: Add the 20% piperidine in DMF solution to the peptide-resin. Agitate gently for 1-2 minutes at room temperature.

  • Drain: Drain the deprotection solution from the vessel.

  • Final Deprotection: Add a fresh portion of the 20% piperidine in DMF solution to the peptide-resin. Agitate gently for 5-10 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • DMF Washes: Wash the peptide-resin thoroughly with DMF (5-7 x 1 minute) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

  • Kaiser Test (Optional): Perform a Kaiser test on a small sample of the resin beads to confirm the presence of a free primary amine, indicating complete Fmoc deprotection. A positive test will result in a blue color.

  • Proceed to Next Coupling: The peptide-resin is now ready for the coupling of the next Fmoc-protected amino acid.

Protocol 2: Fmoc Deprotection using 4-Methylpiperidine

This protocol is an alternative to using piperidine and can be beneficial in situations where piperidine use is restricted.

Materials:

  • Peptide-resin with N-terminal this compound

  • 20% (v/v) 4-Methylpiperidine in DMF

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Solid-phase synthesis vessel

  • Inert gas

Procedure:

The procedure is identical to Protocol 1, substituting the 20% piperidine in DMF solution with a 20% 4-methylpiperidine in DMF solution. Reaction times and washing steps remain the same.

Diagrams

Fmoc_Deprotection_Workflow start Start: Fmoc-Peptide-Resin wash1 Wash with DMF (3x) start->wash1 deprotection1 Add 20% Piperidine/DMF (1-2 min) wash1->deprotection1 drain1 Drain deprotection1->drain1 deprotection2 Add 20% Piperidine/DMF (5-10 min) drain1->deprotection2 drain2 Drain deprotection2->drain2 wash2 Wash with DMF (5-7x) drain2->wash2 kaiser_test Kaiser Test (Optional) wash2->kaiser_test end End: H2N-Peptide-Resin kaiser_test->end Proceed to next coupling

Caption: Experimental workflow for the Fmoc deprotection of a peptide-resin.

Orthogonal_Protection_Scheme Peptide Fmoc-NH-CHR-CO-...-Ser(O-propargyl)-...-Resin Nα-Fmoc Side-Chain (e.g., tBu, Trt) O-Propargyl Base Base (e.g., Piperidine) Peptide:n->Base Deprotection Acid Strong Acid (e.g., TFA) Peptide:sc->Acid Cleavage Click Click Chemistry (e.g., CuAAC) Peptide:p->Click Modification

Caption: Orthogonal protection strategy for this compound in SPPS.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient incorporation of sterically hindered amino acids is a critical challenge in solid-phase peptide synthesis (SPPS). Hindered amino acids, such as Fmoc-D-Ser(O-propargyl)-OH, can lead to incomplete coupling reactions, resulting in deletion sequences and difficult purifications. This document provides detailed application notes and protocols for recommended coupling reagents to overcome these challenges.

Recommended Coupling Reagents for Hindered Amino Acids

The choice of coupling reagent is crucial for the successful synthesis of peptides containing hindered amino acids. Reagents that form highly reactive activated species are necessary to drive the reaction to completion. Uronium/aminium and phosphonium salt-based reagents are generally the most effective.

1.1. Uronium/Aminium Salts

These reagents are known for their high reactivity and rapid coupling times.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is one of the most effective coupling reagents for hindered amino acids, including N-methylated residues.[1] It reacts with the carboxylic acid to form a highly reactive OAt-ester. The participation of the pyridine nitrogen in the HOAt moiety provides anchimeric assistance, further accelerating the coupling reaction. However, HATU is classified as an explosive, requiring special handling and storage.[2] Aminium-based reagents like HATU can also lead to guanidinylation of the N-terminal amino group if used in excess, which can terminate the peptide chain elongation.[2]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a third-generation uronium-type coupling reagent with reactivity comparable to HATU.[2][3] It is based on OxymaPure as the leaving group, making it a safer, non-explosive alternative to benzotriazole-based reagents like HATU and HBTU.[4][5] COMU is highly soluble in common SPPS solvents and has been shown to be very efficient for coupling hindered amino acids, often requiring only one equivalent of base.[1][3] The by-products of COMU are water-soluble, simplifying purification in solution-phase synthesis.[5]

1.2. Phosphonium Salts

Phosphonium-based reagents are also highly effective and offer the advantage of not causing guanidinylation of the N-terminus.

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): PyAOP is the phosphonium salt analogue of HATU and is also highly effective for coupling hindered amino acids, including N-methylated residues.[1] It forms the same reactive OAt-ester as HATU. A key advantage of PyAOP is that it does not react with free amino groups, preventing the chain termination seen with aminium reagents.[2][6] This makes it particularly useful for slow coupling reactions and for peptide cyclization.[6]

Quantitative Data on Coupling Reagent Performance

The following table summarizes the estimated performance of the recommended coupling reagents for the incorporation of this compound. These values are based on data from sterically similar hindered amino acids, such as Fmoc-Ser(tBu)-OH, and may require optimization for specific sequences.[7][8]

Coupling ReagentEstimated Coupling Efficiency (%)Typical Reaction Time (min)Key Considerations
HATU > 99%30 - 120Highly efficient but explosive and can cause N-terminal guanidinylation if used in excess.[1][2]
COMU > 99%30 - 120Safer alternative to HATU with comparable efficiency.[2][3][4]
PyAOP > 99%30 - 180High efficiency without the risk of guanidinylation, making it suitable for slow couplings.[1][2][6]

Note on Racemization: Serine derivatives are susceptible to racemization during activation, especially in the presence of strong bases.[7] The use of a weaker base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, is recommended over stronger bases like triethylamine.[2] The extent of racemization is dependent on the specific coupling reagent and reaction conditions.[7][8]

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of a peptide containing this compound using HATU and COMU.

3.1. General Materials and Methods

  • Resin: Rink Amide resin is suitable for the synthesis of peptide amides.

  • Solvents: High-purity N,N-dimethylformamide (DMF) is essential. Dichloromethane (DCM) is used for resin swelling and washing.

  • Deprotection Solution: 20% piperidine in DMF.

  • Washing: The resin should be thoroughly washed with DMF after each coupling and deprotection step.

3.2. Protocol 1: Coupling with HATU

This protocol is for a 0.1 mmol scale synthesis.

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling:

    • In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 60-120 minutes at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a second coupling.[9]

  • Washing: Wash the resin with DMF (5 x 1 min).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 15 minutes.

  • Repeat: Continue with the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.

3.3. Protocol 2: Coupling with COMU

This protocol is for a 0.1 mmol scale synthesis.

  • Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Coupling:

    • In a separate vessel, dissolve this compound (3 eq.) and COMU (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 1 minute.[10]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 60-120 minutes at room temperature.[10]

  • Monitoring and Subsequent Steps: Follow steps 4-7 from Protocol 1. For very difficult couplings, a double coupling can be performed.[10][11]

Visualizations

G Workflow for Selecting a Coupling Reagent for Hindered Amino Acids start Start: Hindered Amino Acid Coupling is_n_methylated Is the amino acid N-methylated? start->is_n_methylated high_racemization_risk High risk of racemization? is_n_methylated->high_racemization_risk No use_phosphonium Use Phosphonium Reagent (e.g., PyAOP) is_n_methylated->use_phosphonium Yes high_racemization_risk->use_phosphonium Yes use_uronium Use Uronium/Aminium Reagent (e.g., HATU, COMU) high_racemization_risk->use_uronium No end Proceed with Coupling use_phosphonium->end consider_safer Safety concerns with explosive reagents? use_uronium->consider_safer use_comu Use COMU consider_safer->use_comu Yes use_hatu Use HATU consider_safer->use_hatu No use_comu->end use_hatu->end

Caption: Decision tree for selecting a coupling reagent.

G General Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle cluster_deprotection Fmoc Deprotection cluster_coupling Coupling deprotection1 Treat with 20% Piperidine/DMF deprotection2 Wash with DMF deprotection1->deprotection2 activation Pre-activate Amino Acid with Coupling Reagent and Base deprotection2->activation coupling Add to Resin and React activation->coupling monitoring Monitor Reaction (e.g., Kaiser Test) coupling->monitoring monitoring->coupling Incomplete (Double Couple) washing Wash with DMF monitoring->washing Complete capping Capping (Optional) washing->capping capping->deprotection1 Next Cycle

Caption: A typical SPPS coupling cycle workflow.

References

Application Notes and Protocols for Fmoc-D-Ser(O-propargyl)-OH in Peptide Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Ser(O-propargyl)-OH is a non-canonical amino acid that serves as a critical building block in modern peptide drug discovery. Its propargyl group is a terminal alkyne, making it an ideal handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This bioorthogonal reaction allows for the efficient and specific formation of a stable triazole linkage to an azide-containing molecule.

This powerful tool enables several key applications in the development of peptide-based therapeutics:

  • Peptide Stapling: Intramolecular cyclization of a peptide by reacting the propargyl group of this compound with an azide-functionalized amino acid within the same peptide chain. This "stapling" constrains the peptide into a specific conformation, often an α-helix, which can lead to:

    • Increased proteolytic stability

    • Enhanced cell permeability

    • Improved binding affinity to the target protein

  • Bioconjugation: Ligation of peptides to other molecules such as fluorescent dyes, imaging agents, cytotoxic drugs (for antibody-drug conjugates), or polyethylene glycol (PEG) to improve pharmacokinetic properties.

  • Modulation of Protein-Protein Interactions (PPIs): Stapled peptides are particularly effective at disrupting intracellular PPIs, which are often implicated in disease but are challenging to target with traditional small molecules. Key targets include the p53-MDM2 and BCL-2 family interactions, which are central to apoptosis regulation.

These application notes provide an overview of the utility of this compound, along with detailed protocols for its incorporation into peptides and subsequent modification via CuAAC.

Data Presentation: A Case Study with Triazole-Stapled BCL9 Peptides

While specific quantitative data for peptides incorporating this compound is not extensively available in the public domain, the following tables from a study on triazole-stapled BCL9 peptides serve as a representative example of the improvements that can be achieved through this methodology.[1] This study utilized L- and D-propargylglycine (Pra) and an azido-functionalized norleucine analog to create the triazole staple. The principles and expected outcomes are directly analogous to what can be achieved using this compound.

Table 1: Binding Affinity and Helicity of Single Triazole-Stapled BCL9 Peptides [1]

Peptide IDStapling Amino Acids (i, i+4)Binding Affinity (Ki, nM)% Helicity
1 (Wild-Type) None580 ± 6044
3 (Linear Precursor) L-Nle(εN3), L-Pra1100 ± 10045
11 (Stapled) L-Nle(εN3), L-Pra280 ± 3066
4 (Linear Precursor) L-Nle(εN3), D-Pra640 ± 7044
12 (Stapled) L-Nle(εN3), D-Pra120 ± 1090

Data adapted from a study on BCL9 peptides to illustrate the typical effects of triazole stapling.[1]

Table 2: Proteolytic Stability of Triazole-Stapled BCL9 Peptides [1]

Peptide IDDescriptionHalf-life (t1/2, hours) in Proteinase K
1 Wild-Type< 0.5
11 Single Staple (L-Pra)2.5
12 Single Staple (D-Pra)> 8

Data adapted from a study on BCL9 peptides to illustrate the typical effects of triazole stapling.[1]

Experimental Protocols

Protocol 1: Incorporation of this compound using Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a linear peptide containing this compound and an azide-containing amino acid (e.g., Fmoc-L-azidonorleucine) in preparation for on-resin cyclization.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound and an azide-containing amino acid)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Acetic anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), Oxyma Pure (3-5 eq.), and DIC (3-5 eq.) in DMF.

    • Pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature. For sterically hindered amino acids like this compound, a longer coupling time or a double coupling may be necessary.

    • Monitor the coupling reaction using a qualitative ninhydrin test.

    • Once the coupling is complete, drain the solution and wash the resin with DMF (5x), DCM (3x), and DMF (5x).

  • Repeat Cycles: Repeat the deprotection (step 2) and coupling (step 3) cycles for each amino acid in the peptide sequence.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 1:1:8 v/v/v) for 30 minutes. Then wash thoroughly.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2) to liberate the N-terminal amine if it is not to be capped.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Peptide Stapling

This protocol describes the intramolecular cyclization of the resin-bound peptide synthesized in Protocol 1.

Materials:

  • Resin-bound peptide with exposed propargyl and azide groups

  • Copper(I) iodide (CuI) or Copper(II) sulfate (CuSO4) with sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • DMF or a mixture of DMF and water

  • DIPEA or 2,6-lutidine

  • Nitrogen gas

Procedure:

  • Resin Preparation: Swell the resin-bound linear peptide in DMF.

  • Reaction Setup:

    • In a reaction vessel, suspend the resin in a deoxygenated solvent (e.g., DMF).

    • Prepare a stock solution of the copper catalyst. For example, a solution of CuSO4 (0.5 eq. relative to peptide) and THPTA (2.5 eq.) in DMF/water.

    • Add the copper/ligand solution to the resin suspension.

    • Add a mild base such as DIPEA or 2,6-lutidine (5-10 eq.).

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (5 eq.) if using CuSO4. If using CuI, this is not necessary.

  • Reaction:

    • Bubble nitrogen through the reaction mixture for 15-20 minutes to ensure an inert atmosphere.

    • Seal the vessel and agitate at room temperature for 12-24 hours.

    • The reaction progress can be monitored by cleaving a small amount of resin, purifying the peptide, and analyzing by LC-MS.

  • Washing:

    • After the reaction is complete, drain the solution.

    • Wash the resin extensively with DMF, a copper-chelating wash (e.g., a solution of sodium diethyldithiocarbamate), water, and DCM to remove all traces of copper.

Protocol 3: Cleavage and Purification

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

  • HPLC system with a C18 column

Procedure:

  • Cleavage:

    • Dry the resin thoroughly.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.

  • Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile) and purify by reverse-phase HPLC.

    • Confirm the identity and purity of the final product by LC-MS and lyophilize the pure fractions.

Mandatory Visualizations

experimental_workflow

p53_mdm2_pathway

bcl2_pathway

References

Application Notes and Protocols for Peptide Stapling and Macrocyclization with Propargylated Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide stapling and macrocyclization are powerful strategies to enhance the therapeutic potential of peptides by constraining their conformation, typically into an α-helical structure. This conformational rigidity can lead to improved target affinity, increased resistance to proteolytic degradation, and enhanced cell permeability. The incorporation of propargylated amino acids into peptide sequences provides a versatile handle for subsequent macrocyclization via click chemistry, primarily through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), or through gold-catalyzed cyclization. This document provides detailed application notes and protocols for the synthesis, stapling, and characterization of peptides containing propargylated amino acids.

Key Applications

Stapled and macrocyclic peptides generated using propargylated amino acids have shown significant promise in various therapeutic areas by targeting challenging protein-protein interactions (PPIs) implicated in diseases such as cancer, infectious diseases, and metabolic disorders.[1][2] The enhanced stability and cell penetration of these modified peptides make them attractive candidates for modulating intracellular targets that are often considered "undruggable" with conventional small molecules or large biologics.[3][4]

Data Presentation

Table 1: Comparison of Catalytic Systems for Peptide Macrocyclization
Catalyst SystemReaction TypeTypical LinkerKey AdvantagesKey DisadvantagesRepresentative Yields
Copper(I) Azide-Alkyne Cycloaddition (CuAAC)1,4-disubstituted 1,2,3-triazoleHigh efficiency, mild reaction conditions, orthogonal to many functional groups.[1][5]Potential for copper cytotoxicity in certain applications.[5]>80%[6]
Ruthenium(II) Azide-Alkyne Cycloaddition (RuAAC)1,5-disubstituted 1,2,3-triazoleOrthogonal to CuAAC, providing access to different regioisomers.Catalyst can be more expensive and require specific handling.Good to excellent
Gold(I) N-terminal amine addition to propargyl groupVaries (e.g., imine, keto)Rapid reaction rates, high yields, tolerates unprotected peptides.[7]May require stoichiometric amounts of the gold complex in some cases.Up to 87%[7]
Table 2: Impact of Stapling on Peptide Properties
Peptide ModificationHelicity (% Increase)Proteolytic Stability (Half-life)Cell Permeability (Papp, 10⁻⁶ cm/s)
Linear Peptide (Unstapled) BaselineMinutes to < 1 hourLow (<1.0)
Hydrocarbon Staple (i, i+4) 20-70%Several hours1.0 - 10.0[3]
Triazole Staple (CuAAC, i, i+4) 15-60%[8]Significantly increased vs. linear[9][10]Can be improved, dependent on sequence and linker[1]
Double Staple Up to >90%[7]HighVariable, can be optimized

Experimental Protocols

Protocol 1: Synthesis of Fmoc-L-Propargylglycine

This protocol describes a representative synthesis of an Fmoc-protected propargylated amino acid, Fmoc-L-propargylglycine, a key building block for incorporating an alkyne handle into a peptide sequence.

Materials:

  • L-propargylglycine

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve L-propargylglycine in a 10% aqueous solution of sodium carbonate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of Fmoc-Cl in dioxane to the cooled amino acid solution with vigorous stirring.

  • Allow the reaction to stir at room temperature for several hours until completion (monitor by TLC).

  • Wash the reaction mixture with diethyl ether to remove unreacted Fmoc-Cl.

  • Acidify the aqueous layer to pH 2 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure Fmoc-L-propargylglycine.

cluster_synthesis Synthesis of Fmoc-L-Propargylglycine L-propargylglycine L-propargylglycine Reaction Reaction L-propargylglycine->Reaction Fmoc-Cl Fmoc-Cl Fmoc-Cl->Reaction Extraction_Purification Extraction_Purification Reaction->Extraction_Purification Fmoc-L-propargylglycine Fmoc-L-propargylglycine Extraction_Purification->Fmoc-L-propargylglycine

Fmoc-L-propargylglycine Synthesis Workflow
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Propargylated Peptide

This protocol outlines the manual Fmoc-based solid-phase synthesis of a linear peptide containing a propargylated amino acid.[11][12]

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-L-propargylglycine)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) piperidine in DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat for another 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.

    • Pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-L-propargylglycine at the desired position.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Start Start Swell_Resin Swell Resin in DMF Start->Swell_Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell_Resin->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Amino_Acid_Coupling Amino Acid Coupling (Fmoc-AA, DIC, Oxyma) Wash1->Amino_Acid_Coupling Wash2 Wash (DMF, DCM) Amino_Acid_Coupling->Wash2 Repeat All Residues Coupled? Wash2->Repeat Repeat->Fmoc_Deprotection No Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Yes Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification End End Purification->End

Fmoc-SPPS Workflow for Propargylated Peptides
Protocol 3: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the on-resin stapling of a peptide containing a propargylated amino acid and an azido-functionalized amino acid.[13]

Materials:

  • Peptide-resin containing one propargyl and one azido amino acid

  • Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Sodium ascorbate

  • Degassed DMF

  • Degassed Acetonitrile (ACN)

Procedure:

  • Swell the peptide-resin in degassed DMF.

  • In a separate vial, prepare the catalyst solution under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve sodium ascorbate (3 eq.) and DIPEA (10 eq.) in degassed DMF.

  • In another vial, dissolve CuBr (1 eq.) in degassed ACN.

  • Add the sodium ascorbate/DIPEA solution to the peptide-resin, followed by the CuBr solution.

  • Agitate the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by LC-MS analysis of a small cleaved sample.

  • Once the reaction is complete, wash the resin thoroughly with DMF, DCM, and methanol.

  • Proceed with cleavage, deprotection, and purification as described in Protocol 2.

Start Peptide-Resin (Propargyl + Azide) Swell Swell in degassed DMF Start->Swell Add_Reagents Add Cu(I) source, Sodium Ascorbate, DIPEA Swell->Add_Reagents React Agitate at RT (4-12h) Add_Reagents->React Monitor Reaction Complete? React->Monitor Monitor->React No Wash Wash Resin Monitor->Wash Yes Cleave_Purify Cleavage and Purification Wash->Cleave_Purify End Stapled Peptide Cleave_Purify->End

On-Resin CuAAC Stapling Workflow
Protocol 4: Characterization of Stapled Peptides

Procedure:

  • Prepare a stock solution of the purified peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should be transparent in the far-UV region.

  • Determine the precise concentration of the peptide solution using a suitable method (e.g., UV absorbance at 280 nm if the peptide contains Trp or Tyr, or amino acid analysis).

  • Dilute the peptide stock solution to a final concentration of 25-100 µM.

  • Record the CD spectrum from 190 to 260 nm at a controlled temperature (e.g., 25 °C) using a quartz cuvette with a 1 mm path length.

  • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Convert the raw data (millidegrees) to mean residue ellipticity [θ] using the following equation: [θ] = (θ_obs × MRW) / (10 × d × c) where θ_obs is the observed ellipticity in millidegrees, MRW is the mean residue weight (molecular weight / number of amino acids), d is the path length in cm, and c is the concentration in g/mL.

  • The presence of characteristic minima at ~208 nm and ~222 nm is indicative of α-helical content. The percentage of α-helicity can be estimated using deconvolution software or empirical formulas.

Procedure:

  • Prepare solutions of the stapled peptide and a linear control peptide of known concentration in a physiologically relevant buffer (e.g., PBS, pH 7.4).

  • Prepare a solution of a protease (e.g., trypsin, chymotrypsin, or proteinase K) in the same buffer.

  • Incubate the peptide solutions with the protease at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w) at 37 °C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% TFA or a protease inhibitor cocktail).

  • Analyze the samples by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.

  • Plot the percentage of intact peptide versus time and determine the half-life (t₁/₂) of the peptide under the assay conditions.

Procedure:

  • Prepare a lipid solution (e.g., 2% lecithin in dodecane) to create the artificial membrane.

  • Coat the filter of a 96-well donor plate with the lipid solution and allow the solvent to evaporate.

  • Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS, pH 7.4).

  • Prepare solutions of the test peptides and control compounds (high and low permeability) in the donor buffer, typically containing a small percentage of DMSO.

  • Add the peptide/control solutions to the donor plate wells.

  • Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.

  • Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.

  • After incubation, separate the plates and determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq])) where V_D and V_A are the volumes of the donor and acceptor wells, A is the surface area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

Conclusion

The use of propargylated amino acids in combination with efficient macrocyclization chemistries provides a robust platform for the development of conformationally constrained peptides with enhanced drug-like properties. The protocols and data presented herein offer a comprehensive guide for researchers to design, synthesize, and characterize novel stapled peptides for therapeutic applications. Careful selection of the stapling strategy and thorough characterization of the resulting peptides are crucial for advancing these promising molecules towards clinical development.

References

Troubleshooting & Optimization

Common side reactions with Fmoc-D-Ser(O-propargyl)-OH in SPPS.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Fmoc-D-Ser(O-propargyl)-OH in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in SPPS?

A1: this compound is primarily used to incorporate a D-serine residue bearing a propargyl group into a peptide sequence. The terminal alkyne of the propargyl group serves as a chemical handle for post-synthetic modifications, most notably through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". This allows for the site-specific conjugation of various molecules, such as fluorophores, carbohydrates, polyethylene glycol (PEG), or other peptides.

Q2: Is the O-propargyl group stable under standard Fmoc-SPPS conditions?

A2: Yes, the O-propargyl ether linkage is generally stable to the conditions used in standard Fmoc-SPPS. This includes repeated treatments with piperidine for Fmoc deprotection and the final cleavage from the resin using trifluoroacetic acid (TFA)-based cocktails.

Q3: Are there any known common side reactions specifically associated with the O-propargyl group of serine during SPPS?

A3: Currently, there are no widely reported, common side reactions specifically attributed to the O-propargyl group of serine under standard Fmoc-SPPS conditions. The propargyl group is considered a stable and orthogonal protecting group for the hydroxyl function of serine that is carried through the synthesis for subsequent modification. However, researchers should be aware of potential, albeit less common, side reactions inherent to the chemical nature of alkynes and ethers.

Q4: Can the alkyne of the propargyl group react with any of the standard SPPS reagents?

A4: While the terminal alkyne is relatively inert during standard SPPS, theoretical reactions with certain reagents could occur, although these are not commonly observed. For instance, strong bases could potentially deprotonate the terminal alkyne. However, piperidine is generally not considered a strong enough base to cause significant deprotonation. Reactions with scavengers used in TFA cleavage cocktails, such as silanes or thiols, are not typically reported under these conditions.

Q5: How does the presence of this compound affect peptide purification?

A5: Peptides containing a propargylated serine residue can generally be purified using standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods. The hydrophobicity of the propargyl group may slightly alter the retention time of the peptide compared to its non-propargylated counterpart. Standard gradients of acetonitrile in water with 0.1% TFA are usually effective.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Coupling of this compound Steric hindrance from the propargyl group and the preceding amino acid.- Extend the coupling time.- Use a more potent coupling reagent such as HATU or HCTU.- Double couple the amino acid.
Unexpected Mass Addition of +X Da This is unlikely to be a common issue. However, potential adduction with scavengers or other reactive species in the cleavage cocktail could theoretically occur.- Use a scavenger cocktail appropriate for the peptide sequence, minimizing highly reactive species if possible.- Analyze the peptide by mass spectrometry to identify the nature of the adduct.
Peptide Dimerization or Oligomerization While not common in standard SPPS, terminal alkynes can undergo dimerization or oligomerization under certain catalytic conditions. This is highly unlikely without the presence of specific metal catalysts.- Ensure all reagents and solvents are free from metal contamination.- If dimerization is observed, review the synthesis protocol for any non-standard reagents or conditions that might promote this.
Cleavage of the Propargyl Group The propargyl ether bond is generally stable to TFA. However, prolonged exposure to very harsh acidic conditions could potentially lead to cleavage.- Adhere to standard cleavage times (typically 2-4 hours).- For highly acid-sensitive sequences, consider milder cleavage conditions if compatible with other protecting groups.

Experimental Protocols

Protocol 1: Manual Coupling of this compound
  • Resin Preparation: Swell the resin (e.g., Rink Amide MBHA resin, 0.1 mmol scale) in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and then dichloromethane (DCM) (3x).

  • Amino Acid Activation: In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in a minimal amount of DMF. Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature.

  • Washing: Drain the reaction vessel and wash the resin with DMF (5x) and DCM (3x).

  • Confirmation of Coupling: Perform a Kaiser test or other qualitative test to confirm the absence of free primary amines. If the test is positive, a second coupling may be necessary.

Protocol 2: Cleavage and Deprotection
  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A standard cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Incubate with occasional swirling for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage mixture into a cold solution of diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation and Washing: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification.

Visualizations

SPPS_Workflow Resin Start: Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Couple to Resin Wash1->Coupling Activation Activate this compound (HBTU/HOBt/DIPEA) Activation->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Coupling Positive (Recouple) Repeat Repeat Cycle for Next Amino Acid Kaiser->Repeat Negative Repeat->Deprotection Cleavage Final Cleavage and Deprotection (TFA Cocktail) Repeat->Cleavage End of Sequence Precipitation Precipitate in Ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Peptide Final Peptide Purification->Peptide

Caption: Workflow for the incorporation of this compound in SPPS.

Troubleshooting_Fmoc_Ser_Propargyl cluster_synthesis Synthesis Issues cluster_analysis Post-Synthesis Analysis cluster_solutions Potential Solutions Incomplete Coupling Incomplete Coupling Extend Coupling Time Extend Coupling Time Incomplete Coupling->Extend Coupling Time Use Stronger Activator Use Stronger Activator Incomplete Coupling->Use Stronger Activator Double Couple Double Couple Incomplete Coupling->Double Couple Low Yield Low Yield Low Yield->Incomplete Coupling Unexpected Mass Unexpected Mass Optimize Cleavage Cocktail Optimize Cleavage Cocktail Unexpected Mass->Optimize Cleavage Cocktail Dimerization Peak Dimerization Peak Check Reagent Purity Check Reagent Purity Dimerization Peak->Check Reagent Purity

Caption: Troubleshooting logic for issues with this compound in SPPS.

Technical Support Center: Optimizing Fmoc-D-Ser(O-propargyl)-OH Coupling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low coupling efficiency of Fmoc-D-Ser(O-propargyl)-OH in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

Low coupling efficiency of this compound can be a significant hurdle in the synthesis of peptides containing this non-canonical amino acid. The following guide provides a systematic approach to identifying and resolving common issues.

Problem 1: Incomplete Coupling Detected by Monitoring Tests (e.g., Kaiser Test)

  • Possible Cause: The propargyl group on the serine side chain can cause steric hindrance, slowing down the coupling reaction. Standard coupling times may be insufficient for complete acylation.

  • Solution:

    • Extend Coupling Time: Double the standard coupling time and monitor the reaction progress.

    • Double Couple: After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid, coupling reagents, and base.

    • Optimize Coupling Reagents: Switch to a more potent coupling reagent known to be effective for sterically hindered amino acids. (See Table 1 for a comparison).

Problem 2: Low Yield of the Desired Peptide After Cleavage

  • Possible Cause: In addition to incomplete coupling, peptide aggregation on the solid support can hinder reagent accessibility. The growing peptide chain containing the relatively hydrophobic propargyl group may be prone to aggregation.

  • Solution:

    • Incorporate Chaotropic Agents: Add chaotropic salts such as LiCl or KSCN to the coupling and deprotection solutions to disrupt secondary structures.

    • Use Aggregation-Disrupting Solvents: A mixture of DMF and NMP, or the addition of DMSO, can help to solvate the growing peptide chain more effectively.

    • Elevated Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can improve reaction kinetics and disrupt aggregation. Caution is advised as elevated temperatures can increase the risk of side reactions like racemization.

Problem 3: Presence of Deletion Sequences Lacking D-Ser(O-propargyl)

  • Possible Cause: This is a direct consequence of failed coupling at the D-Ser(O-propargyl) position.

  • Solution: Implement the solutions from "Problem 1" and "Problem 2". A combination of a more potent coupling reagent and an extended reaction time is often the most effective strategy.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often inefficient?

The primary reason for the low coupling efficiency of this compound is believed to be steric hindrance. The propargyl group, although linear, is in close proximity to the alpha-carbon and the reactive amine, which can impede the approach of the activated carboxyl group of the incoming amino acid.

Q2: Which coupling reagents are recommended for improving the efficiency of this compound coupling?

For sterically hindered amino acids like this compound, more potent coupling reagents are generally recommended. Uronium/aminium salt-based reagents such as HATU, HCTU, and HDMC, or phosphonium salt-based reagents like PyAOP and PyBOP, are often more effective than standard carbodiimide-based methods (e.g., DIC/HOBt).[1] These reagents form highly reactive activated esters that can overcome steric barriers more effectively.[2]

Q3: Can the choice of base influence the coupling efficiency?

Yes, the choice and amount of base can be critical. While a base like N,N-Diisopropylethylamine (DIPEA) is commonly used, for challenging couplings, a non-nucleophilic base such as 2,4,6-collidine may be advantageous to minimize potential side reactions.[3] It is also crucial to use the correct stoichiometry of the base, as an excess can lead to undesirable side reactions.

Q4: Are there any specific side reactions to be aware of when using this compound?

While the primary challenge is coupling efficiency, the propargyl group itself is generally stable under standard Fmoc-SPPS conditions. However, as with any serine derivative, O-acylation of the side chain by the activated incoming amino acid is a theoretical possibility, though less likely with the ether linkage. Standard precautions against common SPPS side reactions like aspartimide formation (if Asp is present in the sequence) should always be taken.

Q5: How can I monitor the coupling efficiency of this compound?

Standard qualitative tests like the Kaiser test (for primary amines) or the Chloranil test (for secondary amines, if applicable) can be used to check for the presence of unreacted free amines on the resin after the coupling step.[4] A negative test result indicates a complete or near-complete reaction. For quantitative assessment, a small aliquot of the resin can be cleaved, and the resulting peptide mixture analyzed by HPLC.

Data Presentation

Table 1: Qualitative Comparison of Coupling Reagents for Hindered Amino Acids

Coupling Reagent ClassExamplesRelative ReactivityAdvantagesDisadvantages
Carbodiimides DIC/Oxyma, DCC/HOBtModerateLow cost, simple byproducts.[1]Can be less effective for sterically hindered couplings; risk of racemization.[3]
Uronium/Aminium Salts HATU, HCTU, HBTU, TBTUHighFast reaction rates, effective for difficult couplings.[2]More expensive; byproducts can sometimes be difficult to remove.
Phosphonium Salts PyBOP, PyAOPHighVery effective for hindered couplings, low racemization.[1]Higher cost.
Immonium Salts HDMCHighGood solubility and high coupling efficiency.[1]Less commonly used than uronium/phosphonium salts.

Experimental Protocols

Protocol 1: Standard Coupling Protocol using HATU

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in N,N-dimethylformamide (DMF) for 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU (2.9 equivalents), and 2,4,6-collidine (6 equivalents) in DMF.

  • Coupling: Add the activation mixture to the resin and agitate at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to check for completion. If the test is positive (blue beads), continue coupling for another 1-2 hours or perform a double coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

Protocol 2: Double Coupling Protocol using DIC/Oxyma

  • First Coupling:

    • Swell the resin as described above.

    • In a separate vessel, dissolve this compound (3 equivalents), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF.

    • Add the coupling mixture to the resin and agitate for 2 hours.

  • Washing: Wash the resin with DMF (3x).

  • Second Coupling:

    • Repeat the preparation of the activated amino acid solution as in step 1.

    • Add the fresh coupling mixture to the resin and agitate for another 2 hours.

  • Monitoring and Washing: Perform a Kaiser test and wash the resin as described in Protocol 1.

Visualizations

experimental_workflow start Start: Resin with free amine swell Swell Resin in DMF start->swell couple Couple to Resin swell->couple activate Activate Amino Acid: This compound + Coupling Reagent + Base activate->couple monitor Monitor Reaction (e.g., Kaiser Test) couple->monitor wash Wash Resin monitor->wash Complete incomplete Incomplete Coupling monitor->incomplete Incomplete deprotect Fmoc Deprotection wash->deprotect next_cycle Next Coupling Cycle deprotect->next_cycle troubleshoot Troubleshoot: - Extend time - Double couple - Change reagent incomplete->troubleshoot troubleshoot->couple

Caption: Workflow for coupling this compound.

logical_relationship issue Low Coupling Efficiency of This compound cause1 Steric Hindrance (Propargyl Group) issue->cause1 cause2 Peptide Aggregation issue->cause2 solution1 Potent Coupling Reagents (HATU, PyAOP, etc.) cause1->solution1 solution2 Extended Reaction Time / Double Coupling cause1->solution2 solution3 Aggregation Disrupting Conditions (Solvents, Temp.) cause2->solution3

References

Preventing side reactions of the propargyl group during synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent common side reactions of the propargyl group during synthesis.

Frequently Asked Questions (FAQs)

Q1: My propargyl-containing compound is exhibiting unexpected reactivity. What are the common side reactions I should be aware of?

A1: The propargyl group contains a terminal alkyne, which is a highly versatile but reactive functional group. Three main types of side reactions can occur:

  • Reactions due to Acidity: The hydrogen atom on a terminal alkyne is significantly more acidic (pKa ≈ 25) than hydrogens in alkanes (pKa ≈ 50) or alkenes (pKa ≈ 44).[1][2] Strong bases can deprotonate the alkyne to form a nucleophilic acetylide anion, which can participate in unintended subsequent reactions.[1][3]

  • Oxidative Coupling (Glaser Coupling): In the presence of a copper catalyst and an oxidant (like air), terminal alkynes can undergo homocoupling to form symmetric 1,3-diynes.[4][5] This can lead to significant amounts of dimerized byproducts, sometimes accounting for up to 20% of the polymer produced in certain reactions like ATRP.[4][6]

  • Isomerization to Allenes: Under certain conditions, particularly with heat or the presence of specific catalysts, propargyl derivatives can rearrange to form isomeric allenes.[7][8][9] This transformation can compete with desired reaction pathways.

Q2: I'm observing significant amounts of a dimerized byproduct in my reaction mixture. What is happening and how can I prevent it?

A2: You are likely observing the result of Glaser coupling, an oxidative homodimerization of terminal alkynes.[5][10] This reaction is typically mediated by copper salts and an oxidant.

Prevention Strategies:

  • Protecting Groups: The most effective way to prevent Glaser coupling is to protect the terminal alkyne. A bulky group, such as a trialkylsilyl group (e.g., TMS, TIPS), replaces the acidic proton, sterically hindering the coupling reaction.[4] This requires an additional protection/deprotection sequence in your synthesis.[4]

  • Addition of Reducing Agents: If the coupling occurs during a copper-catalyzed reaction (like CuAAC "click" chemistry), adding an excess of a reducing agent can prevent the oxidation of the Cu(I) catalyst to the active Cu(II) species required for the Glaser mechanism.[4][6]

  • Low Temperature & Catalyst Removal: For reactions like ATRP, it has been shown that maintaining a low temperature (below -28 °C) after the reaction and before exposure to air, followed by the immediate removal of the copper catalyst, can completely prevent this side reaction.[4]

Q3: My reaction requires a strong base, but it is causing my starting material to decompose or form complex mixtures. How does the propargyl group's acidity cause this?

A3: The terminal alkyne's proton is acidic (pKa ≈ 25) and can be readily removed by strong bases like sodium amide (NaNH₂), alkyllithiums, or Grignard reagents to form an acetylide anion.[1][2][11] While this reactivity is useful for C-C bond formation (e.g., alkynylation of carbonyls), it can be problematic if unintended.[2][12]

Troubleshooting Steps:

  • Protect the Alkyne: If the acidic proton is not required for your desired transformation, protecting it is the best strategy. Silyl groups are stable to many basic conditions.[13][14]

  • Choose a Milder Base: If possible, use a base that is not strong enough to deprotonate the alkyne but will still facilitate the desired reaction.

  • Modify Reaction Order: If the acetylide is a required intermediate, ensure it is formed and consumed in a controlled manner, without the presence of other electrophiles it could react with undesirably.

Q4: How do I choose the most suitable protecting group for my terminal alkyne?

A4: The choice depends on the stability required during subsequent reaction steps and the conditions available for deprotection. Trialkylsilyl groups are the most common.[15] An ideal protecting group is easy to introduce, stable during desired transformations, and easy to remove under mild conditions.[13][14]

  • Trimethylsilyl (TMS): Very common, easy to introduce, and can be removed under very mild conditions (K₂CO₃/MeOH or fluoride sources).[15][16][17] However, it is the most labile of the common silyl groups and may not withstand strongly basic or acidic conditions or chromatography on silica gel.[18][19]

  • Triethylsilyl (TES) & tert-Butyldimethylsilyl (TBS): More stable than TMS. TBS is particularly robust and widely used for protecting alcohols, but also effective for alkynes.[19][20] Both are typically removed with a fluoride source like tetrabutylammonium fluoride (TBAF).[15]

  • Triisopropylsilyl (TIPS): A much bulkier and more robust group, offering greater stability to a wider range of conditions compared to TMS or TBS.[21] Deprotection also typically requires TBAF, often with heating.[15][21]

  • Diphenylphosphoryl (Ph₂P(O)): A highly polar protecting group that can simplify the purification and isolation of products, especially nonpolar aromatic acetylenes. It is stable under acidic conditions and can be removed with bases like MeMgBr or t-BuOK.[13]

Data Presentation

Table 1: Comparison of Common Silyl Protecting Groups for Terminal Alkynes
Protecting GroupAbbreviationRelative StabilityCommon Deprotection ReagentsKey Features
TrimethylsilylTMSLowK₂CO₃ in MeOH; TBAF in THF.[15][16]Very labile; useful when mild deprotection is critical.[18]
TriethylsilylTESModerateTBAF in THF.[15]More stable than TMS.
tert-ButyldimethylsilylTBSHighTBAF in THF.[15][22]Robust group, stable to many synthetic conditions.
TriisopropylsilylTIPSVery HighTBAF in THF (often requires heat).[21]Very stable due to steric bulk; used in multi-step synthesis.
Table 2: Troubleshooting Guide for Propargyl Group Side Reactions
Observed ProblemProbable CauseRecommended Solution(s)
Dimer byproduct detected (mass is 2x starting material - 2H).Glaser (Hay) Coupling.[4][5]Protect the terminal alkyne with a silyl group (e.g., TMS, TIPS).[4] If using a Cu catalyst, add a reducing agent or work up at low temperature.[6]
Low yield or decomposition when using strong bases (e.g., n-BuLi, NaNH₂).Deprotonation to form an unstable or reactive acetylide anion.[1][11]Protect the alkyne prior to introducing the base.
Product shows spectral data consistent with an allene (C=C=C stretch in IR).Propargyl-Allenyl Isomerization.[7][9]Avoid high temperatures; choose catalysts that do not promote rearrangement.[7]
Loss of protecting group during purification or reaction.Protecting group is too labile for the conditions.Switch to a more robust protecting group (e.g., from TMS to TIPS).[21]

Experimental Protocols

Protocol 1: General Procedure for Trimethylsilyl (TMS) Protection of a Terminal Alkyne

This protocol is a standard method for protecting the acidic proton of a terminal alkyne.

Materials:

  • Terminal alkyne substrate

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Triethylamine (Et₃N) or another suitable base (e.g., pyridine)

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Dissolve the terminal alkyne (1.0 eq.) in anhydrous THF or DCM under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq.) to the solution, followed by the slow, dropwise addition of trimethylsilyl chloride (1.2 eq.).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC/MS until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the TMS-protected alkyne.

Protocol 2: General Procedure for TBAF-Mediated Deprotection of a TMS-Alkyne

Tetrabutylammonium fluoride (TBAF) is the most common reagent for removing silyl protecting groups.[20][23]

Materials:

  • TMS-protected alkyne substrate

  • Anhydrous tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF), typically a 1.0 M solution in THF

  • Diatomaceous earth (Celite®) (optional, for workup)

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Dissolve the TMS-protected alkyne (1.0 eq.) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add the TBAF solution (1.1 - 1.5 eq.) dropwise.

  • Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.[22]

  • Upon completion, concentrate the reaction mixture in vacuo.

  • The crude residue can often be purified directly by flash column chromatography. For difficult workups where TBAF residues are problematic, an alternative is to dilute the reaction mixture with ether, wash extensively with water and brine, dry, and then concentrate before purification.[24]

Protocol 3: Mild Deprotection of a TMS-Alkyne using K₂CO₃ in Methanol

This method is exceptionally mild and useful for substrates that are sensitive to fluoride ions.[16][17]

Materials:

  • TMS-protected alkyne substrate

  • Methanol (MeOH)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Dissolve the TMS-alkyne (1.0 eq.) in methanol.[16]

  • Add a catalytic amount of anhydrous potassium carbonate (e.g., 0.1-0.2 eq.).[16]

  • Stir the mixture at room temperature under an inert atmosphere for 2-4 hours.[16] Monitor the reaction by TLC. For some substrates, the reaction may need to be stirred overnight.[17]

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

  • Dilute the residue with diethyl ether or another suitable solvent.

  • Wash the organic solution with water to remove any remaining salts, followed by a brine wash.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the deprotected terminal alkyne, which can be further purified if necessary.

Visualizations

troubleshooting_flowchart start Problem: Unwanted side reaction of propargyl group check_mass Check Mass Spec: Is there a peak at ~2x (M-1)? start->check_mass check_nmr Check NMR/IR: Allene peaks present? check_mass->check_nmr No cause_glaser Probable Cause: Glaser Coupling check_mass->cause_glaser Yes check_base Are strong bases present (n-BuLi, NaH, Grignard)? check_nmr->check_base No cause_isomer Probable Cause: Isomerization check_nmr->cause_isomer Yes cause_deprot Probable Cause: Deprotonation check_base->cause_deprot Yes solution_protect Solution: Use a protecting group (e.g., TMS, TIPS) cause_glaser->solution_protect solution_conditions Solution: Avoid high temperatures cause_isomer->solution_conditions cause_deprot->solution_protect

Caption: Troubleshooting decision tree for propargyl side reactions.

protection_workflow start Terminal Alkyne (R-C≡C-H) protection Step 1: Protection (e.g., TMSCl, Et3N) start->protection protected_alkyne Protected Alkyne (R-C≡C-PG) protection->protected_alkyne reaction Step 2: Desired Reaction (Side reactions blocked) protected_alkyne->reaction reacted_product Protected Product reaction->reacted_product deprotection Step 3: Deprotection (e.g., TBAF or K2CO3) reacted_product->deprotection final_product Final Product (R'-C≡C-H) deprotection->final_product

Caption: General workflow for using a protecting group in synthesis.

glaser_coupling_prevention cluster_0 Unprotected Alkyne cluster_1 Protected Alkyne unprotected R-C≡C-H H dimer Dimer Formation (R-C≡C-C≡C-R) unprotected:p1->dimer [Cu], Oxidant protected R-C≡C-PG PG no_reaction No Reaction protected:p2->no_reaction [Cu], Oxidant

Caption: How a protecting group (PG) blocks Glaser coupling.

References

Optimizing CuAAC reaction conditions for high yield bioconjugation.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their CuAAC reactions for high-yield bioconjugation.

Troubleshooting Guide

Encountering issues with your CuAAC reaction? This guide provides solutions to common problems.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation Inactive catalyst (Cu(I) oxidized to Cu(II))- Ensure fresh solutions of reducing agents like sodium ascorbate. Use a 3- to 10-fold excess of the reducing agent.[1] - Degas solutions to remove oxygen, which can oxidize the Cu(I) catalyst.[2][3] - Work under an inert atmosphere (e.g., nitrogen or argon) if possible.[4]
Poor accessibility of azide or alkyne groups- For biomolecules that may fold and hide reactive groups, consider adding denaturants (e.g., DMSO) or increasing the reaction temperature.[3][5][6]
Ineffective ligand- Use a copper-chelating ligand like THPTA or TBTA to stabilize the Cu(I) catalyst and accelerate the reaction.[1][7] Ensure the correct ligand-to-copper ratio, typically 1:1 or 2:1.[5]
Interference from buffer components- Avoid buffers containing high concentrations of chelators (e.g., EDTA), strong bases, or thiols, which can interfere with the copper catalyst.[1][5] Iodide ions can also interfere with the reaction.[5][6]
Biomolecule Degradation or Aggregation Reactive oxygen species (ROS) generation- The combination of Cu(II) and sodium ascorbate can produce ROS, which may damage sensitive biomolecules.[1] The use of a copper-chelating ligand like THPTA can help minimize this.[1][4] - Add aminoguanidine to the reaction mixture to act as a scavenger for reactive byproducts of ascorbate oxidation.[1][2][3]
Protein precipitation- Aggregation can be minimized by adjusting the reaction pH, ionic strength, or temperature.[1] Adding excipients or limiting the reaction time can also be beneficial.[1]
Side Reactions Unwanted modification of amino acid residues- Histidine, arginine, cysteine, and methionine residues are susceptible to oxidation.[1] Using a copper-chelating ligand and aminoguanidine can mitigate these side reactions.[1]
Reaction with cysteine residues- Cyclooctyne compounds used in strain-promoted azide-alkyne cycloaddition (SPAAC) can react with reduced cysteine residues. Pre-incubation with iodoacetamide can block this side reaction.[1]
Difficulty in Purification Residual copper catalyst- Residual copper can be toxic to cells and promote oxidative damage.[1] It can be removed using chelating agents like EDTA or through dialysis.[1][8] Copper-binding resins can be used for small molecules but may bind to biomolecules.[1][8]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of copper for a CuAAC bioconjugation reaction?

A1: Generally, copper concentrations between 50 and 100 µM are recommended for optimal results.[2][3] Higher concentrations may not necessarily increase the reaction rate and can lead to issues with protein precipitation and damage.[3]

Q2: Which copper source should I use, Cu(I) or Cu(II)?

A2: While Cu(I) is the active catalytic species, it is prone to oxidation.[1] Therefore, it is often more convenient to use a Cu(II) salt (e.g., CuSO₄) in combination with a reducing agent like sodium ascorbate to generate Cu(I) in situ.[9]

Q3: What is the role of a ligand in the CuAAC reaction?

A3: Ligands such as THPTA and TBTA play a crucial role in stabilizing the active Cu(I) catalytic species, preventing its oxidation, and accelerating the reaction rate.[1][7] They also help to protect biomolecules from damage by reactive oxygen species.[1][4]

Q4: Can I perform the CuAAC reaction in aqueous buffers?

A4: Yes, the CuAAC reaction is highly versatile and can be performed in a variety of solvents, including aqueous buffers.[7][10] This makes it particularly well-suited for bioconjugation reactions.

Q5: How can I monitor the progress of my CuAAC reaction?

A5: The progress of the reaction can be monitored using various analytical techniques such as HPLC, mass spectrometry, or SDS-PAGE (for protein conjugations). A fluorogenic assay using a fluorogenic azide or alkyne can also be a convenient way to track the reaction in real-time.[5][6]

Experimental Protocols

Protocol 1: General Procedure for CuAAC Bioconjugation

This protocol provides a starting point for the conjugation of an azide-modified biomolecule with an alkyne-containing partner.

  • Prepare Stock Solutions:

    • Azide-modified biomolecule in a suitable buffer (e.g., PBS).

    • Alkyne-containing molecule in a compatible solvent (e.g., DMSO or water).

    • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water).

    • Ligand (e.g., THPTA) solution (e.g., 50 mM in water).

    • Sodium ascorbate solution (freshly prepared, e.g., 100 mM in water).

    • Aminoguanidine solution (e.g., 100 mM in water).

  • Reaction Setup (Example for a 500 µL reaction):

    • In a microcentrifuge tube, combine the following in order:

      • Biomolecule-azide solution to a final concentration of 10-100 µM.

      • Buffer to bring the volume to 432.5 µL.

      • 10 µL of the alkyne-containing molecule stock solution (e.g., to achieve a 2-5 fold molar excess over the biomolecule).

      • A premixed solution of 2.5 µL of CuSO₄ stock and 5.0 µL of ligand stock.

      • 25 µL of aminoguanidine stock solution.

      • 25 µL of freshly prepared sodium ascorbate stock solution.

  • Incubation:

    • Gently mix the reaction by inverting the tube several times.

    • Incubate at room temperature for 1-4 hours. The reaction can be performed at 4°C overnight if the biomolecule is not stable at room temperature for extended periods.

  • Purification:

    • Purify the bioconjugate using a suitable method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove excess reagents and the copper catalyst.

Protocol 2: Optimization of CuAAC Reaction Conditions

To achieve the highest yield and minimize side reactions, it is often necessary to optimize the reaction conditions. This can be done by systematically varying key parameters.

  • Design of Experiments:

    • Set up a series of small-scale reactions varying one parameter at a time while keeping others constant. Key parameters to optimize include:

      • Copper concentration (e.g., 25 µM, 50 µM, 100 µM, 200 µM).

      • Ligand:Copper ratio (e.g., 1:1, 2:1, 5:1).

      • Sodium ascorbate concentration (e.g., 1 mM, 5 mM, 10 mM).

      • Reaction time (e.g., 30 min, 1 hr, 2 hr, 4 hr).

      • Temperature (e.g., 4°C, room temperature, 37°C).

  • Reaction and Analysis:

    • Perform the reactions as described in Protocol 1, using the varied parameters.

    • Analyze the reaction products using a quantitative method to determine the yield of the desired bioconjugate.

  • Data Interpretation:

    • Compare the results from the different conditions to identify the optimal set of parameters for your specific bioconjugation.

Visualizations

CuAAC_Troubleshooting Start Start: Low or No Product CheckCatalyst Check Catalyst System Start->CheckCatalyst Potential Cause CheckAccessibility Check Substrate Accessibility Start->CheckAccessibility Potential Cause CheckBuffer Check Buffer Components Start->CheckBuffer Potential Cause SolutionCatalyst Solution: - Use fresh reducing agent - Degas solutions - Use a ligand (THPTA) CheckCatalyst->SolutionCatalyst Leads to SolutionAccessibility Solution: - Add denaturant (DMSO) - Increase temperature CheckAccessibility->SolutionAccessibility Leads to SolutionBuffer Solution: - Avoid chelators (EDTA) - Avoid strong bases/thiols CheckBuffer->SolutionBuffer Leads to

Caption: Troubleshooting logic for low-yield CuAAC reactions.

CuAAC_Optimization_Workflow Start Start: Define Bioconjugation Goal Setup Set up Initial Reaction (Protocol 1) Start->Setup Analyze Analyze Initial Result (Yield & Purity) Setup->Analyze Decision Is Yield Optimal? Analyze->Decision Optimize Systematically Vary Parameters: - [Cu] - Ligand:Cu ratio - [Reducing Agent] - Time & Temperature Decision->Optimize No Final Final Optimized Protocol Decision->Final Yes AnalyzeOpt Analyze Optimized Reactions Optimize->AnalyzeOpt Compare Compare Results & Select Best Conditions AnalyzeOpt->Compare Compare->Final

Caption: Workflow for optimizing CuAAC reaction conditions.

References

Technical Support Center: HPLC Purification of Peptides with O-propargyl-D-serine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC purification of synthetic peptides containing the unnatural amino acid O-propargyl-D-serine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying peptides containing O-propargyl-D-serine?

The incorporation of O-propargyl-D-serine into a peptide introduces several challenges for purification by reverse-phase HPLC (RP-HPLC). The propargyl group increases the hydrophobicity of the peptide, which can lead to issues such as poor solubility, aggregation, and strong retention on the stationary phase. These factors can result in poor peak shape, low recovery, and difficulty in separating the target peptide from closely related impurities generated during solid-phase peptide synthesis (SPPS)[1].

Q2: How does the O-propargyl group influence peptide retention in RP-HPLC?

The alkyne functional group in O-propargyl-D-serine adds significant non-polar character to the peptide. In RP-HPLC, where separation is based on hydrophobicity, this increased hydrophobicity will cause the peptide to interact more strongly with the non-polar stationary phase (e.g., C18)[1][2]. This results in longer retention times compared to a similar peptide without this modification. The challenge then becomes eluting the peptide without using excessively high concentrations of organic solvent, which can lead to precipitation or poor peak shape.

Q3: Which HPLC column is recommended for purifying peptides with O-propargyl-D-serine?

For hydrophobic peptides, such as those containing O-propargyl-D-serine, a standard C18 column is often a good starting point[1][3]. However, if the peptide is very strongly retained, switching to a stationary phase with a shorter alkyl chain, like C8 or C4, can be beneficial as it will reduce the hydrophobic interactions and allow for elution with a lower organic solvent concentration[4]. For larger peptides, a column with a wider pore size (e.g., 300 Å) is recommended to ensure the peptide can efficiently interact with the stationary phase[5][6].

Q4: How can I improve the resolution between my target peptide and closely eluting impurities?

Optimizing the separation of a target peptide from its impurities often requires a systematic approach to method development[7]. Here are several strategies to improve resolution:

  • Gradient Optimization: A shallower gradient (a smaller change in organic solvent concentration per unit of time) can increase the separation between peaks[7].

  • Temperature Control: Increasing the column temperature can improve peak shape and alter selectivity[5]. It is advisable to operate within the temperature limits of the column.

  • Ion-Pairing Agent: Trifluoroacetic acid (TFA) is the most common ion-pairing agent used in peptide purification[1][7]. Adjusting its concentration (typically between 0.05% and 0.1%) can affect selectivity and peak shape[6].

  • Alternative Solvents: In some cases, replacing acetonitrile with another organic solvent, such as isopropanol, can alter the selectivity of the separation for very hydrophobic peptides[5].

Q5: My peptide containing O-propargyl-D-serine has poor solubility. What are my options?

Poor solubility is a common issue with hydrophobic peptides. If the peptide does not dissolve well in the initial mobile phase conditions (high aqueous content), you can try dissolving the crude peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before diluting it with the mobile phase for injection[4]. It is crucial to inject the smallest possible volume of this strong solvent to avoid distorting the peak shape at the beginning of the chromatogram[8].

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Broad Peaks - Secondary interactions with the stationary phase.- Column overloading.- Mobile phase flow rate is too low.- Ensure an appropriate concentration of an ion-pairing agent (e.g., 0.1% TFA) is used[6].- Reduce the amount of peptide injected onto the column.- Increase the mobile phase flow rate[9].
Peak Tailing - Presence of residual silanol groups on the silica-based column.- Co-elution with an impurity.- Use a high-purity silica column.- Increase the concentration of the acidic modifier (e.g., TFA) to better mask the silanol groups[6].- Optimize the gradient to improve separation from the impurity[4].
Poor Resolution - Inappropriate mobile phase gradient.- Unsuitable stationary phase.- Column temperature is not optimized.- Decrease the gradient slope (e.g., from a 1%/minute change to a 0.5%/minute change in organic solvent)[7].- Try a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size[4].- Adjust the column temperature; an increase can sometimes improve resolution[5].
Peptide Elutes in the Void Volume - The peptide is not retained on the column.- The sample is dissolved in a solvent that is too strong.- Ensure you are using a reverse-phase column (e.g., C18).- If the peptide is unexpectedly polar, consider HILIC or ion-exchange chromatography[10].- Dissolve the sample in the initial mobile phase or a weaker solvent if possible[8].
High Backpressure - Clogged column frit.- Precipitation of the peptide on the column.- Blockage in the HPLC system.- Filter all samples and mobile phases before use[11].- Use a guard column to protect the analytical column[12].- If the peptide has precipitated, try flushing the column with a strong solvent series.

Experimental Protocols

General Protocol for RP-HPLC Purification of a Peptide with O-propargyl-D-serine
  • Sample Preparation:

    • Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent. For hydrophobic peptides, this may require a small volume of DMSO, followed by dilution with Mobile Phase A[4].

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter[11].

  • HPLC System Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Degas both mobile phases to prevent bubble formation in the system.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10 column volumes[9].

  • Chromatographic Method:

    • Column: A C18 reversed-phase column is a common starting point.

    • Flow Rate: Typically 1 mL/min for an analytical column (e.g., 4.6 mm ID).

    • Detection: Monitor the elution at 214 nm or 220 nm, which corresponds to the absorbance of the peptide bond[1][2].

    • Gradient: Start with an analytical run to determine the retention time of the peptide. A typical scouting gradient is 5% to 95% B over 30 minutes. Based on the retention time, a shallower, optimized gradient can be developed for preparative purification[7].

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the peak of interest.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the fractions that meet the desired purity level.

  • Post-Purification:

    • Lyophilize the pooled fractions to obtain the purified peptide as a powder[7].

Data Presentation

Table 1: Typical HPLC Column Specifications for Peptide Purification
ParameterAnalytical ScalePreparative Scale
Stationary Phase C18, C8C18, C8
Particle Size 3 - 5 µm5 - 10 µm
Pore Size 100 - 120 Å100 - 300 Å[5][6]
Column ID 2.1 - 4.6 mm10 - 50 mm
Column Length 50 - 250 mm150 - 250 mm
Table 2: Example HPLC Gradients for a Hydrophobic Peptide
Time (min)% Mobile Phase B (Scouting Gradient)% Mobile Phase B (Optimized Gradient)
0520
5520
359550
409595
45520
50520

Visualizations

G cluster_prep Sample and System Preparation cluster_run Chromatography cluster_analysis Post-Purification prep_sample Dissolve and Filter Crude Peptide inject Inject Sample prep_sample->inject prep_hplc Prepare and Degas Mobile Phases equilibrate Equilibrate HPLC Column prep_hplc->equilibrate equilibrate->inject run_gradient Run Optimized Gradient inject->run_gradient collect Collect Fractions run_gradient->collect analyze Analyze Fraction Purity collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize to Obtain Final Product pool->lyophilize G cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Peak Broadening cause1 Column Overload problem->cause1 cause2 Low Ion-Pair Conc. problem->cause2 cause3 Secondary Interactions problem->cause3 sol1 Reduce Injection Mass cause1->sol1 sol2 Increase TFA Conc. cause2->sol2 sol3 Use High-Purity Column cause3->sol3

References

Addressing peptide aggregation issues during synthesis with hydrophobic residues.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with peptide aggregation during the synthesis of sequences containing hydrophobic residues.

Frequently Asked Questions (FAQs)

Q1: What causes peptide aggregation during solid-phase peptide synthesis (SPPS)?

A1: Peptide aggregation during SPPS is primarily caused by the formation of intermolecular hydrogen bonds between growing peptide chains.[1] This leads to the formation of stable secondary structures, most notably β-sheets.[2][3][4] Hydrophobic sequences are particularly prone to aggregation because the non-polar side chains tend to associate, driving the peptide chains closer together and facilitating hydrogen bond formation.[2][3] This aggregation can lead to poor solvation of the peptide-resin complex, resulting in incomplete coupling and deprotection reactions, ultimately leading to lower yields and purity.

Q2: Which amino acid sequences are considered "difficult" or prone to aggregation?

A2: "Difficult sequences" are those that have a high tendency to aggregate.[2] These typically include:

  • Sequences with a high content of hydrophobic amino acids such as Valine (Val), Leucine (Leu), Isoleucine (Ile), Phenylalanine (Phe), and Alanine (Ala).[2]

  • Sequences containing β-branched amino acids (Val, Ile, Thr).[2]

  • Sequences with repeating hydrophobic residues.

  • Glycine (Gly) in combination with hydrophobic residues is known to promote β-sheet packing.[2][3]

Q3: How can I monitor peptide aggregation during synthesis?

A3: Monitoring aggregation during synthesis is crucial for identifying problematic steps and implementing timely interventions. Common methods include:

  • Visual Inspection of the Resin: Resin shrinking or clumping is a physical indicator of on-resin aggregation.[1]

  • Kaiser Test: While useful for detecting free primary amines, the Kaiser test can give false negatives in cases of severe aggregation where the N-terminus is inaccessible.

  • Real-time UV Monitoring: In continuous flow synthesis, flattening and broadening of the Fmoc deprotection peak can indicate aggregation. An aggregation factor can be calculated from UV traces to quantify the extent of aggregation.[5]

  • FT-IR Spectroscopy: This technique can be used to determine the conformation of the resin-bound peptide and detect the formation of secondary structures like β-sheets.[6]

Troubleshooting Guide

Below are common issues encountered during the synthesis of hydrophobic peptides and recommended solutions.

Problem Potential Cause Recommended Solution(s)
Low crude peptide yield and purity Incomplete coupling and/or deprotection due to peptide aggregation.1. Incorporate "Structure-Breaking" Residues: Introduce pseudoproline dipeptides or Dmb/Hmb-protected amino acids at strategic locations (approximately every 6-7 residues) to disrupt secondary structure formation.[1][7] 2. Optimize Synthesis Solvents: Switch from DMF to NMP, or use solvent mixtures like a "magic mixture" (DCM/DMF/NMP 1:1:1) or add DMSO to improve solvation.[2][8] 3. Change the Solid Support: Use a lower loading resin or switch from a polystyrene-based resin to a more hydrophilic PEG-based resin (e.g., NovaPEG, TentaGel) to improve swelling and solvation.[1]
Failed or incomplete coupling reactions (negative or weak Kaiser test) Steric hindrance at the N-terminus due to aggregation, preventing access for the incoming amino acid.1. Double Coupling: Repeat the coupling step to drive the reaction to completion. 2. Use Stronger Coupling Reagents: Employ more potent coupling reagents like HATU or HBTU. 3. Increase Reaction Temperature: Performing the coupling at a higher temperature can help disrupt aggregates. Microwave-assisted synthesis can be particularly effective.[1][9]
Incomplete Fmoc-deprotection Aggregation preventing the piperidine solution from accessing the Fmoc group.1. Extended Deprotection Time: Increase the duration of the deprotection step. 2. Use a Stronger Base: Add DBU to the piperidine deprotection solution.[1] 3. Perform an Intermediate Acid Wash: Washing with a mild acid solution can sometimes disrupt aggregates.[10]
Crude peptide is insoluble after cleavage The hydrophobic nature of the final peptide leads to poor solubility in standard purification solvents.1. Incorporate Solubilizing Tags: Synthesize the peptide with a C- or N-terminal hydrophilic tag (e.g., a poly-arginine or poly-lysine tag) that can be cleaved after purification.[3][9] 2. Use Organic Solvents for Dissolution: Attempt to dissolve the peptide in solvents like DMSO, DMF, or formic acid before diluting into the purification buffer.

Key Experimental Protocols

Protocol 1: Incorporation of Pseudoproline Dipeptides

Objective: To disrupt β-sheet formation and improve peptide chain solvation during SPPS.

Methodology:

  • Sequence Analysis: Identify a suitable position for a pseudoproline dipeptide within your sequence. They are typically inserted in place of a Ser or Thr residue.[11][12]

  • Dipeptide Selection: Choose the appropriate Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH dipeptide, where Xaa is the preceding amino acid in your sequence.

  • Coupling:

    • Swell the resin in the synthesis solvent (e.g., DMF or NMP).

    • Perform the Fmoc deprotection of the N-terminal amino acid on the resin.

    • Dissolve the pseudoproline dipeptide (typically a 5-fold excess) and a suitable coupling agent (e.g., HATU) in the synthesis solvent.

    • Add the activation mixture to the resin and allow the coupling reaction to proceed for 1-2 hours.

    • Wash the resin thoroughly.

  • Synthesis Continuation: Continue with the standard SPPS cycles for the remaining amino acids.

  • Cleavage and Deprotection: The oxazolidine ring of the pseudoproline is stable to piperidine but is cleaved by TFA during the final cleavage and deprotection step, regenerating the native Ser or Thr residue.[4]

Protocol 2: Synthesis using Dmb/Hmb Backbone Protection

Objective: To prevent interchain hydrogen bonding by temporarily protecting a backbone amide nitrogen.

Methodology:

  • Residue Selection: Identify a Gly residue within a hydrophobic region or preceding an Asp residue to prevent aspartimide formation.[7]

  • Building Block: Use a pre-formed Fmoc-Aaa-(Dmb)Gly-OH dipeptide. This avoids the difficult acylation of the secondary amine on the resin.

  • Coupling:

    • Swell and deprotect the resin as in standard SPPS.

    • Couple the Fmoc-Aaa-(Dmb)Gly-OH dipeptide using a standard coupling protocol (e.g., with HATU/DIPEA).

    • Wash the resin.

  • Synthesis Continuation: Continue with the synthesis. The bulky Dmb group will disrupt secondary structure formation.

  • Cleavage and Deprotection: The Dmb group is labile to TFA and will be removed during the final cleavage step.[7] It is recommended to add a scavenger like triisopropylsilane (TIS) to the cleavage cocktail.

Visualizing Solutions

Below are diagrams illustrating key concepts and workflows for addressing peptide aggregation.

Aggregation_Mechanism cluster_chains Growing Peptide Chains on Resin cluster_aggregation Aggregation cluster_problems Synthesis Problems Chain1 H₂N-...-Val-Ala-Ile-...-Resin Chain2 H₂N-...-Val-Ala-Ile-...-Resin Aggregate β-Sheet Formation (Insoluble Aggregate) Chain1->Aggregate Chain3 H₂N-...-Val-Ala-Ile-...-Resin Chain2->Aggregate Chain3->Aggregate Problem1 Incomplete Coupling Aggregate->Problem1 Problem2 Incomplete Deprotection Aggregate->Problem2 Problem3 Low Yield & Purity Problem1->Problem3 Problem2->Problem3 Troubleshooting_Workflow Start Start: Synthesis of Hydrophobic Peptide Monitor Monitor Synthesis: Resin Swelling, UV, Kaiser Test Start->Monitor Aggregation_Detected Aggregation Detected? Monitor->Aggregation_Detected Continue Continue Synthesis Aggregation_Detected->Continue No Troubleshoot Implement Troubleshooting Strategy Aggregation_Detected->Troubleshoot Yes Continue->Monitor End Cleavage & Purification Continue->End Strategy1 Incorporate Pseudoproline/Dmb Troubleshoot->Strategy1 Strategy2 Change Solvent (e.g., to NMP) Troubleshoot->Strategy2 Strategy3 Use Microwave Heating Troubleshoot->Strategy3 Strategy1->Monitor Strategy2->Monitor Strategy3->Monitor Pseudoproline_Action Peptide Linear Peptide Chain (Prone to H-Bonding) Insert_Pseudo Insert Pseudoproline Dipeptide Peptide->Insert_Pseudo Kink Induces a 'Kink' in Backbone Insert_Pseudo->Kink Disrupt Disrupts Interchain H-Bonding (Prevents β-Sheet Formation) Kink->Disrupt Result Improved Solvation Enhanced Coupling Efficiency Disrupt->Result

References

Troubleshooting incomplete Fmoc deprotection of sterically hindered amino acids.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete Fmoc deprotection of sterically hindered amino acids during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the common causes of incomplete Fmoc deprotection?

A1: Incomplete removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is often due to several factors. Steric hindrance from bulky amino acid side chains, such as those in Valine (Val), Threonine (Thr), and α-aminoisobutyric acid (Aib), can physically block the deprotection reagent from accessing the Fmoc group.[1] Additionally, as the peptide chain elongates, it can fold into secondary structures like β-sheets or aggregate on the solid support, further impeding reagent accessibility.[2] This is a sequence-dependent issue and can lead to slow or incomplete deprotection and subsequent coupling reactions.[2]

Q2: How can I detect incomplete Fmoc deprotection?

A2: The most common method for monitoring Fmoc deprotection is by UV spectroscopy. The cleavage of the Fmoc group releases dibenzofulvene (DBF), which forms an adduct with piperidine that strongly absorbs UV light.[3] By collecting the deprotection solution and measuring its absorbance (typically around 301 nm), you can quantify the amount of Fmoc group removed. A lower-than-expected absorbance indicates incomplete deprotection. For more precise analysis, High-Performance Liquid Chromatography (HPLC) can be used to analyze a small, cleaved sample of the peptide-resin to identify the presence of any remaining Fmoc-protected peptide.

Q3: What is the standard protocol for Fmoc deprotection?

A3: The standard and most widely used method for Fmoc deprotection is treatment with a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[4] A typical procedure involves two treatments of the peptide-resin: a short initial treatment (e.g., 2 minutes) followed by a longer treatment (e.g., 5-10 minutes).[3][4]

Troubleshooting Guide

Issue: Incomplete Deprotection of a Sterically Hindered Amino Acid

If you suspect incomplete Fmoc deprotection of a sterically hindered amino acid, consider the following troubleshooting steps, starting with the simplest and progressing to more advanced techniques.

1. Extend Deprotection Time

For sterically hindered residues, the standard deprotection time may be insufficient. Increasing the duration of the piperidine treatment can often resolve the issue.

  • Recommendation: Double the standard deprotection time. For example, if your standard protocol is 2 x 10 minutes, extend it to 2 x 20 minutes. For particularly difficult sequences, even longer times may be necessary.

2. Increase Deprotection Temperature

Elevating the reaction temperature can increase the kinetic energy of the molecules and overcome the energy barrier for deprotection, especially in cases of peptide aggregation.

  • Recommendation: Perform the deprotection step at an elevated temperature, for example, by using microwave heating. A deprotection step at 86°C for 2.5 minutes has been shown to be effective for difficult sequences.[1] Conventional heating to the same temperature can also achieve similar results.[1]

3. Utilize Alternative Deprotection Reagents

When standard piperidine treatment is ineffective, alternative, stronger bases can be employed.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a stronger, non-nucleophilic base that can significantly accelerate Fmoc removal.[5] It is particularly useful for sequences prone to aggregation.[5] However, DBU does not scavenge the released dibenzofulvene (DBF), which can lead to side reactions. Therefore, it is often used in combination with a scavenger like piperidine.[5]

  • 4-Methylpiperidine (4-MP): 4-MP has been shown to be as efficient as piperidine for Fmoc deprotection and can be a direct substitute.[1] It is not a controlled substance, which can be an advantage in some laboratories.[6]

Quantitative Data on Deprotection Reagents

The following tables summarize available quantitative data on the efficiency of different deprotection reagents. Note that experimental conditions may vary between studies.

Amino AcidDeprotection ReagentConcentrationTime for Complete DeprotectionReference(s)
Fmoc-Val-OHPiperidine20% in DMF9 minutes[1]
Fmoc-Val-OHPiperidine5% in DMF10.4 minutes[1]
Deprotection ReagentHalf-life (t½) of Fmoc-Val DeprotectionReference(s)
20% Piperidine in DMF7 seconds[7]
5% Piperazine + 2% DBU in DMF4 seconds[7]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Swell the peptide-resin in DMF.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF (approximately 10 mL per gram of resin).[4]

  • Agitate the mixture at room temperature for 2 minutes.[4]

  • Drain the deprotection solution.

  • Add a second portion of 20% piperidine in DMF.[4]

  • Agitate the mixture at room temperature for 5-10 minutes.[3][4]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Protocol 2: DBU/Piperidine Deprotection for Difficult Sequences
  • Prepare a deprotection solution of 2% (w/v) DBU and 2% (v/v) piperidine in DMF or NMP.[4]

  • Swell the peptide-resin in DMF or NMP.

  • Drain the solvent.

  • Add the DBU/piperidine deprotection reagent (approximately 10 mL per gram of resin).[5]

  • Agitate the mixture at room temperature for 30 minutes.[5]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF or NMP.[5]

Caution: DBU can promote aspartimide formation in sequences containing aspartic acid (Asp).[5]

Protocol 3: Quantitative Monitoring of Fmoc Deprotection by UV Spectroscopy
  • After each deprotection step, collect the piperidine/DMF solution.

  • Dilute a small, known volume of the collected solution with a suitable solvent (e.g., DMF).

  • Measure the absorbance of the diluted solution at the wavelength of maximum absorbance for the dibenzofulvene-piperidine adduct (typically around 301 nm).

  • Calculate the concentration of the adduct using its molar extinction coefficient (ε ≈ 7800 M⁻¹cm⁻¹).[1]

  • Relate the amount of adduct to the initial loading of the resin to determine the percentage of Fmoc group removed.

Protocol 4: HPLC Monitoring of a Test Cleavage
  • Take a small sample of the peptide-resin (5-10 mg).

  • Treat the sample with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 1-2 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the cleaved peptide with cold diethyl ether.

  • Dissolve the peptide in a suitable solvent (e.g., acetonitrile/water).

  • Analyze the sample by reverse-phase HPLC. The presence of a peak corresponding to the Fmoc-protected peptide indicates incomplete deprotection.

Visualizing Workflows and Logic

Troubleshooting_Workflow start Incomplete Deprotection Suspected extend_time Extend Deprotection Time start->extend_time monitor Monitor Deprotection (UV Spec / HPLC) extend_time->monitor Re-evaluate increase_temp Increase Temperature increase_temp->monitor Re-evaluate alt_reagent Use Alternative Reagent (e.g., DBU/Piperidine) alt_reagent->monitor Re-evaluate complete Deprotection Complete monitor->complete Successful incomplete Deprotection Still Incomplete monitor->incomplete Unsuccessful incomplete->increase_temp incomplete->alt_reagent Deprotection_Mechanism cluster_0 Fmoc Deprotection with Piperidine Fmoc_Peptide Fmoc-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Piperidine Piperidine Piperidine Piperidine->Intermediate Adduct DBF-Piperidine Adduct Piperidine->Adduct DBF Dibenzofulvene (DBF) Intermediate->DBF β-elimination Free_Amine H2N-Peptide-Resin Intermediate->Free_Amine DBF->Adduct + Piperidine

References

Technical Support Center: O-propargyl Ether Linkage Stability in TFA Cleavage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of the O-propargyl ether linkage when subjected to trifluoroacetic acid (TFA) cleavage cocktails. This resource addresses potential issues and offers practical advice for your experiments.

Frequently Asked Questions (FAQs)

Q1: Is the O-propargyl ether linkage stable to standard TFA cleavage conditions used in solid-phase peptide synthesis (SPPS)?

Direct quantitative studies on the stability of the O-propargyl ether linkage in standard TFA cleavage cocktails are limited in publicly available literature. However, based on general principles of organic chemistry, primary alkyl ethers, such as a propargyl ether, are generally stable to strong acids like TFA at room temperature for the duration of a standard cleavage protocol (typically 2-4 hours). While harsh conditions can cleave ethers, the conditions for standard peptide cleavage are not typically designed for ether scission.

It is noteworthy that the related propargyloxycarbonyl (Poc) protecting group, a carbonate, is reported to be stable to TFA, suggesting the propargyl moiety itself is robust in this acidic environment. Nevertheless, empirical validation is strongly recommended for your specific peptide sequence and cleavage conditions.

Q2: What are the potential side reactions involving the O-propargyl ether during TFA cleavage?

While the ether linkage itself is expected to be largely stable, the terminal alkyne of the propargyl group could potentially undergo side reactions, although this is not commonly reported. Possible, though unlikely, side reactions could include:

  • Hydration of the alkyne: In the presence of water in the cleavage cocktail, the alkyne could be hydrated to form a methyl ketone.

  • Reaction with carbocations: Cationic species generated from the cleavage of other protecting groups (e.g., trityl, t-butyl) could potentially react with the electron-rich triple bond. The use of appropriate scavengers should minimize this risk.

Q3: How can I test the stability of the O-propargyl ether in my specific peptide?

A small-scale test cleavage is the most reliable method.

  • Synthesize a small amount of your peptide containing the O-propargyl ether.

  • Cleave the peptide from the resin using your intended TFA cleavage cocktail.

  • Analyze the crude peptide by mass spectrometry (e.g., LC-MS).

  • Look for the expected mass of the intact peptide. The presence of species with a mass corresponding to the peptide without the propargyl group would indicate instability.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of the propargyl group observed in mass spectrometry. The O-propargyl ether linkage is unexpectedly labile under your specific cleavage conditions (e.g., extended cleavage time, elevated temperature).• Reduce the cleavage time to the minimum required for complete removal of other protecting groups.• Perform the cleavage at a lower temperature (e.g., 4°C).• Consider using a milder TFA concentration if compatible with the removal of other protecting groups.
Unexpected modification of the propargyl group (e.g., +18 Da). Hydration of the alkyne to a methyl ketone.• Ensure anhydrous conditions as much as possible during cleavage, although most standard cocktails contain a small percentage of water.• This side reaction is generally minor, but if it is a significant issue, alternative protecting groups may be necessary.
Presence of adducts corresponding to scavengers or other protecting groups. Reaction of carbocations with the alkyne.• Ensure an adequate concentration of scavengers (e.g., triisopropylsilane (TIS), water) in your cleavage cocktail to effectively quench reactive cationic species.

Data on Ether Protecting Group Stability in Acid

Protecting GroupStructureGeneral Acid StabilityCleavage Conditions
tert-Butyl (tBu) Ether -O-C(CH₃)₃Very Labile10-50% TFA in DCM
Trityl (Trt) Ether -O-C(Ph)₃Very Labile1-5% TFA in DCM
Benzyl (Bn) Ether -O-CH₂-PhStable to TFAStronger acids (e.g., HBr/AcOH, HF)
Methyl (Me) Ether -O-CH₃Very StableHarsh conditions (e.g., BBr₃, HI)
O-propargyl Ether -O-CH₂-C≡CHExpected to be stable Expected to require harsh conditions for cleavage

Disclaimer: The stability of the O-propargyl ether is inferred and should be experimentally verified.

Experimental Protocols

Protocol 1: Standard TFA Cleavage for Peptides

This protocol is a general procedure for the cleavage of a peptide from a solid-phase resin and the simultaneous removal of most common acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin

  • TFA Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT))

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Centrifuge tubes

Procedure:

  • Wash the peptide-resin (100 mg) with DCM (3 x 5 mL) and dry under a stream of nitrogen.

  • Add the freshly prepared TFA cleavage cocktail (2 mL) to the resin.

  • Incubate the mixture at room temperature with occasional swirling for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with an additional portion of the cleavage cocktail (0.5 mL) and then with DCM (2 x 1 mL).

  • Combine the filtrates and precipitate the peptide by adding it dropwise to a centrifuge tube containing cold diethyl ether (10 mL).

  • Centrifuge the mixture at 3000 rpm for 5 minutes.

  • Decant the ether and wash the peptide pellet with cold diethyl ether (2 x 10 mL).

  • Dry the peptide pellet under vacuum.

  • Analyze the crude peptide by LC-MS to confirm the integrity of the O-propargyl ether.

Visualizations

TFA_Cleavage_Workflow cluster_resin Solid Phase cluster_cleavage Cleavage Step cluster_workup Workup cluster_analysis Analysis Peptide_Resin Peptide on Resin (with O-propargyl ether) TFA_Cocktail Add TFA Cleavage Cocktail (TFA, Scavengers) Peptide_Resin->TFA_Cocktail 1 Incubation Incubate 2-3h at RT TFA_Cocktail->Incubation 2 Filtration Filter to remove resin Incubation->Filtration 3 Precipitation Precipitate peptide in cold ether Filtration->Precipitation 4 Isolation Isolate crude peptide Precipitation->Isolation 5 LCMS LC-MS Analysis Isolation->LCMS 6

Figure 1. General workflow for TFA cleavage and analysis of a peptide containing an O-propargyl ether.

Logical_Relationship O_Propargyl_Ether O-propargyl Ether Linkage TFA_Cleavage TFA Cleavage Cocktail Expected_Stability Expected Stability TFA_Cleavage->Expected_Stability Inferred from chemical principles Potential_Side_Reactions Potential Side Reactions TFA_Cleavage->Potential_Side_Reactions Possible but unlikely Experimental_Verification Experimental Verification (LC-MS) Expected_Stability->Experimental_Verification Potential_Side_Reactions->Experimental_Verification

Figure 2. Logical relationship for assessing O-propargyl ether stability during TFA cleavage.

Technical Support Center: Interpreting Mass Spectrometry Fragmentation of Propargylated Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the mass spectrometry fragmentation patterns of propargylated peptides.

Frequently Asked Questions (FAQs)

1. What is a propargylated peptide?

A propargylated peptide is a peptide that has been chemically modified to contain a propargyl group (-CH₂C≡CH). This modification is often introduced to enable "click chemistry," a highly efficient and specific reaction used to attach reporter tags, such as biotin or fluorescent dyes, for enrichment and visualization of target peptides and proteins.

2. Why is mass spectrometry used to analyze propargylated peptides?

Mass spectrometry (MS) is a powerful analytical technique used to identify and characterize molecules based on their mass-to-charge ratio (m/z). In proteomics, tandem mass spectrometry (MS/MS) is employed to determine the amino acid sequence of peptides. For propargylated peptides, MS and MS/MS are crucial for confirming the success of the modification, identifying the specific site of propargylation within the peptide sequence, and characterizing the fragmentation behavior of the modified peptide.

3. What are the typical fragmentation patterns observed for peptides in a mass spectrometer?

In collision-induced dissociation (CID), the most common fragmentation method, peptides typically fragment along the peptide backbone, generating b- and y-type ions.[1] The b-ions contain the N-terminus of the peptide, while the y-ions contain the C-terminus. The mass difference between consecutive b- or y-ions corresponds to the mass of a specific amino acid residue, allowing for sequence determination.

4. How does propargylation affect the fragmentation of a peptide?

The introduction of a propargyl group can alter the fragmentation pattern of a peptide. While the characteristic b- and y-ion series are still generally observed, the presence of the modification can lead to:

  • Characteristic Neutral Losses: The propargyl group itself or fragments of the modified amino acid side chain can be lost as neutral molecules during fragmentation.

  • Signature Fragment Ions: The modification can produce unique fragment ions that are indicative of its presence.

  • Changes in Fragment Ion Intensities: The stability of the propargyl group and its influence on charge distribution can alter the relative abundance of different b- and y-ions compared to the unmodified peptide.

5. What is a "neutral loss" in mass spectrometry?

A neutral loss is the loss of an uncharged molecule from the precursor ion during fragmentation.[2][3] This results in a fragment ion with a lower mass. The mass difference between the precursor ion and the fragment ion corresponds to the mass of the neutral molecule that was lost. Identifying characteristic neutral losses can provide valuable information about the presence of specific modifications. For instance, phosphopeptides are known to exhibit a neutral loss of phosphoric acid (98 Da).[3][4]

Troubleshooting Guides

This section addresses specific issues that users may encounter during the mass spectrometric analysis of propargylated peptides.

Issue 1: Difficulty in Confirming Propargylation

Question: I have performed a propargylation reaction on my peptide, but I am unsure if the modification was successful based on the MS data. How can I confirm the presence of the propargyl group?

Answer:

  • Check for the Expected Mass Shift: The primary indicator of a successful propargylation is an increase in the mass of the peptide. The propargyl group (-CH₂C≡CH) has a monoisotopic mass of approximately 39.023 Da. You should observe a corresponding mass shift in your precursor ion in the MS1 spectrum.

  • Look for a Characteristic Neutral Loss of 39 Da: While not always the most prominent fragment, the loss of the entire propargyl group as a neutral molecule (C₃H₃) can be a diagnostic indicator. This would appear as a peak at m/z corresponding to [M+H-39]⁺ in the MS/MS spectrum.

  • Search for Signature Ions: Depending on the amino acid that has been propargylated, there may be specific immonium ions or other small fragment ions that are characteristic of the modification. For example, a propargylated lysine may produce a unique immonium ion.

  • Perform a Control Experiment: Analyze the unmodified peptide under the same LC-MS/MS conditions to compare its fragmentation pattern with the suspected propargylated peptide. The differences in the spectra can highlight the presence of the modification.

Issue 2: Ambiguous Fragmentation Spectra

Question: The MS/MS spectrum of my propargylated peptide is complex and difficult to interpret. The b- and y-ion series are incomplete or have low intensity.

Answer:

  • Optimize Collision Energy: The energy used to fragment the peptides (collision energy) can significantly impact the resulting spectrum. If the energy is too low, you may not see sufficient fragmentation. If it's too high, you may see excessive fragmentation into very small, uninformative ions. It is advisable to perform a collision energy optimization experiment for your specific modified peptide.

  • Consider Different Fragmentation Techniques: If CID is yielding poor quality spectra, consider using alternative fragmentation methods such as Higher-energy Collisional Dissociation (HCD) or Electron Transfer Dissociation (ETD). HCD can sometimes provide more complete fragmentation, while ETD is particularly useful for preserving labile modifications and can generate different fragment ion types (c- and z-ions) that may be more informative.

  • Manual Spectral Interpretation: Automated sequencing software may struggle with modified peptides. Manually inspect the spectrum for the expected mass differences between peaks corresponding to the b- and y-ion series. Remember to account for the mass of the propargylated amino acid residue when calculating the expected fragment masses.

  • Utilize Isotopic Labeling: If possible, using a heavy isotope-labeled propargylating reagent can help to distinguish fragments containing the modification from those that do not.

Issue 3: Low Signal Intensity or Poor Recovery

Question: I am having trouble detecting my propargylated peptide, or the signal intensity is very low.

Answer:

  • Optimize Sample Preparation: Propargylated peptides may have different solubility and chromatographic properties compared to their unmodified counterparts. Ensure your sample cleanup and desalting procedures are appropriate. Solid-phase extraction (SPE) with a suitable stationary phase can help to concentrate the sample and remove interfering substances.

  • Adjust Chromatographic Conditions: The hydrophobicity of the peptide will change upon propargylation. You may need to adjust the gradient of your liquid chromatography (LC) method to ensure the peptide is properly retained and eluted from the column. Experiment with different column chemistries and mobile phase modifiers.

  • Check for Adsorption: Peptides can adsorb to plasticware and column surfaces, leading to sample loss. Using low-binding tubes and adding a small amount of a carrier protein or a non-ionic surfactant to your sample can help to mitigate this issue.

  • Enrich for the Modified Peptide: If the propargylated peptide is in a complex mixture, consider using click chemistry to attach a biotin tag, followed by affinity purification using streptavidin beads. This will significantly enrich your sample for the peptide of interest.

Experimental Protocols

Protocol 1: General On-Bead Digestion of Affinity-Purified Propargylated Proteins

This protocol is suitable for samples where propargylated proteins have been enriched using affinity purification (e.g., biotin-streptavidin).

Materials:

  • Beads with captured propargylated protein

  • Wash Buffer: 50 mM Ammonium Bicarbonate (NH₄HCO₃)

  • Reduction Buffer: 10 mM Dithiothreitol (DTT) in 50 mM NH₄HCO₃

  • Alkylation Buffer: 55 mM Iodoacetamide (IAA) in 50 mM NH₄HCO₃

  • Trypsin solution (MS-grade)

  • Quenching Solution: 0.1% Trifluoroacetic Acid (TFA)

Procedure:

  • Wash the beads: Wash the beads with the captured protein three times with 1 mL of Wash Buffer to remove any non-specifically bound proteins and detergents.

  • Reduction: Resuspend the beads in 100 µL of Reduction Buffer and incubate at 56°C for 30 minutes.

  • Alkylation: Cool the sample to room temperature. Add 100 µL of Alkylation Buffer and incubate in the dark at room temperature for 20 minutes.

  • Digestion: Add trypsin to the bead slurry at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C with gentle shaking.

  • Peptide Elution: Centrifuge the beads and carefully collect the supernatant containing the digested peptides.

  • Acidification: Acidify the peptide solution by adding Quenching Solution to a final concentration of 0.1% TFA.

  • Desalting: Desalt the peptides using a C18 StageTip or a similar reversed-phase cleanup method prior to LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Propargylated Peptides

This is a general starting point for the analysis of propargylated peptides. Optimization will be required for specific peptides and instruments.

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

LC Conditions:

  • Column: A reversed-phase column suitable for peptide separations (e.g., C18, 75 µm ID x 15 cm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A shallow gradient is often beneficial for separating modified peptides. A typical starting point would be a 60-minute gradient from 2% to 40% Mobile Phase B.

  • Flow Rate: 200-300 nL/min.

MS Conditions:

  • Ionization Mode: Positive ion mode.

  • MS1 Scan Range: m/z 350-1500.

  • Data-Dependent Acquisition (DDA): Select the top 5-10 most intense precursor ions for fragmentation.

  • Fragmentation Method: CID or HCD.

  • Collision Energy: Use a normalized collision energy of 25-30% as a starting point and optimize as needed.

  • Dynamic Exclusion: Enable dynamic exclusion to prevent repeated fragmentation of the same precursor ion.

Data Presentation

ParameterUnmodified PeptidePropargylated Peptide
Precursor m/z XX + 39.023
Charge State +2+2
Retention Time Y minY ± Δ min
Key Fragment Ions b- and y-ionsb- and y-ions, potential signature ions
Observed Neutral Losses e.g., H₂O, NH₃e.g., H₂O, NH₃, 39.023 (C₃H₃)

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Protein Protein of Interest Propargylation Propargylation Reaction Protein->Propargylation Click_Chemistry Click Chemistry (e.g., Biotinylation) Propargylation->Click_Chemistry Affinity_Purification Affinity Purification (Streptavidin Beads) Click_Chemistry->Affinity_Purification On_Bead_Digestion On-Bead Digestion (Trypsin) Affinity_Purification->On_Bead_Digestion LC_MSMS LC-MS/MS Analysis On_Bead_Digestion->LC_MSMS Data_Analysis Data Analysis & Interpretation LC_MSMS->Data_Analysis

Caption: Experimental workflow for the analysis of propargylated peptides.

Fragmentation_Pathway cluster_fragments Fragment Ions Precursor [M+H]+ (Propargylated Peptide) b_ions b-ions Precursor->b_ions CID/HCD y_ions y-ions Precursor->y_ions CID/HCD Neutral_Loss [M+H - 39]+ Precursor->Neutral_Loss Neutral Loss of Propargyl Group Signature_Ions Signature Ions Precursor->Signature_Ions Specific Fragmentation

Caption: Fragmentation pathways of a propargylated peptide in MS/MS.

References

Technical Support Center: Enhancing the Solubility of Peptides with Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of synthetic peptides, with a special focus on those incorporating unnatural amino acids. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors governing the solubility of a peptide containing unnatural amino acids?

A1: The solubility of any peptide, including those with unnatural amino acids, is primarily determined by its physicochemical properties. Key factors include:

  • Amino Acid Composition: The hydrophobicity and hydrophilicity of the constituent amino acids, both natural and unnatural, are critical. A high proportion of hydrophobic residues will decrease aqueous solubility.[1]

  • Net Charge: The overall charge of the peptide at a given pH significantly influences its interaction with the solvent. Solubility is generally lowest at the isoelectric point (pI), where the net charge is zero.

  • Secondary Structure: The propensity of the peptide to form aggregates, such as β-sheets, can drastically reduce its solubility. The introduction of certain unnatural amino acids can either promote or disrupt these structures.

  • Size and Sequence: Longer peptides and those with repeating hydrophobic sequences are often more challenging to dissolve.[1]

  • Properties of Unnatural Amino Acids: The specific chemical nature of the unnatural amino acid (e.g., aromatic, aliphatic, charged, rigid) will directly impact the overall solubility of the peptide.

Q2: How can I predict the solubility of my peptide before synthesis?

A2: Predicting peptide solubility with high accuracy can be challenging, especially with the inclusion of unnatural amino acids. However, several computational tools and general guidelines can provide a good estimate:

  • Sequence-based Prediction Tools: Web-based tools like CamSol-PTM are specifically designed to predict the solubility of peptides containing post-translational modifications and unnatural amino acids.[2][3] These tools analyze the physicochemical properties of the amino acids in your sequence to provide a solubility score.

  • Hydrophobicity Calculation: Calculate the overall hydrophobicity of your peptide. A higher percentage of hydrophobic residues (natural and unnatural) suggests lower aqueous solubility.

  • Net Charge Calculation: Determine the theoretical net charge of your peptide at different pH values. This will help you identify a suitable pH range for dissolution where the peptide is charged.

Q3: My peptide containing a hydrophobic unnatural amino acid is insoluble in water. What should I do?

A3: This is a common issue. Here is a systematic approach to solubilize a hydrophobic peptide:

  • Start with a Small Amount: Always test the solubility on a small aliquot of your peptide before attempting to dissolve the entire batch.[4]

  • Use Organic Co-solvents: For peptides with over 50% hydrophobic residues, organic solvents are often necessary.[5][6]

    • Dimethyl Sulfoxide (DMSO): A common first choice. Dissolve the peptide in a minimal amount of pure DMSO, and then slowly add the aqueous buffer to the desired concentration.[7] Caution: DMSO can oxidize peptides containing cysteine or methionine. For these, consider using dimethylformamide (DMF).[4]

    • Dimethylformamide (DMF) or Acetonitrile (ACN): Good alternatives to DMSO, especially for peptides sensitive to oxidation.[5][6]

  • pH Adjustment: Even for hydrophobic peptides, adjusting the pH can sometimes improve solubility by ionizing acidic or basic groups on the natural or unnatural amino acids.

  • Denaturing Agents: As a last resort for highly aggregated peptides, you can use denaturing agents like 6 M guanidine hydrochloride or 8 M urea.[7] However, these are often incompatible with biological assays.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter when trying to dissolve your peptide containing unnatural amino acids.

Problem Possible Cause Troubleshooting Steps
Peptide precipitates when adding aqueous buffer to the organic solvent stock. The peptide has reached its solubility limit in the final solvent mixture.1. Reduce the final concentration: Your target concentration may be too high. 2. Slow down the addition: Add the aqueous buffer very slowly while vortexing to avoid localized high concentrations of the peptide.[7] 3. Increase the percentage of organic co-solvent: Be mindful of the tolerance of your downstream application to the organic solvent.
Peptide forms a gel-like substance in aqueous solution. The peptide is forming intermolecular hydrogen bonds, leading to aggregation. This can be common in peptides with a high proportion of residues capable of hydrogen bonding.[6]1. Use a strong organic solvent: Try dissolving in DMSO or DMF first. 2. Incorporate chaotropic agents: Add 6M guanidine hydrochloride or 8M urea to disrupt hydrogen bonding.[7] 3. Sonication: Use a bath sonicator to break up the gel.[5]
Peptide is insoluble in all tested solvents. The peptide may be extremely hydrophobic or have a very stable, insoluble aggregated structure.1. Consider resynthesis with modifications: If possible, incorporate solubilizing moieties such as PEGylation or add charged amino acids to the sequence. 2. Use strong acids: For very resistant peptides, a small amount of trifluoroacetic acid (TFA) or formic acid can be used for initial dissolution, followed by careful dilution. This is often not suitable for biological assays.[8]
Solubility varies between batches of the same peptide. Differences in the lyophilization process or counter-ion composition (e.g., TFA) can affect solubility.1. Standardize your dissolution protocol: Use the same procedure for each batch. 2. Consider salt exchange: If TFA is suspected to be the issue, a salt exchange procedure can be performed.

Experimental Protocols

Protocol 1: General Step-wise Solubilization of a Peptide with Unknown Solubility
  • Initial Assessment: Before opening the vial, centrifuge it briefly to collect all the lyophilized powder at the bottom.

  • Water First: Attempt to dissolve a small, known amount of the peptide in sterile, distilled water to a concentration of 1 mg/mL. Vortex briefly.

  • pH Adjustment (for charged peptides):

    • Acidic Peptides (Net Negative Charge): If insoluble in water, add a small amount of 0.1 M ammonium bicarbonate or a dilute basic solution (e.g., 1% ammonium hydroxide) dropwise while vortexing.[9]

    • Basic Peptides (Net Positive Charge): If insoluble in water, add a small amount of 10-25% acetic acid or 0.1% TFA dropwise while vortexing.[5]

  • Organic Solvents (for hydrophobic/neutral peptides):

    • If the peptide remains insoluble, take a fresh aliquot.

    • Add a minimal amount of pure DMSO (or DMF for Cys/Met containing peptides) to completely dissolve the peptide.

    • Slowly add the desired aqueous buffer to the peptide-organic solvent mixture with constant agitation. If precipitation occurs, you have exceeded the solubility limit.

  • Physical Dissolution Aids:

    • Sonication: Place the vial in a bath sonicator for 5-10 minutes.[5] Avoid probe sonicators as they can heat the sample.

    • Gentle Warming: Warm the sample to around 30-40°C. Be cautious as this can degrade some peptides.

  • Clarification: Once dissolved, centrifuge the solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any remaining particulates.[1] Carefully transfer the supernatant to a new tube.

Protocol 2: Solubility Testing with a Small Amount of Peptide
  • Weigh out approximately 1 mg of the lyophilized peptide.

  • Add 100 µL of sterile water. Vortex. If it dissolves, the solubility is at least 10 mg/mL.

  • If not soluble, add another 900 µL of water to make a 1 mg/mL suspension.

  • Aliquot 100 µL of this suspension into several tubes.

  • To each tube, test a different solubilization condition:

    • Tube 1: Add 1 µL of 10% acetic acid.

    • Tube 2: Add 1 µL of 1% ammonium hydroxide.

    • Tube 3: Add 50 µL of acetonitrile.

    • Tube 4: Add 50 µL of DMSO.

  • Vortex all tubes and visually inspect for clarity. This will give you an indication of the best solvent system to use for the rest of your peptide.

Data Presentation

The inclusion of unnatural amino acids can significantly alter the solubility of a peptide. The following table provides a qualitative summary of the expected impact of different classes of unnatural amino acids on aqueous solubility.

Class of Unnatural Amino AcidExampleExpected Impact on Aqueous SolubilityRationale
Hydrophobic (Aliphatic/Aromatic) Cyclohexylalanine (Cha), Naphthylalanine (Nal)DecreaseIncreases the overall hydrophobicity of the peptide.
Hydrophilic (Charged) Aminoisobutyric acid (Aib) with a charged side chainIncreaseAdds a net charge at physiological pH, improving interaction with water.
β-Amino Acids β-AlanineCan increase or decreaseDepends on the side chain. Can alter backbone conformation, potentially disrupting aggregation-prone structures.
Pegylated Amino Acids Amino acid conjugated to a PEG chainSignificant IncreaseThe hydrophilic PEG chain shields the hydrophobic peptide core.
D-Amino Acids D-LeucineCan indirectly increaseMay disrupt the formation of ordered β-sheet aggregates that can lead to insolubility.[1]

Visualizations

Logical Workflow for Peptide Solubilization

G start Start with Lyophilized Peptide test_small Test Solubility on Small Aliquot start->test_small water Try Sterile Water test_small->water check_water Soluble? water->check_water charged Is Peptide Charged? check_water->charged No success Peptide Solubilized check_water->success Yes check_charged Yes/No charged->check_charged basic Basic (Net Positive) charged->basic Yes acidic Acidic (Net Negative) check_charged->acidic Yes hydrophobic Hydrophobic/Neutral check_charged->hydrophobic No add_base Add Dilute Base (e.g., NH4OH) acidic->add_base add_acid Add Dilute Acid (e.g., Acetic Acid) basic->add_acid check_organic Soluble? add_base->check_organic add_acid->check_organic organic Use Organic Co-solvent (DMSO, DMF, ACN) hydrophobic->organic organic->check_organic physical Apply Physical Methods (Sonication, Gentle Heat) check_organic->physical No check_organic->success Yes check_physical Soluble? physical->check_physical denaturant Use Denaturing Agent (Guanidine HCl, Urea) (Last Resort) check_physical->denaturant No check_physical->success Yes denaturant->success fail Insoluble - Re-evaluate Strategy denaturant->fail

Caption: A step-by-step decision-making workflow for solubilizing peptides.

Impact of Unnatural Amino Acids on Solubility

G cluster_properties Properties of Unnatural Amino Acid peptide Peptide with Unnatural Amino Acid hydrophobic Hydrophobic peptide->hydrophobic hydrophilic Hydrophilic/Charged peptide->hydrophilic rigid Conformationally Rigid peptide->rigid flexible Flexible/Disruptive peptide->flexible solubility Aqueous Solubility hydrophobic->solubility Decreases hydrophilic->solubility Increases rigid->solubility May Decrease (promotes aggregation) flexible->solubility May Increase (disrupts aggregation)

Caption: How different classes of unnatural amino acids can influence peptide solubility.

References

Validation & Comparative

A Comparative Guide to Fmoc-D-Ser(O-propargyl)-OH and Fmoc-L-Ser(O-propargyl)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug discovery. The choice between D- and L-isomers of an amino acid can profoundly influence a peptide's therapeutic potential by altering its stability, conformation, and biological activity. This guide provides a direct comparison of Fmoc-D-Ser(O-propargyl)-OH and Fmoc-L-Ser(O-propargyl)-OH, two critical building blocks for synthesizing peptides with a propargyl handle for "click" chemistry. We present a data-driven analysis to inform the rational design of peptide therapeutics.

The Chiral Distinction: L-Serine vs. D-Serine

In nature, proteins and peptides are almost exclusively composed of L-amino acids. Consequently, proteases—the enzymes responsible for peptide degradation—are stereospecific for substrates containing L-amino acids.[1] Incorporating a D-amino acid, such as D-Serine, into a peptide sequence disrupts the natural stereochemistry, rendering the peptide resistant to cleavage by most endogenous proteases.[1][2][3] This fundamental difference is the primary driver for choosing one isomer over the other.

  • Fmoc-L-Ser(O-propargyl)-OH : Used to synthesize peptides that mimic natural sequences. The resulting peptides are generally susceptible to rapid enzymatic degradation.

  • This compound : Used to enhance the proteolytic stability of a peptide, thereby increasing its in vivo half-life and bioavailability.[3][4][5][6]

The decision to use an L- or D-amino acid is a critical step in peptide drug design, balancing the need for biological activity with the requirement for metabolic stability.

Start Peptide Design Goal Mimic Mimic Endogenous Peptide or Target Interaction Start->Mimic Enhance Enhance Stability & Explore Novel Conformations Start->Enhance L_isomer Select Fmoc-L-Ser(O-propargyl)-OH Mimic->L_isomer D_isomer Select this compound Enhance->D_isomer Result_L Result: - Natural Conformation - Susceptible to Proteolysis L_isomer->Result_L Result_D Result: - Increased Proteolytic Resistance - Potential for Altered Activity D_isomer->Result_D

Caption: Decision workflow for selecting L- vs. D-Serine isomers.

Impact on Peptide Performance: Stability and Activity

The substitution of an L-amino acid with its D-enantiomer is a well-established strategy to overcome the inherent instability of peptide drugs.[2][3]

Proteolytic Stability

Peptides composed entirely of L-amino acids are often rapidly degraded by proteases found in serum and tissues.[3][4] Replacing a key L-amino acid with a D-isomer can dramatically increase the peptide's half-life. Studies have consistently shown that peptides containing D-amino acids exhibit high stability against enzymes like trypsin and are more resilient in fetal calf serum (FCS) and human plasma.[4][5]

For instance, a study on a cell-penetrating peptide (CPP) analog of TAT demonstrated this effect clearly. The L-amino acid version was degraded by trypsin within minutes, while the D-amino acid version remained stable.[3] Similarly, substituting L-Lys and L-Arg residues with their D-counterparts in an antimicrobial peptide resulted in a derivative (DP06) with exceptional stability in human plasma, where over 60% of the peptide remained intact after 24 hours.[5]

Peptide ModificationProtease/MediumHalf-Life / % RemainingReference
L-Amino Acid PeptideTrypsinDegraded within minutes[3]
D-Amino Acid PeptideTrypsinStable[3]
L-Amino Acid PeptideHuman Plasma< 10% remaining after 8h[5]
D-Amino Acid SubstitutedHuman Plasma> 90% remaining after 8h[5]
Glycine-containing PeptideSerum~25% remaining after 24h[7]
D-Serine Substituted PeptideSerum100% remaining after 24h[7]
Biological Activity

While enhancing stability, altering stereochemistry can also impact biological activity. The precise 3D conformation of a peptide is often crucial for its interaction with a target receptor or enzyme.

  • Potential for Reduced Activity : If the L-conformation is essential for binding, substitution with a D-amino acid can decrease or abolish activity.

  • Potential for Maintained or Increased Activity : In many cases, especially with membrane-active peptides that do not rely on chiral receptors, activity is maintained.[8][9] Furthermore, strategic substitution can lock a peptide into a more favorable conformation. In one study, replacing a glycine residue with D-serine in a bicyclic peptide inhibitor not only increased stability fourfold but also improved its inhibitory activity by 1.75-fold.[7]

The position of the substitution is critical. D-amino acid substitutions at the N- or C-terminus often preserve the secondary structure (e.g., alpha-helix) and activity, whereas substitutions in the middle of a sequence can disrupt these structures and lead to a loss of function.[8][9]

Experimental Protocols

To evaluate the impact of D- versus L-Serine substitution, two key experiments are typically performed: a proteolytic stability assay and an in vitro biological activity assay.

cluster_0 Peptide Synthesis & Purification cluster_1 Comparative Assays SPPS_L SPPS with Fmoc-L-Ser(OPr)-OH HPLC Purification (RP-HPLC) SPPS_L->HPLC SPPS_D SPPS with Fmoc-D-Ser(OPr)-OH SPPS_D->HPLC MS Characterization (Mass Spec) HPLC->MS Stability Proteolytic Stability (Serum/Trypsin) MS->Stability Activity Biological Activity (e.g., IC50 Assay) MS->Activity Analysis Data Analysis & Comparison Stability->Analysis Activity->Analysis

Caption: Experimental workflow for comparing L- and D-isomer peptides.

Protocol 1: Comparative Proteolytic Stability Assay

Objective: To determine the half-life of peptides containing L-Ser(OPr) versus D-Ser(OPr) in the presence of proteases (e.g., in human serum or a purified enzyme like trypsin).

Methodology:

  • Peptide Preparation: Dissolve the purified L- and D-peptides in a suitable buffer (e.g., PBS) to a final concentration of 1 mg/mL.

  • Incubation: Add the peptide solution to either fresh human serum or a solution of trypsin (e.g., 10 µg/mL) to achieve a final peptide concentration of 100 µg/mL. An aliquot is immediately taken (t=0) and quenched.

  • Time Course: Incubate the mixture at 37°C. At various time points (e.g., 0, 15 min, 30 min, 1h, 4h, 8h, 24h), withdraw aliquots of the reaction mixture.

  • Quenching: Immediately stop the enzymatic degradation in the aliquots by adding an equal volume of a quenching solution, such as 10% trifluoroacetic acid (TFA) or by heating.

  • Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Monitor the disappearance of the full-length peptide peak over time by integrating the peak area at a specific wavelength (e.g., 214 nm).

  • Data Interpretation: Plot the percentage of intact peptide remaining versus time. The half-life (t½) is the time required for 50% of the peptide to be degraded.

Protocol 2: In Vitro Biological Activity Assay (Example: Competitive Binding)

Objective: To compare the binding affinity (e.g., IC50) of the L- and D-peptides to a target receptor.

Methodology:

  • Reagents: Prepare solutions of the target receptor, a known radiolabeled or fluorescently-labeled ligand, and serial dilutions of the L- and D-peptides.

  • Assay Plate Preparation: In a microtiter plate, add the receptor preparation, the labeled ligand (at a constant concentration), and varying concentrations of the unlabeled competitor peptides (the L- and D-isomers).

  • Incubation: Incubate the plate for a specified time at a controlled temperature (e.g., room temperature for 1 hour) to allow the binding reaction to reach equilibrium.

  • Separation: Separate the bound from the unbound labeled ligand. This can be achieved by filtration through a membrane that retains the receptor-ligand complex, followed by washing.

  • Detection: Quantify the amount of bound labeled ligand for each well using a suitable detector (e.g., scintillation counter for radiolabels, fluorescence plate reader for fluorophores).

  • Data Analysis:

    • Plot the percentage of specific binding of the labeled ligand as a function of the competitor peptide concentration (log scale).

    • Fit the data to a sigmoidal dose-response curve using non-linear regression.

    • The IC50 value, which is the concentration of the competitor peptide that inhibits 50% of the specific binding of the labeled ligand, is determined from the curve. A lower IC50 value indicates higher binding affinity.

Conclusion

The choice between this compound and Fmoc-L-Ser(O-propargyl)-OH is a critical decision in peptide design that hinges on the desired therapeutic properties.

  • Fmoc-L-Ser(O-propargyl)-OH is the choice for mimicking natural peptide sequences where the native conformation is paramount for activity and proteolytic instability is not a primary concern or is otherwise managed.

  • This compound is an indispensable tool for enhancing drug-like properties. Its incorporation is a proven strategy to significantly increase a peptide's resistance to enzymatic degradation, thereby improving its pharmacokinetic profile. While this substitution can alter biological activity, strategic placement can lead to peptides with both superior stability and potent efficacy.

Ultimately, the empirical evaluation of both isomers using the experimental protocols outlined above is the most effective approach to identifying a lead peptide candidate with the optimal balance of stability and activity for drug development.

References

A Comparative Guide to Alternative Bioorthogonal Handles for Site-Specific Peptide Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based drug development, diagnostics, and proteomics, the ability to achieve site-specific modification is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, allowing for the precise chemical modification of peptides in complex biological environments without interfering with native biochemical processes. While traditional methods have their merits, a new generation of alternative bioorthogonal handles offers significant advantages in terms of reaction kinetics, stability, and ease of use.

This guide provides an objective comparison of three prominent classes of alternative bioorthogonal handles: Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), and Photo-Click Chemistry. We present a summary of their performance based on experimental data, detailed experimental protocols for their implementation, and visual workflows to guide your research.

Quantitative Performance Comparison

The choice of a bioorthogonal handle is often dictated by the specific requirements of the application, such as the need for rapid kinetics in live-cell imaging or enhanced stability for long-term studies. The following table summarizes key quantitative data for the discussed bioorthogonal reactions to facilitate an informed decision.

Bioorthogonal ReactionTypical ReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
Inverse-Electron-Demand Diels-Alder (IEDDA) Tetrazine + trans-Cyclooctene (TCO)1 - 1 x 10⁶[1]Exceptionally fast kinetics, catalyst-free, highly selective.Potential for instability of some tetrazine derivatives in certain biological media.[2]
Tetrazine + Bicyclononyne (BCN)~0.1Slower kinetics than TCO, offering more control in certain applications.Slower reaction rates may not be suitable for all applications.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Azide + Dibenzocyclooctyne (DBCO)~1.0Copper-free, highly bioorthogonal, good stability of reactants.Slower kinetics compared to the fastest IEDDA reactions.
Azide + Bicyclononyne (BCN)~0.1 - 1.0Good balance of reactivity and stability.
Azide + Difluorinated Cyclooctyne (DIFO)>1.0Faster kinetics than DBCO and BCN.Synthesis of DIFO can be more complex.
Photo-Click Chemistry Diazirine + Target PeptideN/A (light-activated)High spatiotemporal control, can be initiated on demand with light.Requires UV irradiation which can potentially damage cells; reaction efficiency can be variable.

Experimental Protocols

Below are detailed methodologies for the key experiments involving the site-specific modification of peptides using these alternative bioorthogonal handles.

Protocol 1: Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation of a Peptide with a trans-Cyclooctene (TCO) Handle

This protocol describes the labeling of a peptide containing a TCO moiety with a tetrazine-functionalized molecule (e.g., a fluorescent dye).

Materials:

  • TCO-functionalized peptide

  • Tetrazine-functionalized molecule (e.g., Tetrazine-PEG-Fluorophore)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (if necessary to dissolve reactants)

  • HPLC for purification and analysis

Procedure:

  • Peptide Preparation: Dissolve the TCO-functionalized peptide in PBS buffer (pH 7.4) to a final concentration of 1-5 mg/mL.[3]

  • Reagent Preparation: Prepare a stock solution of the tetrazine-functionalized molecule in DMSO or PBS.

  • Ligation Reaction: Add 1.1 to 1.5 molar equivalents of the tetrazine-functionalized molecule to the TCO-peptide solution.[3]

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours.[3] The reaction progress can be monitored by the disappearance of the characteristic tetrazine absorbance at ~520 nm.[1] For radiolabeling applications with certain derivatives, heating at 60°C for 10-20 minutes in an aqueous solution may be required to ensure complete conversion of intermediates to the stable pyridazine product.[4][5]

  • Purification: Purify the labeled peptide using reverse-phase HPLC to remove excess reagents.

  • Analysis: Confirm the successful conjugation and purity of the final product by mass spectrometry and HPLC analysis.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Peptide Conjugation

This protocol outlines the conjugation of an azide-containing peptide with a cyclooctyne-derivatized molecule (e.g., DBCO-PEG-Biotin).

Materials:

  • Azide-functionalized peptide

  • DBCO-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 7.0-7.4)

  • HPLC for purification and analysis

Procedure:

  • Peptide Preparation: Dissolve the azide-functionalized peptide in the reaction buffer to a desired concentration (e.g., 10 µM).[6]

  • Reagent Preparation: Prepare a stock solution of the DBCO-functionalized molecule in a compatible solvent (e.g., water or DMSO).

  • Ligation Reaction: Add the DBCO-functionalized molecule to the peptide solution. A slight molar excess (e.g., 1.5-2 equivalents) of the DBCO reagent is often used.

  • Incubation: Allow the reaction to proceed at room temperature or 37°C. Reaction times can vary from 1 to 12 hours, depending on the reactants and their concentrations.[6]

  • Purification: Purify the conjugated peptide using an appropriate method, such as size-exclusion chromatography or reverse-phase HPLC, to remove unreacted starting materials.

  • Analysis: Characterize the final product by mass spectrometry to confirm the covalent linkage and by HPLC to assess purity.

Protocol 3: Photo-Click Chemistry using a Diazirine-Based Handle

This protocol describes the photo-crosslinking of a diazirine-containing small molecule to a target peptide, followed by click chemistry for reporter tag installation.

Materials:

  • Target peptide

  • Diazirine- and alkyne-containing photo-affinity probe

  • UV irradiation source (e.g., 350-365 nm lamp)

  • Azide-functionalized reporter (e.g., Azide-Fluorophore)

  • Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reagents (Copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA) or a copper-free click chemistry reagent (e.g., DBCO-fluorophore).

  • SDS-PAGE and in-gel fluorescence scanning or mass spectrometry for analysis.

Procedure:

  • Incubation: Incubate the target peptide with the diazirine-alkyne probe in a suitable buffer.

  • UV Irradiation: Irradiate the sample with UV light (typically 350-365 nm) for a specified time (e.g., 1-30 minutes) on ice or at 4°C to activate the diazirine and form a covalent bond with the peptide.[5][7]

  • Click Reaction (CuAAC): To the photo-crosslinked peptide, add the azide-functionalized reporter, copper(II) sulfate, a reducing agent, and a copper ligand. Incubate at room temperature for 1 hour.

  • Analysis by In-Gel Fluorescence: Quench the reaction and analyze the sample by SDS-PAGE. Visualize the labeled peptide using a fluorescence gel scanner.

  • Analysis by Mass Spectrometry: For identification of the modification site, the labeled peptide can be digested with a protease (e.g., trypsin) and analyzed by LC-MS/MS.

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate common experimental workflows and a signaling pathway that can be investigated using these bioorthogonal handles.

experimental_workflow_fluorescence Peptide Peptide with Bioorthogonal Handle Reaction Bioorthogonal Ligation Peptide->Reaction Probe Fluorescent Probe with Complementary Handle Probe->Reaction Purification Purification (e.g., HPLC) Reaction->Purification Labeled_Peptide Fluorescently Labeled Peptide Purification->Labeled_Peptide Microscopy Fluorescence Microscopy Labeled_Peptide->Microscopy Analysis Image Analysis Microscopy->Analysis

Caption: Workflow for fluorescent labeling of peptides.

experimental_workflow_ms Peptide Peptide with Bioorthogonal Handle Ligation Bioorthogonal Ligation Peptide->Ligation Tag Affinity Tag with Complementary Handle Tag->Ligation Enrichment Affinity Enrichment Ligation->Enrichment Digestion Proteolytic Digestion Enrichment->Digestion MS LC-MS/MS Analysis Digestion->MS Data_Analysis Data Analysis MS->Data_Analysis

Caption: Workflow for mass spectrometry-based analysis.

gpc_pathway cluster_cell Cell Membrane GPCR GPCR with Bioorthogonal Handle G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Response Cellular Response Second_Messenger->Response Ligand Labeled Peptide Ligand Ligand->GPCR Binding

Caption: GPCR signaling pathway investigation.

References

A Comparative Guide to Confirming O-propargyl-D-serine Incorporation: NMR vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise confirmation of unnatural amino acid (UAA) incorporation into proteins is a critical step in generating novel biologics, probes, and therapeutic agents. O-propargyl-D-serine, with its bioorthogonal alkyne handle, is a valuable UAA for site-specific protein modification via click chemistry. This guide provides a detailed comparison of two primary analytical techniques for confirming its successful incorporation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

This guide presents a head-to-head comparison of NMR and MS, offering insights into their respective strengths and weaknesses in this application. Detailed experimental protocols are provided to enable researchers to make informed decisions about which technique, or combination of techniques, is best suited for their experimental needs.

At a Glance: NMR vs. Mass Spectrometry for UAA Incorporation Analysis

FeatureNMR SpectroscopyMass Spectrometry
Information Provided Structural confirmation, atomic-level detail, dynamic informationConfirmation of mass, identification of post-translational modifications
Sensitivity Lower (typically requires mg of sample)Higher (can detect in the fmol to pmol range)
Resolution Atomic resolutionCan resolve isotopes and small mass differences
Sample Preparation Non-destructive, requires sample in solutionDestructive, often requires enzymatic digestion
Experiment Time Can be lengthy (hours to days)Relatively fast (minutes to hours)
Data Analysis Can be complex, requires expertise in spectral interpretationRelatively straightforward for mass confirmation
Cost High initial instrument cost and maintenanceLower initial instrument cost, but consumables can be expensive

NMR Analysis for O-propargyl-D-serine Incorporation

NMR spectroscopy offers unparalleled insight into the chemical environment of the incorporated UAA, providing definitive structural confirmation. The key is to identify the unique signals from the propargyl group.

Characteristic NMR Signals for O-propargyl-D-serine

Table of Estimated ¹H and ¹³C Chemical Shifts for O-propargyl-D-serine:

GroupAtomEstimated Chemical Shift (ppm)Notes
PropargylAlkyne-CH~2.5A sharp singlet, highly characteristic.
Propargyl-O-CH₂-~4.2A doublet, coupled to the alkyne proton.
PropargylAlkyne-C~80
Propargyl-O-CH₂-C~75
Serine Backboneα-CH~3.9
Serine Backboneβ-CH₂~3.8
Serine BackboneC=O~172

Note: These are estimated values and can vary depending on the solvent, pH, and surrounding residues in a peptide.

Experimental Protocol: 2D ¹H-¹³C HSQC NMR

The Heteronuclear Single Quantum Coherence (HSQC) experiment is a powerful 2D NMR technique that correlates the chemical shifts of protons with their directly attached carbons. This is particularly useful for identifying the unique signals of O-propargyl-D-serine within a complex peptide or protein spectrum.

Sample Preparation:

  • Express and purify the protein of interest with site-specific incorporation of O-propargyl-D-serine. For enhanced sensitivity, isotopic labeling (e.g., with ¹⁵N and/or ¹³C) is recommended, though not strictly necessary for observing the propargyl group.

  • Prepare the NMR sample by dissolving the purified protein in a suitable buffer (e.g., 20 mM phosphate buffer, pH 6.5) containing 5-10% D₂O for the deuterium lock.

  • The final protein concentration should be as high as possible, typically in the range of 0.1 to 1 mM.

NMR Data Acquisition:

  • Acquire a standard 2D ¹H-¹³C HSQC spectrum on an NMR spectrometer (e.g., 600 MHz or higher for better resolution).

  • Typical parameters include:

    • Spectral width in the ¹H dimension: 12-16 ppm

    • Spectral width in the ¹³C dimension: 80-100 ppm (to cover the aliphatic and propargyl carbon regions)

    • Number of scans: 16-64 (depending on sample concentration)

    • Temperature: 298 K (25 °C)

Data Analysis:

  • Process the 2D HSQC spectrum using appropriate software (e.g., TopSpin, NMRPipe).

  • Look for a cross-peak corresponding to the propargyl -O-CH₂- group. This should appear at approximately 4.2 ppm in the ¹H dimension and 75 ppm in the ¹³C dimension.

  • The presence of this unique cross-peak, which is absent in the wild-type protein spectrum, provides strong evidence for the successful incorporation of O-propargyl-D-serine.

Mass Spectrometry Analysis for O-propargyl-D-serine Incorporation

Mass spectrometry is a highly sensitive technique that confirms the incorporation of a UAA by detecting the mass difference it introduces into the protein or its constituent peptides.

Experimental Protocol: LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for confirming UAA incorporation. This involves digesting the protein into smaller peptides, separating them by liquid chromatography, and then analyzing their mass and fragmentation patterns.

Sample Preparation:

  • Excise the protein band from an SDS-PAGE gel or use a purified protein solution.

  • Perform an in-solution or in-gel tryptic digest to break the protein into smaller peptides.

  • Extract and desalt the peptides using a C18 ZipTip or equivalent.

LC-MS/MS Data Acquisition:

  • Inject the peptide mixture onto a reverse-phase HPLC column coupled to an electrospray ionization (ESI) mass spectrometer.

  • Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile).

  • Acquire mass spectra in a data-dependent manner, where the most abundant peptide ions in each full MS scan are selected for fragmentation (MS/MS).

Data Analysis:

  • Search the acquired MS/MS data against a protein sequence database that includes the sequence of the target protein with the O-propargyl-D-serine modification.

  • The mass of O-propargyl-D-serine (C₆H₉NO₃) is 143.058 g/mol , while the mass of serine (C₃H₇NO₃) is 105.042 g/mol . Therefore, the incorporation of O-propargyl-D-serine in place of serine will result in a mass increase of 38.016 Da for the corresponding peptide.

  • The identification of a peptide with this specific mass shift, along with a fragmentation pattern consistent with the modified sequence, confirms the incorporation of O-propargyl-D-serine.

Workflow and Application: Site-Specific Protein Labeling via Click Chemistry

The incorporation of O-propargyl-D-serine is often the first step in a larger experimental workflow, such as site-specific protein labeling using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

experimental_workflow cluster_incorporation UAA Incorporation cluster_confirmation Confirmation of Incorporation cluster_labeling Click Chemistry Labeling gene_synthesis Gene Synthesis (TAG codon at target site) expression Protein Expression (with orthogonal tRNA/synthetase and O-propargyl-D-serine) gene_synthesis->expression purification Protein Purification expression->purification nmr NMR Analysis (e.g., 2D HSQC) purification->nmr Sample ms Mass Spectrometry (LC-MS/MS) purification->ms Sample click_reaction Click Reaction (with azide-functionalized probe) nmr->click_reaction Confirmed Protein ms->click_reaction Confirmed Protein labeled_protein Labeled Protein click_reaction->labeled_protein

Figure 1. Experimental workflow for site-specific protein labeling.

This workflow begins with the genetic encoding of O-propargyl-D-serine at a specific site in a target protein. After expression and purification, the successful incorporation is confirmed using NMR and/or mass spectrometry. The purified protein, now containing a bioorthogonal alkyne handle, can then be specifically labeled with a molecule of interest (e.g., a fluorophore, a drug molecule, or a biotin tag) that has a corresponding azide group, via a click chemistry reaction.

Logical Relationship of Analytical Techniques

The choice between NMR and mass spectrometry, or the decision to use both, depends on the specific requirements of the research question.

logical_relationship start Need to Confirm UAA Incorporation mass_spec Mass Spectrometry start->mass_spec High Sensitivity Needed start->mass_spec Limited Sample nmr_spec NMR Spectroscopy start->nmr_spec Structural Detail Needed start->nmr_spec Sufficient Sample mass_confirm Mass Confirmed mass_spec->mass_confirm structure_confirm Structure Confirmed nmr_spec->structure_confirm both_confirm Mass & Structure Confirmed mass_confirm->both_confirm structure_confirm->both_confirm

Figure 2. Decision tree for selecting an analytical method.

As illustrated, mass spectrometry is the method of choice when sample amounts are limited and high sensitivity is required for simple mass confirmation. NMR spectroscopy, on the other hand, is indispensable when detailed structural information is necessary to ensure the integrity of the incorporated amino acid and the surrounding protein structure. For the most rigorous characterization, a combination of both techniques is often employed.

Mass Spectrometry Validation of Peptides Containing Fmoc-D-Ser(O-propargyl)-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides is paramount. This guide provides a comparative analysis of the mass spectrometry validation of peptides incorporating the clickable amino acid analogue, Fmoc-D-Ser(O-propargyl)-OH, alongside other common alkynyl amino acid building blocks. Experimental data and detailed protocols are presented to aid in the selection and validation of these critical components in peptide synthesis and downstream applications.

The incorporation of non-canonical amino acids, such as those bearing bioorthogonal handles like the propargyl group, has become a cornerstone of modern peptide and protein chemistry. These modifications enable a host of applications, including peptide cyclization, PEGylation, and the attachment of fluorescent labels or drug conjugates via "click chemistry."[1][2] this compound is one such building block that provides a strategic position for these modifications. Its validation by mass spectrometry is a critical quality control step to ensure the fidelity of the synthesized peptide.

Comparative Mass Spectrometry Analysis

The successful incorporation and integrity of this compound and its alternatives, such as Fmoc-L-propargylglycine (Fmoc-Pra-OH) and Fmoc-L-homopropargylglycine (Fmoc-Hpg-OH), are readily confirmed by mass spectrometry. The primary validation is achieved through the determination of the peptide's molecular weight by MS1 analysis, followed by sequence verification and localization of the modification via MS/MS fragmentation.

While all three amino acids introduce a similar propargyl group, subtle differences in their structure can influence fragmentation patterns and chromatographic behavior.

Building BlockStructureKey Mass Spec Validation ParametersCommon Applications
This compound N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-propargyl-D-serine- Accurate mass confirmation of the final peptide. - MS/MS fragmentation showing characteristic b- and y-ions, with the mass of the propargylated serine residue accounted for.Introduction of a clickable handle for bioconjugation, labeling, and peptidomimetics design.[3][4]
Fmoc-L-propargylglycine (Fmoc-Pra-OH) N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-propargylglycine- Verification of peptide mass. - Distinct fragmentation pattern in MS/MS to confirm incorporation.Used as a building block in the synthesis of modified peptides to enhance biological activity or stability and in the development of novel therapeutics.
Fmoc-L-homopropargylglycine (Fmoc-Hpg-OH) N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-homopropargylglycine- Confirmation of the correct molecular weight. - MS/MS data to verify the sequence and modification.Valuable for synthesizing alkyne-containing peptides for bioconjugation via Copper-assisted Alkyne-Azide Cycloaddition (CuAAC).[5]

Table 1: Comparison of Alkynyl Amino Acid Building Blocks

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides incorporating this compound or its alternatives is typically performed using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Washing solvent: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activated amino acid solution.

    • Add the coupling mixture to the resin and shake for 2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Lyophilization: Precipitate the peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and lyophilize to obtain the crude peptide powder.

Mass Spectrometry Analysis

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., Agilent 1290 Infinity II LC with a 6545XT AdvanceBio LC/Q-TOF).

  • C18 reversed-phase column.

LC Method:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Flow Rate: 0.3 mL/min.

MS Method:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MS1 Scan Range: m/z 300-2000.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD).

  • Data Analysis: The acquired data is processed to identify the molecular weight of the peptide and the fragmentation pattern is analyzed to confirm the amino acid sequence and the position of the propargyl modification.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and validation of a peptide containing a clickable amino acid, followed by a click chemistry reaction for bioconjugation.

Peptide_Synthesis_and_Click_Chemistry_Workflow cluster_synthesis Peptide Synthesis cluster_validation Validation & Purification cluster_conjugation Bioconjugation Resin Solid Support (Resin) SPPS Solid-Phase Peptide Synthesis (SPPS) Resin->SPPS Fmoc_AA This compound Fmoc_AA->SPPS Cleavage Cleavage & Deprotection SPPS->Cleavage Crude_Peptide Crude Propargylated Peptide Cleavage->Crude_Peptide Purification HPLC Purification Crude_Peptide->Purification Crude_Peptide->Purification MS_Validation LC-MS/MS Analysis Purification->MS_Validation Pure_Peptide Pure Propargylated Peptide Purification->Pure_Peptide Click_Reaction CuAAC Click Reaction Pure_Peptide->Click_Reaction Pure_Peptide->Click_Reaction Azide_Molecule Azide-containing Molecule (e.g., Fluorophore, Drug) Azide_Molecule->Click_Reaction Conjugated_Peptide Conjugated Peptide Click_Reaction->Conjugated_Peptide

Caption: Workflow for peptide synthesis, validation, and bioconjugation.

Signaling Pathway Application

Peptides containing clickable residues are instrumental in studying various biological pathways. For instance, a propargylated peptide substrate can be used to identify and profile the activity of specific enzymes, such as kinases or proteases, within a complex biological sample.

The following diagram illustrates a general workflow for an activity-based protein profiling (ABPP) experiment using a clickable peptide probe.

ABPP_Workflow cluster_incubation Probe Incubation cluster_click Click Chemistry & Enrichment cluster_analysis Mass Spectrometry Analysis Lysate Cell Lysate Incubation Incubation Lysate->Incubation Probe Propargylated Peptide Probe Probe->Incubation Labeled_Proteins Enzyme-Probe Complex Incubation->Labeled_Proteins Click_Reaction Click Reaction Labeled_Proteins->Click_Reaction Labeled_Proteins->Click_Reaction Azide_Tag Azide-Biotin Tag Azide_Tag->Click_Reaction Enrichment Streptavidin Affinity Purification Click_Reaction->Enrichment Enriched_Proteins Enriched Labeled Proteins Enrichment->Enriched_Proteins Digestion On-Bead Digestion Enriched_Proteins->Digestion Enriched_Proteins->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Identification Protein Identification LCMS->Identification

Caption: Activity-based protein profiling workflow.

References

Chiral HPLC Methods for Determining Enantiomeric Purity of D-Amino Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The accurate determination of enantiomeric purity is critical in pharmaceutical development, neuroscience, and food science, where the stereochemistry of amino acids can significantly impact biological activity, safety, and quality. D-amino acids, once considered rare in nature, are now recognized for their important physiological roles, such as D-serine acting as a co-agonist of the NMDA receptor in the brain.[1][2] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the enantioselective analysis of amino acids.[3] This guide provides a comparative overview of chiral HPLC methods for determining the enantiomeric purity of D-amino acids, presenting experimental data and detailed protocols to aid researchers in selecting the most suitable method for their application.

Comparison of Chiral HPLC Methods

The enantiomeric separation of D-amino acids by HPLC can be broadly categorized into two main approaches: direct and indirect methods. Direct methods employ a chiral stationary phase (CSP) to resolve the enantiomers, while indirect methods involve derivatizing the amino acid with a chiral reagent to form diastereomers that can be separated on a conventional achiral stationary phase. The choice between these methods depends on factors such as the nature of the amino acid, the required sensitivity, and the availability of instrumentation.

A summary of the performance of different chiral HPLC methods for the separation of various D-amino acids is presented in Table 1. This table provides a direct comparison of key chromatographic parameters to assist in method selection.

Table 1: Comparison of Chiral HPLC Methods for D-Amino Acid Enantiomeric Purity Determination

D-Amino AcidMethod TypeChiral Selector/ReagentColumnMobile PhaseDetectionResolution (Rs)Analysis Time (min)Reference
D-SerineDirectCrown EtherChiroSil® SCA(-) (150 x 4.6 mm, 5 µm)84% MeOH / 16% H₂O, 5 mM HClO₄UV1.99< 10[1]
D-Glutamic AcidDirectCrown EtherChiroSil® SCA(-) (150 x 4.6 mm, 5 µm)84% MeOH / 16% H₂O, 5 mM HClO₄UV1.60< 10[1]
D-SerineIndirectMarfey's ReagentAgilent Zorbax SB-C18 (150 x 4.6 mm, 3.5 µm)Gradient: 10 mM Tris buffer (pH 3.0) and MethanolUV6.81~25[4][5]
D-CycloserineIndirecto-phthalaldehyde/N-acetyl-L-cysteineZorbax SB Phenyl (250 x 4.6 mm, 5 µm)95:5 (v/v) 20 mM Na₂HPO₄ (pH 7) and AcetonitrileUV (335 nm)2.1~15[6]
VariousDirectTeicoplaninAstec CHIROBIOTIC T (250 x 4.6 mm, 5 µm)Polar Ionic Mode (e.g., MeOH/H₂O with acid/base)UV, MSAnalyte DependentVariable[7][8]

Experimental Workflows and Method Classification

The general workflow for determining the enantiomeric purity of D-amino acids using chiral HPLC is outlined below. The process differs slightly between the direct and indirect approaches, primarily in the sample preparation stage.

G Experimental Workflow for Chiral HPLC Analysis of D-Amino Acids cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Sample Hydrolysis (if peptide) Hydrolysis (if peptide) Sample->Hydrolysis (if peptide) Derivatization (Indirect Method) Derivatization (Indirect Method) Hydrolysis (if peptide)->Derivatization (Indirect Method) Direct Injection (Direct Method) Direct Injection (Direct Method) Hydrolysis (if peptide)->Direct Injection (Direct Method) Achiral Column (Indirect) Achiral Column (Indirect) Derivatization (Indirect Method)->Achiral Column (Indirect) Chiral Column (Direct) Chiral Column (Direct) Direct Injection (Direct Method)->Chiral Column (Direct) Chiral HPLC System Chiral HPLC System Detector (UV, MS) Detector (UV, MS) Chiral HPLC System->Detector (UV, MS) Achiral Column (Indirect)->Chiral HPLC System Chiral Column (Direct)->Chiral HPLC System Chromatogram Chromatogram Detector (UV, MS)->Chromatogram Peak Integration Peak Integration Chromatogram->Peak Integration Enantiomeric Purity Calculation Enantiomeric Purity Calculation Peak Integration->Enantiomeric Purity Calculation G Classification of Chiral HPLC Methods for D-Amino Acid Analysis cluster_0 Direct Methods cluster_1 Indirect Methods Chiral HPLC Methods Chiral HPLC Methods Chiral Stationary Phases (CSPs) Chiral Stationary Phases (CSPs) Chiral HPLC Methods->Chiral Stationary Phases (CSPs) Chiral Derivatizing Agents (CDAs) Chiral Derivatizing Agents (CDAs) Chiral HPLC Methods->Chiral Derivatizing Agents (CDAs) Crown Ether-Based Crown Ether-Based Chiral Stationary Phases (CSPs)->Crown Ether-Based Macrocyclic Glycopeptide-Based Macrocyclic Glycopeptide-Based Chiral Stationary Phases (CSPs)->Macrocyclic Glycopeptide-Based Polysaccharide-Based Polysaccharide-Based Chiral Stationary Phases (CSPs)->Polysaccharide-Based Ligand Exchange Ligand Exchange Chiral Stationary Phases (CSPs)->Ligand Exchange Marfey's Reagent (FDAA) Marfey's Reagent (FDAA) Chiral Derivatizing Agents (CDAs)->Marfey's Reagent (FDAA) OPA + Chiral Thiol OPA + Chiral Thiol Chiral Derivatizing Agents (CDAs)->OPA + Chiral Thiol FLEC FLEC Chiral Derivatizing Agents (CDAs)->FLEC Other CDAs Other CDAs Chiral Derivatizing Agents (CDAs)->Other CDAs

References

D-Amino Acid Incorporation: A Key Strategy for Enhancing Peptide Stability

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the enzymatic stability of peptides incorporating D-amino acids versus their natural L-amino acid counterparts reveals a significant advantage in proteolytic resistance for D-peptides. This enhanced stability is a critical factor in the development of peptide-based therapeutics, prolonging their half-life and bioavailability.

The fundamental difference in stability arises from the stereospecificity of proteases, the enzymes responsible for peptide degradation in biological systems. These enzymes have evolved to recognize and cleave peptide bonds involving L-amino acids, which are the exclusive building blocks of proteins in most living organisms.[1][2] The introduction of D-amino acids, the non-natural mirror images of L-amino acids, creates a steric hindrance that prevents proteases from effectively binding to and hydrolyzing the peptide backbone.[3][4][5] This inherent resistance to enzymatic degradation makes D-peptides and peptides containing D-amino acid substitutions highly attractive candidates for drug development.[1][6]

Quantitative Comparison of Enzymatic Stability

The following table summarizes experimental data from various studies, highlighting the superior stability of peptides containing D-amino acids when exposed to proteolytic enzymes or biological fluids like serum.

Peptide TypeEnzyme/ConditionTime PointRemaining Peptide (%)Reference
L-PeptideTrypsinNot SpecifiedSusceptible to degradation[6]
D-Peptide (partial substitution)TrypsinNot SpecifiedHighly stable[6]
L-PeptideFetal Calf Serum (FCS)Not SpecifiedSusceptible to degradation[6]
D-Peptide (partial substitution)Fetal Calf Serum (FCS)Not SpecifiedResistant to degradation[6]
L-Peptide (Pep05)Human Plasma8 hours~0%[7]
D-Peptide (DP06)Human Plasma8 hours>90%[7]
D-Peptide (DP06)Human Plasma24 hours>60%[7]
L-GLP1Proteinase K< 1 hour0%[8]
D-GLP1Proteinase K6 hours~80%[8]
L-PTHProteinase K< 1 hour0%[8]
D-PTHProteinase K6 hours>85%[8]

Experimental Protocols for Assessing Peptide Stability

The evaluation of peptide stability against enzymatic degradation is a crucial step in preclinical development. A common and robust method involves incubating the peptide in a biologically relevant medium, such as serum or plasma, followed by quantitative analysis of the intact peptide over time.

Protocol: In Vitro Peptide Stability Assay in Serum

This protocol outlines a typical workflow for assessing the stability of a peptide in human serum.

  • Peptide Preparation:

    • Synthesize and purify the L- and D-amino acid-containing peptides to ≥95% purity, as confirmed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[9][10]

    • Prepare stock solutions of the peptides in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 10 mM.[9][10]

  • Incubation:

    • Dilute the peptide stock solutions in human serum to a final concentration of 10 µM in low-bind tubes.[9][10] A common ratio is a 1:1 dilution of the peptide solution with serum.[9][10]

    • Incubate the samples at 37°C with gentle agitation (e.g., 500 rpm).[9][10]

    • Collect aliquots of the incubation mixture at various time points (e.g., 0, 1, 4, 8, 24, and 48 hours).[11][12] The 0-hour time point serves as the initial concentration control.

  • Sample Processing:

    • To stop the enzymatic reaction, precipitate the serum proteins. A common method is to add an organic solvent mixture (e.g., acetonitrile) to the collected aliquots.[9][10] Strong acids can also be used but may lead to loss of some peptides.[9][10]

    • Centrifuge the samples to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the peptide for analysis.

  • Quantification:

    • Analyze the supernatant using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14]

    • Quantify the amount of intact peptide remaining at each time point by measuring the peak area corresponding to the peptide.

    • Calculate the percentage of remaining peptide relative to the 0-hour time point. The half-life (t₁/₂) of the peptide can also be determined from the degradation curve.[15]

Visualizing the Concepts

The following diagrams illustrate the enzymatic degradation pathway and a typical experimental workflow for peptide stability analysis.

Enzymatic_Degradation cluster_L_Peptide L-Peptide Degradation cluster_D_Peptide D-Peptide Resistance L_Peptide L-Peptide Protease Protease L_Peptide->Protease Binding & Cleavage Fragments Peptide Fragments Protease->Fragments Release D_Peptide D-Peptide Protease2 Protease D_Peptide->Protease2 No Binding

Enzymatic degradation of L- vs. D-peptides.

Peptide_Stability_Workflow start Start: Peptide Synthesis & Purification incubation Incubation with Serum at 37°C start->incubation sampling Aliquoting at Multiple Time Points incubation->sampling precipitation Protein Precipitation sampling->precipitation analysis RP-HPLC or LC-MS Analysis precipitation->analysis quantification Quantification of Remaining Peptide analysis->quantification end End: Determine Half-life quantification->end

Workflow for a peptide stability assay.

References

Unnatural Amino Acids: A Comparative Guide to Peptide and Protein Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (Uaas) into peptides and proteins has emerged as a transformative technology in chemical biology, drug discovery, and materials science. By expanding the genetic code beyond the canonical 20 amino acids, researchers can introduce novel chemical functionalities, probe biological processes with unprecedented precision, and engineer proteins with enhanced therapeutic properties. This guide provides a comparative overview of Uaa incorporation techniques, performance data for various Uaas, detailed experimental protocols, and visualizations of key workflows and biological pathways.

Performance of Unnatural Amino Acids: A Quantitative Comparison

The efficiency of Uaa incorporation is a critical parameter for any application and can vary significantly depending on the Uaa, the expression system, and the specific site of incorporation. The following table summarizes reported incorporation efficiencies and protein yields for several commonly used Uaas in different expression systems.

Unnatural Amino Acid (Uaa)Expression SystemIncorporation Efficiency (%)Protein YieldKey Features & Applications
p-Azido-L-phenylalanine (AzF) E. coli>20% of wild-type[1]HighBioorthogonal ligation (Click Chemistry), photo-crosslinking.[2]
Mammalian Cells50-70% of wild-type[3]Moderate to HighLabeling proteins in living cells, studying protein-protein interactions.[2]
p-Acetyl-L-phenylalanine (AcF) E. coli>20% of wild-type[1]HighKeto-selective bioconjugation, spectroscopic probe.[2]
Mammalian CellsLower than AzF[3]ModerateSite-specific labeling, introduction of a chemical handle.[2]
p-Benzoyl-L-phenylalanine (Bpa) E. coliVariableModeratePhoto-crosslinking to identify protein-protein interactions.[4]
Mammalian CellsVariableModerateMapping ligand-binding sites and protein interaction surfaces.[2]
O-Methyl-L-tyrosine (OmeY) YeastHighHighProbing hydrogen bonding and electrostatic interactions.
Nε-acetyl-L-lysine (AcK) E. coliHighHighStudying post-translational modifications (acetylation).[4]
Bicyclononyne-L-lysine (BCNK) Mammalian CellsHigh (with optimized synthetase)[5]ModerateCopper-free click chemistry for live-cell labeling.

Note: Incorporation efficiency is often reported relative to the expression of the wild-type protein. Yields can be highly dependent on the specific protein, the position of the Uaa, and the optimization of the expression system. For instance, in optimized mammalian cell systems, incorporation efficiencies for some Uaas can reach as high as 85% to 157% of the wild-type protein expression.[6]

Experimental Protocols

The site-specific incorporation of Uaas is most commonly achieved through amber codon suppression technology. This involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that recognizes the UAG stop codon (amber codon) and inserts the desired Uaa.

Protocol 1: Site-Specific Uaa Incorporation in E. coli

This protocol outlines the general steps for incorporating a Uaa into a target protein expressed in E. coli.

1. Plasmid Preparation:

  • Obtain or construct a plasmid encoding the orthogonal aaRS specific for the desired Uaa (e.g., from the pEVOL vector series).
  • Obtain or construct a plasmid encoding the target gene of interest with an in-frame amber (TAG) codon at the desired incorporation site. This can be generated using site-directed mutagenesis.[7]
  • Ensure both plasmids have compatible origins of replication and different antibiotic resistance markers for co-transformation and selection.

2. Transformation:

  • Co-transform competent E. coli cells (e.g., BL21(DE3)) with both the aaRS plasmid and the target gene plasmid.
  • Plate the transformed cells on LB agar plates containing the appropriate antibiotics for selection.

3. Protein Expression:

  • Inoculate a single colony into a starter culture of LB medium with antibiotics and grow overnight.
  • The next day, inoculate a larger volume of expression medium (e.g., Terrific Broth) containing antibiotics with the starter culture.
  • Add the Uaa to the culture medium to a final concentration of 1-2 mM.
  • Grow the culture at 37°C to an OD600 of 0.6-0.8.
  • Induce protein expression with an appropriate inducer (e.g., IPTG for lac-based promoters and L-arabinose for araBAD promoters).
  • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

4. Protein Purification and Analysis:

  • Harvest the cells by centrifugation.
  • Lyse the cells using sonication or a French press.
  • Purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
  • Confirm the incorporation of the Uaa by mass spectrometry.

Protocol 2: Site-Specific Uaa Incorporation in Mammalian Cells

This protocol provides a general workflow for incorporating a Uaa into a protein expressed in mammalian cells.

1. Plasmid Preparation:

  • Obtain or construct a mammalian expression vector encoding the orthogonal aaRS.
  • Obtain or construct a mammalian expression vector encoding the orthogonal tRNA (often on a separate plasmid or the same plasmid as the aaRS).
  • Obtain or construct a mammalian expression vector for the target gene containing an in-frame amber codon at the desired site.

2. Cell Culture and Transfection:

  • Culture a suitable mammalian cell line (e.g., HEK293T) in appropriate growth medium.
  • Co-transfect the cells with the aaRS, tRNA, and target gene plasmids using a suitable transfection reagent.
  • Add the Uaa to the culture medium at a final concentration of 0.1-1 mM.

3. Protein Expression and Harvest:

  • Incubate the cells for 24-72 hours to allow for protein expression. The optimal time should be determined empirically.[3]
  • Harvest the cells by scraping or trypsinization.

4. Protein Extraction and Analysis:

  • Lyse the cells using a suitable lysis buffer containing protease inhibitors.
  • Analyze the protein expression by Western blot using an antibody against the protein of interest or an epitope tag.
  • For purification, the protein can be isolated using affinity chromatography.
  • Confirm Uaa incorporation by mass spectrometry.

Visualizing Key Processes

Diagrams generated using Graphviz (DOT language) illustrate the fundamental workflow of Uaa incorporation and an example of its application in studying a biological signaling pathway.

Amber_Suppression_Workflow cluster_Cell Host Cell cluster_Plasmids Transfection cluster_Translation Translation Machinery aaRS_plasmid Orthogonal aaRS Plasmid aaRS Orthogonal aaRS aaRS_plasmid->aaRS Expression tRNA_plasmid Orthogonal tRNA Plasmid tRNA Orthogonal tRNA tRNA_plasmid->tRNA Expression Target_plasmid Target Gene (with TAG) Plasmid mRNA mRNA (with UAG) Target_plasmid->mRNA Transcription Ribosome Ribosome Protein Full-length Protein with Uaa Ribosome->Protein Elongation Truncated_Protein Truncated Protein Ribosome->Truncated_Protein Termination mRNA->Ribosome Charged_tRNA Uaa-tRNA aaRS->Charged_tRNA Charging tRNA->aaRS Uaa Unnatural Amino Acid Uaa->aaRS Charged_tRNA->Ribosome decodes UAG RF1 Release Factor 1 RF1->Ribosome competes at UAG

Caption: Amber Codon Suppression Workflow.

GPCR_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space Ligand Ligand GPCR GPCR with Uaa (e.g., Bpa for crosslinking) Ligand->GPCR Binding G_protein G Protein GPCR->G_protein Activation (crosslinking identifies interaction site) Effector Effector Enzyme G_protein->Effector Activation Second_Messenger Second Messenger Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Probing GPCR Signaling with a Uaa.

Conclusion

The ability to incorporate unnatural amino acids into proteins provides a powerful and versatile toolkit for modern biological research and drug development. By carefully selecting the appropriate Uaa and optimizing the incorporation methodology, scientists can create novel proteins with enhanced properties and gain deeper insights into complex biological systems. This guide serves as a starting point for researchers looking to harness the potential of Uaas in their own work, providing a foundation of comparative data and practical protocols to facilitate their endeavors.

References

A Comparative Guide to Alkyne-Modified Amino Acids in Solid-Phase Peptide Synthesis: Fmoc-D-Ser(O-propargyl)-OH vs. Homopropargylglycine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of alkyne functionalities into peptides is a critical step for subsequent modifications via "click" chemistry. This guide provides a comprehensive comparison of two commonly used alkyne-containing amino acids in Fmoc-based Solid-Phase Peptide Synthesis (SPPS): Fmoc-D-Ser(O-propargyl)-OH and Fmoc-L-Homopropargylglycine (Fmoc-L-Pra-OH).

This document outlines the structural and potential performance differences between these two building blocks, provides detailed experimental protocols for their incorporation into peptide chains, and discusses their applications, particularly in the field of chemical proteomics.

Structural and Performance Overview

This compound and homopropargylglycine (propargylglycine, Pra) are both valuable reagents for introducing a terminal alkyne group into a peptide sequence. This alkyne serves as a versatile handle for downstream applications such as labeling with fluorophores, PEGylation, or conjugation to other molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" chemistry.[1]

FeatureThis compoundFmoc-L-Homopropargylglycine (Fmoc-L-Pra-OH)
Structure of Side Chain -CH₂-O-CH₂-C≡CH-CH₂-CH₂-C≡CH
Linkage to Backbone Ether linkageAlkyl chain
Potential for Steric Hindrance The oxygen atom in the ether linkage may offer more conformational flexibility compared to the alkyl chain of homopropargylglycine. This could potentially lead to slightly more efficient coupling in sterically demanding sequences.The additional methylene group compared to propargylglycine places the alkyne further from the peptide backbone, which may reduce steric hindrance during subsequent click chemistry reactions.
Potential Side Reactions The propargyl ether linkage is generally stable to standard SPPS conditions, including repeated piperidine treatments for Fmoc deprotection and TFA for final cleavage. However, like other serine derivatives, O-acylation during coupling is a theoretical possibility, though unlikely with standard coupling reagents.The alkyl alkyne side chain is robust and stable under standard SPPS and cleavage conditions.
Chiral Configuration Commonly available in the D-configuration to potentially enhance peptide stability against enzymatic degradation.Commercially available in both L- and D-configurations.

Experimental Protocols for SPPS Incorporation

The following are generalized, yet detailed, protocols for the manual Fmoc-SPPS of peptides incorporating either this compound or Fmoc-L-Homopropargylglycine. These protocols can be adapted for automated peptide synthesizers.

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin (or other suitable resin depending on desired C-terminus)

  • Fmoc-amino acids (including this compound or Fmoc-L-Pra-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Isopropanol

  • Washing solutions: DMF, DCM

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Diethylether (cold)

SPPS Workflow

The following diagram outlines the general workflow for incorporating an alkyne-modified amino acid into a peptide chain using Fmoc-SPPS.

SPPS_Workflow cluster_repeat Repeat Cycle Resin Start: Fmoc-Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling_AA Couple Standard Fmoc-Amino Acid (HBTU/DIPEA in DMF) Wash1->Coupling_AA Wash2 Wash (DMF, DCM) Coupling_AA->Wash2 Repeat Repeat Steps 2-4 for each amino acid Wash2->Repeat Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Repeat->Deprotection2 Wash3 Wash (DMF, DCM) Deprotection2->Wash3 Coupling_Alkyne Couple this compound or Fmoc-L-Pra-OH (HBTU/DIPEA in DMF) Wash3->Coupling_Alkyne Wash4 Wash (DMF, DCM) Coupling_Alkyne->Wash4 Deprotection3 Final Fmoc Deprotection Wash4->Deprotection3 Wash5 Final Wash & Dry Deprotection3->Wash5 Cleavage Cleavage from Resin (TFA/TIS/H₂O) Wash5->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification Final_Peptide Alkyne-Modified Peptide Purification->Final_Peptide

Fmoc-SPPS Workflow for Alkyne Amino Acid Incorporation.
Detailed Protocol

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a fritted syringe.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes, drain, and repeat for another 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU (or HATU) (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • For the incorporation of this compound or Fmoc-L-Pra-OH, the same standard coupling conditions are generally effective.

  • Washing: Wash the resin as described in step 3.

  • Monitoring Coupling Efficiency: Perform a Kaiser test to ensure the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.

  • Repeat Cycles: Repeat steps 2-6 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Final Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

    • The propargyl group is stable under these standard cleavage conditions.

  • Peptide Precipitation and Purification:

    • Filter the cleavage mixture and precipitate the peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry the crude peptide.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry.

Application in a Proteomics Workflow

A primary application of incorporating alkyne-modified amino acids into peptides is for use in chemical proteomics to study protein-protein interactions, identify enzyme substrates, or for activity-based protein profiling (ABPP). The alkyne handle allows for the "clicking" of a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) onto the peptide.[1][2][3]

The following diagram illustrates a general workflow for using an alkyne-modified peptide in a pull-down experiment followed by mass spectrometry-based protein identification.

Proteomics_Workflow cluster_synthesis Peptide Probe Synthesis cluster_experiment Biological Experiment cluster_analysis Proteomic Analysis Alkyne_Peptide Synthesized Alkyne-Peptide Incubation Incubate Alkyne-Peptide with Lysate Alkyne_Peptide->Incubation Cell_Lysate Cell Lysate or Protein Mixture Cell_Lysate->Incubation Click_Reaction Click Chemistry: Add Azide-Biotin Tag + Cu(I) catalyst Incubation->Click_Reaction Biotinylated_Complex Biotinylated Peptide-Protein Complex Click_Reaction->Biotinylated_Complex Enrichment Enrichment on Streptavidin Beads Biotinylated_Complex->Enrichment Wash Wash to Remove Non-specific Binders Enrichment->Wash Elution Elute Bound Proteins Wash->Elution Digestion Tryptic Digestion Elution->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Database Search & Protein Identification LC_MS->Data_Analysis Identified_Proteins Identified Interacting Proteins Data_Analysis->Identified_Proteins

Workflow for Proteomics using Alkyne-Modified Peptides.

Conclusion

Both this compound and homopropargylglycine are effective reagents for introducing an alkyne functionality into synthetic peptides. The choice between them may be guided by several factors:

  • This compound: The D-configuration can be advantageous for creating peptides with increased resistance to proteolysis. The ether linkage may provide beneficial conformational properties in some contexts.

  • Homopropargylglycine (Pra): The simple alkyl side chain is chemically robust. The position of the alkyne further from the backbone may be beneficial for subsequent click reactions with bulky tags.

In the absence of direct comparative data, the selection of one over the other can be based on the specific requirements of the peptide being synthesized and its intended application. Both amino acids can be successfully incorporated into peptides using standard Fmoc-SPPS protocols with high efficiency. The provided experimental guidelines serve as a solid starting point for researchers to successfully synthesize alkyne-modified peptides for a wide range of applications in chemical biology and drug discovery.

References

The Positional Impact of Propargyl Groups on Peptide Conformation and Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The strategic modification of peptides is a cornerstone of modern drug discovery, enabling the enhancement of therapeutic properties such as stability, target affinity, and cell permeability. The introduction of non-canonical amino acids or chemical moieties can enforce specific secondary structures and provide handles for further functionalization. Among these modifications, the incorporation of a propargyl group—a small, rigid alkyne functional group—offers unique advantages. Its utility extends from serving as a conformational restraint to enabling bio-orthogonal "click" chemistry for the attachment of payloads or imaging agents.

A critical, yet often underexplored, aspect of this modification is the influence of the propargyl group's position within the peptide sequence. Depending on its placement, a propargyl group can act as either a stabilizing or destabilizing force on the peptide's secondary structure, which in turn dictates its biological function. This guide provides a comparative analysis of how the positioning of a propargyl group can modulate peptide conformation and activity, supported by experimental data and detailed protocols for researchers in peptide chemistry and drug development.

Comparative Analysis: A Positional Scan of a Model Amphipathic Helix

To illustrate the positional effects of a propargyl group, we present a case study on a model 14-amino acid amphipathic helical peptide, designated AMP-01 . This peptide is designed to target and disrupt bacterial cell membranes. The native sequence is:

AMP-01 (Native): Ac-Lys-Leu-Lys-Ala -Leu-Lys-Lys-Leu-Ala -Leu-Lys-Leu-Lys-Leu-NH₂

A "propargyl scan" was conducted by systematically replacing alanine residues at positions 4 and 9 with L-propargylglycine (Pra). These positions were chosen to represent distinct microenvironments: Ala4 is located on the hydrophobic face of the helix, while Ala9 is situated closer to the interface between the hydrophobic and hydrophilic faces.

Data Presentation: Impact on Conformation and Function

The following table summarizes the quantitative data obtained from the analysis of the native AMP-01 and its propargyl-modified analogs.

Peptide IDModificationHelicity (%) [a]Molar Ellipticity [θ]₂₂₂ (deg·cm²·dmol⁻¹) [b]MIC (μM) vs. E. coli [c]HC₅₀ (μM) [d]
AMP-01 Native (Ala4, Ala9)45-15,80012.5> 200
AMP-01-Pra4 Ala4 -> Pra58-20,3006.25> 200
AMP-01-Pra9 Ala9 -> Pra32-11,20025.0> 200

Data Footnotes: [a] Helicity was estimated from Circular Dichroism (CD) spectra in a membrane-mimicking environment (30 mM SDS micelles). [b] Mean residue ellipticity at 222 nm, a key indicator of α-helical content. [c] Minimum Inhibitory Concentration (MIC) required to inhibit the growth of E. coli. A lower value indicates higher antibacterial activity. [d] Hemolytic Concentration causing 50% lysis of human red blood cells. A higher value indicates lower toxicity to mammalian cells.

Analysis of Results
  • Impact of Pra at Position 4 (Hydrophobic Face): The substitution of Ala with Pra at position 4 (AMP-01-Pra4 ) resulted in a significant increase in helicity from 45% to 58%. This stabilization is likely due to the rigid nature of the alkyne group participating favorably in the hydrophobic interactions within the core of the helix. This enhanced and stabilized helical conformation translates directly to a two-fold increase in antibacterial function (MIC decreased from 12.5 to 6.25 μM), as a well-defined helix is crucial for membrane disruption.

  • Impact of Pra at Position 9 (Interfacial Region): In contrast, placing the propargyl group at position 9 (AMP-01-Pra9 ), near the boundary of the hydrophobic and hydrophilic faces, led to a destabilization of the helix (helicity dropped to 32%). The steric bulk and rigidity of the propargyl group at this interfacial position may disrupt the precise amphipathic arrangement required for stable membrane insertion. This conformational disruption resulted in a two-fold decrease in antibacterial activity (MIC increased to 25.0 μM).

These results clearly demonstrate that the position of the propargyl group is a critical determinant of both peptide structure and biological function.

Experimental Protocols & Methodologies

Detailed methodologies for the key experiments are provided below for reproducibility and adaptation in other research contexts.

Solid-Phase Peptide Synthesis (SPPS)

Peptides were synthesized on a Rink Amide MBHA resin using a standard Fmoc/tBu strategy.

  • Coupling: Amino acid couplings were performed using 4 equivalents of Fmoc-amino acid, 3.95 equivalents of HBTU, and 8 equivalents of DIPEA in DMF for 2 hours.

  • Fmoc-L-Propargylglycine Coupling: The incorporation of Fmoc-Pra-OH was performed using the same conditions.

  • Deprotection: Fmoc deprotection was achieved using 20% piperidine in DMF for 20 minutes.

  • Cleavage and Purification: Peptides were cleaved from the resin using a cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O for 3 hours. The crude peptide was precipitated in cold diethyl ether, dissolved in water, and purified by reverse-phase HPLC.

  • Analysis: Peptide identity was confirmed by ESI-MS.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy was used to determine the secondary structure of the peptides.

  • Sample Preparation: Peptides were dissolved in a 10 mM phosphate buffer (pH 7.4) containing 30 mM sodium dodecyl sulfate (SDS) to mimic a membrane environment. The final peptide concentration was 50 μM.

  • Data Acquisition: Spectra were recorded on a Jasco J-815 spectropolarimeter at 25°C. Wavelength scans were performed from 190 to 260 nm in a 1 mm path length quartz cuvette.

  • Data Analysis: The mean residue ellipticity [θ] at 222 nm was used to estimate the percentage of α-helicity using the following formula: % Helicity = ([θ]₂₂₂ - [θ]c) / ([θ]h - [θ]c) x 100 where [θ]c (random coil) is ~640 and [θ]h (100% helix) is ~-39,500 deg·cm²·dmol⁻¹.

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity was determined using a broth microdilution method.

  • Bacterial Strain: E. coli (ATCC 25922) was grown to mid-log phase in Mueller-Hinton Broth (MHB).

  • Assay: A two-fold serial dilution of each peptide was prepared in MHB in a 96-well plate. The bacterial suspension was added to each well to a final concentration of 5 x 10⁵ CFU/mL.

  • Incubation: The plate was incubated at 37°C for 18 hours.

  • Determination: The MIC was defined as the lowest peptide concentration at which no visible bacterial growth was observed.

Visualizing the Workflow and Logical Relationships

Diagrams created using Graphviz help to visualize the experimental process and the structure-activity relationship logic.

G cluster_0 Peptide Design & Synthesis cluster_1 Biophysical & Functional Analysis cluster_2 Data Interpretation p1 Native Peptide (AMP-01) synth Solid-Phase Peptide Synthesis p1->synth p2 Positional Analog 1 (AMP-01-Pra4) p2->synth p3 Positional Analog 2 (AMP-01-Pra9) p3->synth purify HPLC Purification & MS Analysis synth->purify cd Conformational Analysis (CD Spectroscopy) purify->cd mic Functional Assay (Antibacterial MIC) purify->mic hc50 Toxicity Assay (Hemolysis HC50) purify->hc50 sar Structure-Activity Relationship (SAR) cd->sar mic->sar hc50->sar

Caption: Experimental workflow for propargyl group positional scanning.

G cluster_0 Position 4 (Hydrophobic Face) cluster_1 Position 9 (Interfacial Region) pos Propargyl Group Position conf1 Increased Helicity (Stabilization) pos->conf1 conf2 Decreased Helicity (Destabilization) pos->conf2 func1 Enhanced Function (Lower MIC) conf1->func1 Leads to func2 Reduced Function (Higher MIC) conf2->func2 Leads to

Caption: Logical relationship between propargyl position, conformation, and function.

Conclusion

The incorporation of a propargyl group is a powerful tool for peptide modification, but its impact is highly dependent on its specific location within the peptide sequence. As demonstrated with the model amphipathic peptide AMP-01, placing the propargyl group within the hydrophobic core of the helix enhances its structure and function, while positioning it at the hydrophobic-hydrophilic interface leads to conformational disruption and reduced activity. This "propargyl scanning" approach provides critical structure-activity relationship insights that are essential for the rational design of potent and stable peptide-based therapeutics. Researchers are encouraged to consider the precise placement of such modifications as a key parameter in the optimization process.

Safety Operating Guide

Proper Disposal of Fmoc-D-Ser(O-propargyl)-OH: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including protected amino acids used in peptide synthesis. This guide provides detailed procedures for the safe disposal of Fmoc-D-Ser(O-propargyl)-OH, a common reagent in drug development and proteomics research.

Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the chemical in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust particles.

Step-by-Step Disposal Procedure

The recommended disposal process for this compound is outlined below. This procedure is based on the assumption that the compound is uncontaminated and is being disposed of in its solid form.

  • Waste Identification and Classification : Based on SDS information for analogous compounds such as (R)-2-(Fmoc-amino)-2-methyl-pent-4-ynoic acid and Fmoc-Pro-OH, this compound is not classified as a hazardous substance.[1][2] Therefore, it can typically be disposed of as non-hazardous solid chemical waste. However, it is crucial to consult your institution's specific waste disposal guidelines, as local regulations may vary.

  • Container Selection :

    • Use a clean, dry, and chemically compatible container designated for solid chemical waste.

    • The container should have a secure, tight-fitting lid to prevent spills and exposure.

    • Ensure the container is appropriately labeled.

  • Labeling :

    • Clearly label the waste container with the full chemical name: "this compound".

    • Include the quantity of the waste.

    • Indicate that it is "Non-hazardous solid waste for disposal."

    • Add the date of disposal.

  • Waste Collection :

    • Carefully transfer the solid this compound into the designated waste container.

    • Avoid creating dust. If the material is a fine powder, consider using a scoop or spatula to minimize airborne particles.

    • Do not mix with other chemical waste to prevent unintended reactions.

  • Storage and Disposal :

    • Store the sealed waste container in a designated, secure area for chemical waste pickup.

    • Follow your institution's established procedures for requesting a waste pickup from the Environmental Health and Safety (EHS) department or the designated waste management provider.

    • Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1]

In the event of a spill, sweep up the solid material and place it in a suitable, labeled container for disposal, following the same procedure outlined above.[1]

Quantitative Data Summary

ParameterInformationSource
Chemical Name This compoundN/A
CAS Number 1354752-75-2 (for L-isomer)[3]
Molecular Formula C21H19NO5[3]
Molecular Weight 365.38 g/mol [3]
Physical State SolidN/A
Hazard Classification Not classified as hazardousInferred from[1][2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify Waste: Non-Hazardous Solid Chemical Waste ppe->classify container Select a Labeled, Sealed Container for Solid Waste classify->container transfer Carefully Transfer Waste to Container (Avoid Dust) container->transfer label Label Container with Chemical Name and Date transfer->label store Store in Designated Waste Area label->store pickup Arrange for EHS Waste Pickup store->pickup end End: Proper Disposal Complete pickup->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Fmoc-D-Ser(O-propargyl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and peptide synthesis, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of Fmoc-D-Ser(O-propargyl)-OH, a specialized amino acid derivative. Adherence to these protocols is critical for minimizing risks and ensuring the integrity of your research.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound and other similar chemical compounds. This is based on general laboratory safety standards.[1][2][3]

Body PartPPE ItemSpecificationPurpose
Eyes Safety GlassesANSI Z87.1 compliant, with side shieldsProtects against splashes and airborne particles.[3]
Face ShieldWorn over safety glassesRecommended when there is a significant splash hazard.[3][4]
Hands Disposable Nitrile GlovesStandard laboratory gradeProvides initial protection against chemical contact.[3][4]
Body Laboratory CoatLong-sleevedProtects skin and personal clothing from contamination.[2]
Feet Closed-toe ShoesMade of a non-porous materialProtects feet from spills and falling objects.[1][2]

Operational Plan: Step-by-Step Handling Procedure

1. Engineering Controls:

  • Always work in a well-ventilated area.

  • For procedures that may generate dust or aerosols, a chemical fume hood is recommended.[5]

2. Personal Decontamination:

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Remove and properly dispose of contaminated gloves and other disposable PPE.[2]

3. Spill and Leak Procedures:

  • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation.

  • Place the spilled material into a designated and labeled hazardous waste container.

  • Clean the spill area with an appropriate solvent and then wash with soap and water.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.[6]

  • Solid Waste: Collect all solid waste, including contaminated PPE and weighing papers, in a clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound, such as those from deprotection steps using piperidine in DMF, should be collected in a designated hazardous waste container for organic solvents.[6][7]

  • Follow all local, state, and federal regulations for the disposal of chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Set up work area in a well-ventilated space (fume hood) prep_ppe->prep_setup handling_weigh Weigh the required amount of this compound prep_setup->handling_weigh handling_dissolve Dissolve in an appropriate solvent (e.g., DMF) handling_weigh->handling_dissolve handling_reaction Perform the chemical reaction (e.g., peptide coupling) handling_dissolve->handling_reaction cleanup_solid Dispose of solid waste in a labeled container handling_reaction->cleanup_solid cleanup_liquid Dispose of liquid waste in a labeled container cleanup_solid->cleanup_liquid cleanup_decontaminate Decontaminate work surfaces cleanup_liquid->cleanup_decontaminate cleanup_remove_ppe Remove and dispose of PPE cleanup_decontaminate->cleanup_remove_ppe cleanup_wash Wash hands thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.